N-Phthaloyl-L-glutamic acid
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFFSKLJNYRHQN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187605 | |
| Record name | L-2-Phthalimidoglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732622 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
340-90-9 | |
| Record name | N-Phthaloyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phthaloyl-L-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-2-Phthalimidoglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANEDIOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHTHALOYL-L-GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV2BGD128X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Phthaloyl-L-glutamic acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phthaloyl-L-glutamic acid is a pivotal intermediate in synthetic organic chemistry, particularly in the realms of peptide synthesis and the development of pharmacologically active molecules. This document provides a comprehensive overview of its synthesis, physicochemical properties, and relevant biological context. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers in chemistry and drug discovery.
Introduction
This compound is a derivative of L-glutamic acid where the amino group is protected by a phthaloyl group.[1][2] This protection strategy is crucial in multi-step syntheses, preventing the highly reactive amino group from participating in undesired side reactions. Its applications are diverse, ranging from its use as a chiral building block in the synthesis of complex molecules to being a key precursor for compounds with significant biological activities. Notably, it is an intermediate in the synthesis of thalidomide (B1683933) and various copolyamides.[3][4] Furthermore, the broader class of N-phthaloyl amino acids has demonstrated potential as anti-inflammatory and immunomodulatory agents.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the direct condensation of L-glutamic acid with phthalic anhydride (B1165640).
Synthesis Pathway
The synthesis involves the reaction of the primary amine of L-glutamic acid with phthalic anhydride to form a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to yield the final this compound product.
Caption: Synthesis of this compound from L-glutamic acid and phthalic anhydride.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₆ | [1][2][3] |
| Molecular Weight | 277.23 g/mol | [1][2][3] |
| Appearance | White crystalline powder | [1] |
| CAS Number | 340-90-9 | [2] |
Tabulated Physical and Chemical Data
| Property | Value | Conditions | Reference |
| Melting Point | 160-162 °C | [3] | |
| Optical Activity [α] | -45° to -41° | c = 10 g/mL in H₂O, 25 °C | |
| pKa | 3.45 ± 0.10 | Predicted | [1][3] |
| Water Solubility | >41.6 µg/mL | pH 7.4 | [1][2] |
| Density | 1.566 ± 0.06 g/cm³ | Predicted | [3] |
| Boiling Point | 519.0 ± 40.0 °C | Predicted | [3] |
| Flash Point | 267.7 °C | [3] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
NMR Spectroscopy
-
¹H NMR (DMSO-d₆, 600 MHz): A broad signal is observed around 12.03 ppm, characteristic of the carboxylic acid protons. The aromatic protons of the phthaloyl group appear as superimposed signals in the region of 7.85-7.93 ppm.[5]
-
¹³C NMR (DMSO, 150 MHz): Characteristic signals for the carbonyl groups of the phthalimide (B116566) and carboxylic acids are observed, along with resonances for the aromatic and aliphatic carbons.[5]
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula and provides the exact mass of the compound.[5]
Experimental Protocols
The following section provides a detailed methodology for the synthesis of this compound.
Synthesis of this compound
This protocol is adapted from established literature procedures.[4]
Materials:
-
L-Glutamic acid
-
Phthalic anhydride
-
Glacial acetic acid
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
In a round-bottom flask, suspend one equimolar amount of L-glutamic acid in glacial acetic acid.
-
Add one equimolar amount of phthalic anhydride to the suspension.
-
Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold deionized water to precipitate the product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water to remove any unreacted starting materials and acetic acid.
-
Dry the product under vacuum to obtain this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Biological Context and Applications
While this compound is primarily a synthetic intermediate, the broader class of N-phthaloyl amino acids has shown notable biological activities.
Anti-inflammatory and Immunomodulatory Effects
Studies have shown that some N-phthaloyl amino acid derivatives can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) by macrophages.[6] This suggests a potential for these compounds to act as immunomodulatory agents. The inhibition of these key cytokines can disrupt inflammatory signaling cascades.
Inhibition of Pro-inflammatory Signaling (Simplified Pathway)
The diagram below illustrates a simplified representation of a pro-inflammatory signaling pathway and the potential point of inhibition by N-phthaloyl amino acids.
Caption: Potential inhibition of pro-inflammatory cytokine production by N-phthaloyl amino acids.
Conclusion
This compound is a valuable and versatile molecule for chemical synthesis. Its straightforward preparation and the stability of the phthaloyl protecting group make it an ideal starting material for a variety of applications, including the synthesis of biologically active compounds. The data and protocols presented in this guide are intended to facilitate its use in research and development. Further investigation into the biological activities of its derivatives may open new avenues for therapeutic innovation.
References
An In-depth Technical Guide to N-Phthaloyl-L-glutamic Acid: Structure, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Phthaloyl-L-glutamic acid, a key derivative of L-glutamic acid used widely in synthetic organic chemistry. Its primary utility lies in serving as a protected form of glutamic acid, enabling specific chemical modifications at the carboxyl groups while the amino group remains inert. This document details its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and applications, particularly in the realm of peptide synthesis and the development of bioactive molecules.
Chemical Structure and Identification
This compound is a derivative of L-glutamic acid where the primary amino group is protected by a phthaloyl group.[1] This protection is robust and stable under various reaction conditions, yet can be removed when desired. The structure consists of a phthalimide (B116566) group attached to the alpha-carbon of the L-glutamic acid backbone.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | (2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | [1] |
| CAS Number | 340-90-9 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₁NO₆ | [1][2][3][4] |
| SMILES | OC(=O)CC--INVALID-LINK--C(O)=O | [4] |
| InChI Key | FEFFSKLJNYRHQN-VIFPVBQESA-N | [4] |
Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of this compound are crucial for its identification and quality control in research and manufacturing settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 277.23 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 160-162 °C | [4][6] |
| Solubility | Soluble in polar solvents like water and alcohols.[5] Solubility in water is >41.6 µg/mL at pH 7.4.[1][2] | [1][2][5] |
| Optical Activity | [α]25/D -45° to -41° (c = 10 g/mL in H₂O) | |
| pKa | 3.45 ± 0.10 (Predicted) | [2][6] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Data Points | Reference |
| ¹H NMR | Recorded in DMSO-d₆ (600 MHz): Signals in the region of 7.90-7.81 ppm (m, 4H, aromatic protons) and 5.46-5.51 ppm (m, 1H, alpha-CH proton). | [7] |
| ¹³C NMR | Recorded in DMSO (150 MHz): Signals include those for carboxyl and carbonyl carbons, aromatic carbons (e.g., ~132.02 ppm), and aliphatic carbons (CH, CH₂ groups). | [7] |
| HRMS (ESI+) | The structure is confirmed by the presence of a peak for the [M+Na]⁺ ion at an m/z value of 300.0472. | [7] |
| IR Spectroscopy | Characteristic peaks corresponding to C=O stretching (carboxyl and imide), C-N stretching, and aromatic C-H deformation. | [8][9] |
Experimental Protocols and Workflows
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the direct condensation of L-glutamic acid with phthalic anhydride (B1165640).[10] Care must be taken to avoid racemization, which can occur under harsh conditions such as excessive heat or the use of acetic anhydride in the initial step.[11]
Detailed Protocol:
-
Reactant Mixture: Suspend one molar equivalent of L-glutamic acid and one molar equivalent of phthalic anhydride in a suitable solvent, such as glacial acetic acid.[10]
-
Heating: Heat the mixture under reflux for a specified duration (e.g., several hours) to facilitate the condensation reaction and the formation of the imide ring.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the crude product by filtration and wash it with a suitable solvent like methanol (B129727) to remove unreacted starting materials and byproducts.[10]
-
Drying: Dry the purified product under a vacuum.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, TLC, and spectroscopic analyses (NMR, IR, MS) as detailed in Table 3.
Application in γ-L-Glutamyl Transfer Reactions
This compound is a precursor to N-phthaloyl-L-glutamic anhydride, an important chiral reagent.[12][13] The anhydride allows for the regioselective acylation of other amino acids or amines at the γ-carboxyl position, a critical step in synthesizing γ-glutamyl peptides.[8] This process is valuable because γ-glutamylation can enhance properties like solubility or modify biological activity.[13]
Protocol Outline:
-
Anhydride Formation: this compound is converted to its anhydride. Using N,N'-dicyclohexylcarbodiimide (DCC) under mild conditions is preferred to prevent racemization, which can be an issue when using acetic anhydride with heat.[8]
-
Acylation Reaction: The resulting anhydride is reacted with a target amino acid or amine. The sterically less hindered γ-carbonyl group is preferentially attacked, leading to the formation of a γ-amide bond.[8]
-
Deprotection: The phthaloyl protecting group is removed, typically using hydrazine hydrate (B1144303) in a solvent like ethanol, to yield the final γ-glutamyl derivative.[7]
Applications in Drug Development and Research
The primary role of this compound is as a building block in chemical synthesis.
-
Peptide Synthesis: It serves as a protected glutamic acid residue for incorporation into peptide chains during solution-phase synthesis.[4]
-
Precursor for Bioactive Molecules: It is a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of thalidomide (B1683933) and its analogs.[14] It is also a monomer for the synthesis of novel, optically active copolyamides.[10]
-
γ-Glutamyl Derivatives: As detailed above, it is the starting material for producing N-phthaloyl-L-glutamic anhydride, a reagent that facilitates the synthesis of γ-glutamyl peptides.[12][13] These derivatives are of interest as they can possess unique biological properties, such as altered taste, improved solubility, or different therapeutic effects compared to the parent amino acid.[13]
Conclusion
This compound is a foundational molecule for advanced organic synthesis, particularly in fields related to peptide chemistry and drug discovery. Its well-defined chemical and physical properties, coupled with established protocols for its synthesis and derivatization, make it an indispensable tool for researchers. The ability to use it to create chiral γ-glutamyl linkages opens up avenues for developing novel peptides and other bioactive compounds with tailored properties. This guide provides the essential technical information required for its effective use in a professional research and development setting.
References
- 1. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. N-Phthaloyl- L -glutamic acid 99 HPLC 340-90-9 [sigmaaldrich.com]
- 5. CAS 340-90-9: this compound | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound(340-90-9)IR [m.chemicalbook.com]
- 10. asianpubs.org [asianpubs.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-Phthaloyl-L-glutamic acid (CAS: 340-90-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phthaloyl-L-glutamic acid, with the CAS number 340-90-9, is a pivotal molecule in synthetic organic chemistry and drug discovery. As a derivative of the endogenous amino acid L-glutamic acid, it serves as a crucial chiral building block in the synthesis of a variety of bioactive molecules, most notably as a key intermediate in the production of thalidomide (B1683933) and its analogues. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance and applications. The information is curated to support researchers and professionals in leveraging this compound for their scientific endeavors.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its chemical structure consists of an L-glutamic acid moiety where the primary amine is protected by a phthaloyl group. This phthalimido protection imparts specific reactivity and stereochemical stability to the molecule.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁NO₆ | [1][2] |
| Molecular Weight | 277.23 g/mol | [1][2] |
| CAS Number | 340-90-9 | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 160-162 °C | [1] |
| Optical Activity | [α]²⁵/D -45° to -41° (c = 10 g/mL in H₂O) | [3] |
| Solubility | >41.6 µg/mL in water at pH 7.4 | [1] |
| pKa | 3.45 ± 0.10 (Predicted) |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (DMSO-d₆, 600 MHz) | ¹³C NMR (DMSO-d₆, 151 MHz) |
| Chemical Shift (δ) ppm | Assignment |
| 12.03 (br s, 2H) | -COOH |
| 7.85-7.93 (m, 4H) | Aromatic CH |
Note: Specific chemical shifts for the aliphatic protons were not explicitly detailed in the searched literature but are expected in the upfield region of the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3315 - 2970 | O-H stretch (carboxylic acid), C-H stretch |
| 1774 | C=O stretch (imide, symmetric) |
| 1710 | C=O stretch (imide, asymmetric and carboxylic acid) |
| 1383 | C-N stretch |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound and its derivatives shows characteristic fragmentation patterns. The molecular ion peak [M]⁺ is typically observed. Common fragments arise from the loss of water, carboxyl groups, and cleavage of the phthalimide (B116566) moiety. For the DL-form, major fragments have been observed at m/z 186, 173, and 104.[2]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis via the direct condensation of L-glutamic acid and phthalic anhydride (B1165640).
Materials:
-
L-Glutamic acid
-
Phthalic anhydride
-
Acetic anhydride
-
Hydrochloric acid (2N)
-
Deionized water
-
Ethanol
Procedure:
-
A suspension of L-glutamic acid and an equimolar amount of phthalic anhydride is prepared in pyridine.
-
The mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the pyridine is removed under reduced pressure to yield the crude phthalamic acid intermediate.
-
The crude intermediate is then heated with acetic anhydride to facilitate the closure of the phthalimide ring. This step also results in the dehydration of the glutamic acid residue to form N-Phthaloyl-L-glutamic anhydride.
-
To obtain this compound, the anhydride is hydrolyzed. This can be achieved by dissolving the anhydride in warm water or by hydrolysis with a boiling 2N acid solution.[4]
-
The product is then isolated by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the analysis of this compound purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient elution is typically employed.
-
Mobile Phase A: An aqueous buffer (e.g., phosphate (B84403) buffer) at a slightly acidic pH.
-
Mobile Phase B: Acetonitrile or methanol.
General Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare the sample solution by dissolving the synthesized product in the same solvent.
-
Set the HPLC parameters:
-
Flow rate: e.g., 1.0 mL/min
-
Injection volume: e.g., 10 µL
-
Column temperature: e.g., 25 °C
-
UV detection wavelength: Determined by UV-Vis scan (typically around 220 nm).
-
-
Run a gradient elution, for example, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the compound and any impurities.
-
The purity is determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
Biological Activity and Applications
Role in Drug Development
This compound is a well-established precursor in the synthesis of thalidomide and its more potent and safer analogues, lenalidomide (B1683929) and pomalidomide. These immunomodulatory drugs (IMiDs) are cornerstone therapies for multiple myeloma and other hematological malignancies. The glutamic acid moiety is crucial for the biological activity of these compounds, as it is responsible for their binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.
Immunomodulatory and Anti-inflammatory Potential
Cytotoxicity
N-phthaloyl amino acids, including the glutamic acid derivative, have been reported to exhibit no significant cytotoxicity in vitro against various tumor cell lines and normal spleen cells.[5] This favorable cytotoxicity profile is a desirable characteristic for potential therapeutic agents.
Signaling Pathways
The primary mechanism of action for thalidomide and its analogues, which are synthesized from this compound, involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. The glutarimide (B196013) ring, derived from the glutamic acid portion of the precursor, is essential for this interaction. Binding of the IMiD to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. This degradation is a key event that underlies the anti-proliferative and immunomodulatory effects of these drugs.
While this compound itself is a precursor and not the final active drug, its structural features are fundamental to the downstream biological activities of the IMiDs. The precise signaling pathways directly modulated by this compound are not as extensively studied as those of its derivatives. However, given its structural similarity to glutamic acid, it is conceivable that it may interact with glutamate (B1630785) signaling pathways, although this remains an area for further investigation.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and materials science. Its importance as a chiral precursor for the synthesis of life-saving immunomodulatory drugs is well-established. Furthermore, emerging research highlights the intrinsic anti-inflammatory and immunomodulatory potential of the N-phthaloyl amino acid scaffold. This technical guide provides a foundational resource for researchers, consolidating key data and experimental methodologies to facilitate further investigation and application of this versatile compound. Future research could focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound to unlock its full therapeutic potential.
References
- 1. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Phthaloyl-DL-glutamic acid | C13H11NO6 | CID 92225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Phthaloyl- L -glutamic acid 99 HPLC 340-90-9 [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
N-Phthaloyl-L-glutamic Acid: A Technical Guide to its Discovery and Synthesis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phthaloyl-L-glutamic acid, a derivative of L-glutamic acid, holds a significant, albeit shadowed, place in the history of medicinal chemistry. Primarily recognized as a crucial intermediate in the synthesis of thalidomide (B1683933), its story is inextricably linked to one of the most cautionary tales in modern drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, intended for an audience of researchers, scientists, and drug development professionals. The document details historical context, experimental protocols for its synthesis, and key quantitative data, offering a thorough understanding of this pivotal molecule.
Discovery and Historical Context
The discovery of this compound is not a standalone event but rather a consequential step in the development of thalidomide. The history of thalidomide is complex, with conflicting reports about its initial synthesis.[1] While some sources suggest British scientists may have synthesized it as early as 1949, the most widely acknowledged synthesis is attributed to scientists at the German pharmaceutical company Chemie Grünenthal in the mid-1950s.[2][3]
Thalidomide was first synthesized in March 1954 by Dr. Wilhelm Kunz and Dr. Herbert Keller at Grünenthal as a byproduct of their research into glutamic acid.[2] The company patented the drug in 1954 and launched it in 1957 as a sedative and antiemetic, famously marketed for treating morning sickness in pregnant women.[1][2] This led to the tragic epidemic of severe congenital malformations, a dark chapter in pharmaceutical history that prompted significant reforms in drug testing and regulation.[3]
The synthesis of thalidomide, and therefore the creation of this compound, was a key chemical step. The process involved the reaction of a phthalic acid derivative with the amino group of glutamic acid or its derivatives. This phthaloylation step served to protect the amino group, allowing for subsequent chemical modifications to form the glutarimide (B196013) ring of thalidomide. The primary route for the formation of this compound is the reaction between phthalic anhydride (B1165640) and L-glutamic acid.[4][5]
Chemical and Physical Properties
This compound is a white crystalline powder. Its chemical structure consists of an L-glutamic acid moiety where the amino group is protected by a phthaloyl group.[6][7] This protection makes it a useful building block in peptide synthesis and other organic syntheses.[8]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₆ | [6] |
| Molecular Weight | 277.23 g/mol | [6] |
| Melting Point | 160-162 °C | [9] |
| Optical Activity | [α]25/D -45 to -41° (c = 10 g/mL in H₂O) | |
| IUPAC Name | (2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | [6] |
| CAS Number | 340-90-9 |
Synthesis of this compound
The synthesis of this compound is a well-established laboratory procedure. Several methods have been reported, with the most common approach involving the reaction of L-glutamic acid with phthalic anhydride.
Experimental Protocol: Reaction of L-glutamic acid with Phthalic Anhydride
This protocol is based on a common synthetic route described in the literature.[5]
Materials:
-
L-glutamic acid
-
Phthalic anhydride
-
Acetic acid
-
Methanol
Procedure:
-
A mixture of equimolar amounts of L-glutamic acid and phthalic anhydride is prepared in acetic acid.
-
The mixture is heated at 60 °C for 1 hour, then at 90 °C for 2 hours, and finally refluxed at 130 °C for 8 hours until a viscous solution is formed.
-
The reaction mixture is cooled to room temperature.
-
Methanol (30 mL) is added to the cooled mixture to precipitate the product.
-
The precipitate is filtered and washed with methanol.
-
The resulting this compound is dried under vacuum.
Role in the Synthesis of Thalidomide
This compound is a direct precursor to thalidomide. The synthesis of thalidomide from this intermediate typically involves the formation of the glutarimide ring.
Experimental Protocol: Synthesis of Thalidomide from N-Phthaloyl-DL-glutamic acid
The following is a representative procedure for the cyclization of N-Phthaloyl-DL-glutamic acid to form thalidomide.[4]
Materials:
-
N-Phthaloyl-DL-glutamic acid
-
Diphenyl ether
Procedure:
-
N-Phthaloyl-DL-glutamic acid is reacted with ammonium acetate in diphenyl ether.
-
The reaction parameters such as time and temperature are optimized to achieve the highest yield. A reported synthesis describes a high overall yield of 56% for the two-step process starting from phthalic anhydride and L-glutamic acid.[4]
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of this compound and its subsequent conversion to thalidomide.
Caption: Synthesis of this compound.
Caption: Conversion of N-Phthaloyl-DL-glutamic acid to Thalidomide.
Conclusion
This compound, while chemically straightforward, carries a heavy historical legacy due to its role as a key intermediate in the synthesis of thalidomide. Its discovery and use are fundamentally linked to the rise and fall of thalidomide as a therapeutic agent. For researchers and professionals in drug development, the story of this compound serves as a potent reminder of the critical importance of rigorous preclinical testing and the profound impact that a single molecule can have on society. Understanding its synthesis and properties remains relevant for historical context and for its continued use in organic synthesis.
References
- 1. oncozine.com [oncozine.com]
- 2. thalidomide-tragedy.com [thalidomide-tragedy.com]
- 3. THE UNPREDICTABLE HISTORY OF THALIDOMIDE - lcmpub.com [lcmpub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. CAS 340-90-9: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound [chembk.com]
An In-depth Technical Guide to the Solubility and Stability of N-Phthaloyl-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of N-Phthaloyl-L-glutamic acid. The information contained herein is intended to support research, development, and formulation activities involving this compound. This document details experimental protocols for solubility and stability assessment, presents available solubility data, and outlines potential degradation pathways.
Introduction
This compound is a derivative of L-glutamic acid where the amino group is protected by a phthaloyl group. This protection strategy is utilized in peptide synthesis and the manufacturing of various organic compounds, including specialty polymers.[1] The phthaloyl group is known for its stability under both acidic and basic conditions, making it an effective protecting group that can be selectively removed by hydrazinolysis.[2][3] Understanding the solubility and stability of this compound is critical for its application in synthesis, formulation, and as a starting material in drug development.
Solubility Profile
A comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of solvents is limited. However, based on available information from chemical suppliers, related polymer studies, and general chemical principles, a qualitative and semi-quantitative solubility profile can be compiled.
Summary of Solubility Data
The solubility of this compound is significantly influenced by the pH of aqueous solutions and the polarity of organic solvents. As a dicarboxylic acid, its solubility in water is expected to increase substantially at higher pH values due to the deprotonation of the carboxylic acid groups, forming more soluble carboxylate salts.
| Solvent/System | Solubility | Data Source/Reference | Notes |
| Aqueous Systems | |||
| Water (pH 7.4) | > 41.6 µg/mL | PubChem[4] | This is a minimum solubility value from a high-throughput screening assay. |
| Water (unspecified pH) | High | Sigma-Aldrich | A solution of 10 g/mL in H₂O is mentioned for optical activity measurement, implying high solubility is achievable, likely through salt formation at a non-neutral pH. |
| Polar Aprotic Solvents | |||
| N,N-Dimethylformamide (DMF) | Soluble | Inferred from polymer data[1] | Polyamides derived from this compound are readily soluble in DMF. |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Inferred from polymer data[1] | Polyamides derived from this compound are readily soluble in DMSO. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Inferred from polymer data[1] | Polyamides derived from this compound are readily soluble in NMP. |
| N,N-Dimethylacetamide (DMAc) | Soluble | Inferred from polymer data[1] | Polyamides derived from this compound are readily soluble in DMAc. |
| Polar Protic Solvents | |||
| Ethanol | Insoluble | Inferred from polymer data[1] | Polyamides derived from this compound are insoluble in ethanol. |
| Methanol | Insoluble | Inferred from polymer data[1] | Polyamides derived from this compound are insoluble in methanol. |
| Non-Polar Solvents | |||
| Methylene (B1212753) Chloride | Insoluble | Inferred from polymer data[1] | Polyamides derived from this compound are insoluble in methylene chloride. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following sections describe the methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[5][6]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water at various pH values, ethanol, methanol, DMSO). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[7]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid sediment. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration of the supernatant through a suitable filter (e.g., 0.22 µm PTFE or PVDF) is recommended.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Construct a calibration curve using standards of known concentrations. Use the calibration curve to determine the concentration of the saturated solution, which represents the thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer. This method is faster and amenable to high-throughput formats.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period than the thermodynamic method (e.g., 1 to 2 hours).
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of absorbance measurements. The concentration at which precipitation is first observed is the kinetic solubility.
-
Quantification (Optional): For a more precise measurement, the plate can be filtered using a filter plate, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV.
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter, particularly for determining appropriate storage conditions and shelf-life. The primary points of potential degradation are the hydrolysis of the phthalimide (B116566) ring and the ester-like amide bonds.
Stability Under Forced Degradation Conditions
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:
-
Acidic Hydrolysis: The phthalimide group is generally stable to acidic conditions.[2] However, under harsh acidic conditions (e.g., strong acid and elevated temperature), hydrolysis of the amide bonds of the phthalimide ring could occur, leading to the formation of phthalic acid and L-glutamic acid.
-
Basic Hydrolysis: Strong basic conditions can lead to the hydrolysis of the phthalimide ring, yielding phthalamic acid derivatives and eventually phthalic acid and L-glutamic acid.
-
Oxidative Degradation: The molecule does not contain functional groups that are highly susceptible to oxidation, but degradation could potentially occur under aggressive oxidative stress (e.g., high concentrations of hydrogen peroxide).
-
Thermal Degradation: As a solid, this compound is expected to be thermally stable up to its melting point (around 160-162°C). Degradation at elevated temperatures would likely involve decarboxylation or complex decomposition pathways.
-
Photostability: The aromatic phthalimide moiety suggests that the compound may absorb UV light, and therefore, its photostability should be evaluated according to ICH Q1B guidelines.
Experimental Protocol for Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal (Solution): Heat a solution at 80°C for 48 hours.
-
Thermal (Solid): Store the solid compound at 105°C for 24 hours.
-
Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Recommended Analytical Methodology: HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for both solubility and stability studies.
Proposed HPLC Method Parameters
The following conditions, adapted from methods for similar N-protected amino acids, can serve as a starting point for method development.[8][9]
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the compound and any more hydrophobic degradants, then return to initial conditions for re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 280 nm (or scan with PDA detector) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50 v/v) |
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.
Conclusion
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. Separation of N-Carbamyl-L-glutamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Spectroscopic Analysis of N-Phthaloyl-L-glutamic Acid: A Technical Guide
Introduction
N-Phthaloyl-L-glutamic acid is a derivative of L-glutamic acid where the amino group is protected by a phthaloyl group. This modification is crucial in peptide synthesis and other areas of medicinal chemistry, preventing the amino group from participating in unwanted side reactions. Accurate structural confirmation and purity assessment of this compound are paramount for its application in research and drug development. This document provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.
Data Presentation
The following tables summarize the quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent/Frequency |
| 12.03 | Broad Signal | 2H | Carboxylic Acid (-COOH) | DMSO-d₆ / 600 MHz |
| 7.85 - 7.93 | Multiplet | 4H | Aromatic (Phthaloyl) | DMSO-d₆ / 600 MHz |
| 5.31 | Singlet | 1H | α-CH | DMSO-d₆ / 600 MHz |
| 2.71 | Multiplet | 2H | γ-CH₂ | DMSO-d₆ / 600 MHz |
| 2.32 | Triplet | 2H | β-CH₂ | DMSO-d₆ / 600 MHz |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Solvent/Frequency |
| 180.5 | Carboxylic Acid Carbon | DMSO / 150 MHz |
| 177.1 | Carboxylic Acid Carbon | DMSO / 150 MHz |
| 158.9 | Phthaloyl Carbonyl Carbon | DMSO / 150 MHz |
| 137.2 | Aromatic Carbon | DMSO / 150 MHz |
| 129.5 | Aromatic Carbon | DMSO / 150 MHz |
| 117.8 | Aromatic Carbon | DMSO / 150 MHz |
| 56.5 | α-Carbon | DMSO / 150 MHz |
| 41.4 | γ-Carbon | DMSO / 150 MHz |
| 32.3 | β-Carbon | DMSO / 150 MHz |
Table 3: Mass Spectrometry (MS) Data
| m/z Value | Ion Type | Technique |
| 300.0472 | [M+Na]⁺ | HRMS (ESI⁺) |
| 277.0586 | [M] | Monoisotopic Mass (Computed) |
Table 4: Infrared (IR) Spectroscopy Data
While specific peak values for this compound are not detailed in the available literature, the technique is consistently used for characterization. The expected characteristic absorptions would include:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid groups.
-
~1775 cm⁻¹ and ~1710 cm⁻¹: Symmetric and asymmetric C=O stretching of the phthalimide (B116566) group.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid groups.
-
~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.
Experimental Protocols
The data presented in this guide were obtained through established analytical chemistry protocols.
2.1 Synthesis of this compound
The compound is typically synthesized via the condensation reaction of one equimolar equivalent of L-glutamic acid with one equimolar equivalent of phthalic anhydride.[1] The reaction is carried out in a solution of acetic acid.[1]
2.2 NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 600 MHz or 400 MHz spectrometer.[2] Samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
2.3 Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source in positive ion mode (ESI⁺).[3] This technique provides highly accurate mass-to-charge ratio (m/z) data, enabling the confirmation of the elemental composition.[3]
2.4 Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectra were recorded on a Bruker Tensor 27 or Bruker Vector 22 spectrometer.[2][3] Samples were prepared as potassium bromide (KBr) pellets, a common technique for solid-state IR analysis.[2][3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Thermochemical Properties of N-Phthaloyl-L-glutamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phthaloyl-L-glutamic acid is a pivotal intermediate in peptide synthesis and various areas of medicinal chemistry, serving as a protected form of L-glutamic acid. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessment, and formulation development. This technical guide provides a comprehensive overview of the thermochemical characteristics of this compound, including its fundamental physicochemical properties. Due to the limited availability of direct experimental thermochemical data for this specific compound, this guide presents comparative data for its constituent molecules, L-glutamic acid and phthalimide/phthalic anhydride (B1165640), to offer valuable insights. Furthermore, detailed experimental protocols for key analytical techniques, namely bomb calorimetry and differential scanning calorimetry, are provided to facilitate the determination of these crucial parameters.
Physicochemical Properties
This compound (C₁₃H₁₁NO₆) is a white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₆ | [2][3] |
| Molecular Weight | 277.23 g/mol | [2][3] |
| Melting Point | 160-162 °C | [4][5] |
| Boiling Point (Predicted) | 519.0 ± 40.0 °C | [4][5] |
| Density (Predicted) | 1.566 ± 0.06 g/cm³ | [4][5] |
| Appearance | White to off-white solid | [5] |
| Solubility | >41.6 µg/mL in water at pH 7.4 | [6] |
Thermochemical Data
Comparative Thermochemical Data
The following tables summarize the standard molar enthalpies of formation and combustion for L-glutamic acid, phthalic anhydride, and phthalimide. These values provide a foundational context for the expected thermochemical behavior of this compound.
Table 2.1: Standard Molar Enthalpy of Formation (ΔfH°)
| Compound | Formula | State | ΔfH° (kJ/mol) | Source |
| L-Glutamic Acid | C₅H₉NO₄ | solid | -1009.2 ± 0.8 | [7] |
| Phthalic Anhydride | C₈H₄O₃ | solid | -460.0 ± 0.5 | [8] |
| Phthalimide | C₈H₅NO₂ | solid | -206.0 ± 3.4 | [9] |
Table 2.2: Standard Molar Enthalpy of Combustion (ΔcH°)
| Compound | Formula | State | ΔcH° (kJ/mol) | Source |
| L-Glutamic Acid | C₅H₉NO₄ | solid | -2244.3 ± 0.5 | [7] |
| Phthalic Anhydride | C₈H₄O₃ | solid | -3255.3 ± 0.4 | [8] |
| Phthalimide | C₈H₅NO₂ | solid | -3654.7 ± 2.7 | [9] |
Experimental Protocols
To determine the thermochemical properties of this compound, standard experimental techniques such as bomb calorimetry and differential scanning calorimetry are employed.
Determination of Enthalpy of Combustion via Bomb Calorimetry
Objective: To measure the heat of combustion of this compound at constant volume.
Methodology:
-
Sample Preparation: A pellet of known mass (approximately 1 gram) of this compound is prepared using a pellet press.[10]
-
Bomb Assembly: The pellet is placed in a sample cup within the bomb calorimeter. A fuse wire of known length and material is connected to the electrodes, ensuring it is in contact with the sample.[10][11]
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, preventing the formation of nitric acid during combustion. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[2][11]
-
Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precise volume of water (e.g., 2.000 L). The bucket is then placed within an insulating jacket to create a near-adiabatic environment.[2][10]
-
Temperature Measurement: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with a high-precision thermometer.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Data Acquisition: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Post-Analysis: The bomb is depressurized, and any unburned fuse wire is measured to correct for the heat of ignition.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of ignition and any acid formation.[12]
Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Objective: To measure the heat capacity of this compound as a function of temperature and to identify any phase transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (2-10 mg) of finely ground this compound is placed in an aluminum DSC pan. The pan is hermetically sealed.[13][14] An empty, sealed pan is used as a reference.[15]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen.[13]
-
Temperature Program: A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.[15]
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the heat capacity. Endothermic or exothermic peaks in the thermogram indicate phase transitions, such as melting or decomposition, and the enthalpy of these transitions can be calculated from the peak area.[14]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of this compound.
Conclusion
While direct experimental thermochemical data for this compound remains to be comprehensively determined and published, this guide provides a robust framework for its investigation. By utilizing the comparative data of its constituent molecules and applying the detailed experimental protocols for bomb calorimetry and differential scanning calorimetry, researchers and drug development professionals can obtain the necessary data to support process development, safety assessments, and formulation design. The presented workflow offers a clear roadmap for the systematic thermochemical characterization of this important amino acid derivative.
References
- 1. L-Glutamic acid (CAS 56-86-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. Phthalimide (CAS 85-41-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. ivypanda.com [ivypanda.com]
- 6. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Glutamic acid [webbook.nist.gov]
- 8. Phthalic anhydride [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. web.williams.edu [web.williams.edu]
- 11. nsuworks.nova.edu [nsuworks.nova.edu]
- 12. biopchem.education [biopchem.education]
- 13. 2.7. Differential Scanning Calorimetry (DSC) [bio-protocol.org]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. web.williams.edu [web.williams.edu]
Racemization-Free Synthesis of γ-Glutamyl Amino Acids: A Technical Guide Using N-Phthaloyl-L-Glutamic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of γ-glutamyl amino acids, a critical class of molecules with significant biological and sensory properties. The use of N-phthaloyl-L-glutamic anhydride (B1165640) (NPGLA) as a chiral γ-L-glutamyl transfer reagent offers a streamlined, racemization-free pathway to these valuable dipeptides. This guide will detail the underlying chemistry, provide comprehensive experimental protocols, and present quantitative data to support the efficacy of this methodology.
Introduction: The Significance of γ-Glutamyl Peptides
γ-Glutamyl derivatives are characterized by an amide bond formed between the γ-carboxyl group of a glutamic acid residue and the amino group of another amino acid or peptide.[1] This "pseudo-peptide" bond is distinct from the typical α-peptide bond and imparts unique biochemical properties to the resulting molecule.[2] These compounds are of considerable interest due to their diverse biological activities and sensory attributes.[1] Enzymes such as γ-glutamyl transpeptidases are responsible for the natural formation and hydrolysis of these bonds.[2]
The chemical synthesis of γ-glutamyl peptides, however, presents challenges, most notably the potential for racemization at the chiral center of the glutamic acid residue and the need for regioselective acylation at the γ-carboxyl group. The methodology presented herein, utilizing N-phthaloyl-L-glutamic anhydride, effectively addresses these challenges.
The N-Phthaloyl-L-Glutamic Anhydride Approach
The use of N-phthaloyl-L-glutamic anhydride is advantageous for several reasons. The phthaloyl group serves as an effective protecting group for the amino function of L-glutamic acid, preventing unwanted side reactions.[3] More importantly, the cyclic anhydride structure preferentially activates the γ-carboxyl group for nucleophilic attack by an amino acid, ensuring regioselective formation of the γ-glutamyl linkage.[4] Crucially, the mild reaction conditions employed throughout the synthesis sequence prevent racemization, preserving the stereochemical integrity of the final product.[3][5]
The overall synthetic strategy involves two primary stages:
-
Acylation: The regioselective reaction of N-phthaloyl-L-glutamic anhydride with an amino acid to form the N-phthaloyl-γ-L-glutamyl amino acid.
-
Deprotection: The removal of the phthaloyl group to yield the final γ-L-glutamyl amino acid.
This approach often allows for a "one-pot" procedure, minimizing the need for intermediate purification steps and thereby improving overall efficiency.[1]
Quantitative Data Summary
The following tables summarize the yields of various steps in the synthesis of γ-glutamyl amino acids using N-phthaloyl-L-glutamic anhydride, as reported in the literature.
| Product | Starting Amino Acid | Yield | Reference |
| N-Phthaloyl-γ-glutamyl-S-methyl-L-cysteine | S-methyl-L-cysteine | 79% | [6] |
| (S)-2-amino-5-((4-(octyloxy)phenyl)amino)-5-oxopentanoic acid | 4-(octyloxy)aniline | 42% (overall) | [3] |
Table 1: Reported Yields for the Synthesis of γ-Glutamyl Derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of γ-glutamyl amino acids via the N-phthaloyl-L-glutamic anhydride route.
Synthesis of N-Phthaloyl-L-Glutamic Anhydride
This procedure outlines the formation of the key chiral γ-L-glutamyl transfer reagent.
-
Step 1: Formation of N-Phthaloyl-L-Glutamic Acid:
-
Step 2: Cyclization to the Anhydride:
Note: While this one-pot method is efficient, some studies suggest that heating with acetic anhydride can lead to partial racemization if not carefully controlled.[4][6] Alternative, milder methods for cyclodehydration, such as the use of N,N'-dicyclohexylcarbodiimide (DCC) in an inert solvent like tetrahydrofuran (B95107) (THF) at room temperature, can be employed to ensure high optical purity.[4]
One-Pot Synthesis of γ-Glutamyl Amino Acids
This protocol describes the acylation and subsequent deprotection steps performed in a single reaction vessel.
-
Acylation:
-
Dissolve the this compound anhydride in N,N-dimethylformamide (DMF) at 22 °C.[1][6]
-
Add the desired amino acid to the solution. A key advantage of this method is that the carboxyl group of the incoming amino acid does not require protection.[1][6]
-
Allow the acylation reaction to proceed to completion.
-
-
Deprotection:
-
Once the acylation is complete, add water and 3.5 equivalents of hydrazine (B178648) hydrate (B1144303) to the reaction mixture to initiate the deprotection of the phthaloyl group.[1][6]
-
The removal of the N-phthaloyl protecting group proceeds effectively in aqueous DMF.[6]
-
Precipitate the final γ-glutamyl amino acid derivative by adding ethanol (B145695) at 0 °C.[1]
-
Visualizing the Synthesis and Key Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the core chemical transformation.
References
An In-depth Technical Guide to N-Phthaloyl-L-glutamic acid: A Derivative of L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Phthaloyl-L-glutamic acid, a key derivative of L-glutamic acid. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role as a synthetic intermediate. While the direct biological activities of this compound are not extensively documented in publicly available literature, the known anti-inflammatory and immunomodulatory properties of related N-phthaloyl amino acid derivatives are discussed, alongside a relevant experimental protocol for assessing such activities.
Chemical and Physical Properties
This compound is a chiral molecule derived from the reaction of L-glutamic acid and phthalic anhydride (B1165640). The introduction of the phthaloyl group protects the amino functionality of glutamic acid, making it a valuable building block in peptide synthesis and other organic transformations.[1]
General Information
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | [2] |
| Synonyms | N-Phthalyl-L-glutamic acid, L-2-Phthalimidoglutaric acid | [2] |
| CAS Number | 340-90-9 | [2] |
| Molecular Formula | C₁₃H₁₁NO₆ | [2] |
| Molecular Weight | 277.23 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 160-162 °C | [4] |
| Optical Activity | [α]₂₅/D -45° to -41° (c = 10 g/mL in H₂O) | [3] |
| Solubility | >41.6 µg/mL (in water at pH 7.4) | [2] |
| Soluble in polar aprotic solvents such as N,N-dimethyl acetamide (B32628) (DMAc), N,N-dimethyl formamide (B127407) (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). | [5] |
Spectroscopic Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: ¹H and ¹³C NMR Data for N-Phthaloyl-DL-glutamic anhydride in DMSO-d₆ [6]
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.89-8.00 | m | - | 135.52, 131.58, 124.09 |
| α-CH | 5.48 | dd | 13.0, 5.8 | 48.15 |
| γ-CH₂ | 3.07-3.17 | m | - | 29.92 |
| β-CH₂ | 2.92-3.03 | m | - | 20.87 |
| Imide C=O | - | - | - | 167.18 |
| Anhydride C=O | - | - | - | 166.77, 166.11 |
Note: This data is for the racemic anhydride. The spectra for the L-acid may show slight variations.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound and its derivatives is characterized by the presence of several key functional groups.
Table 2.2: Characteristic FTIR Absorption Bands for this compound Derivatives [5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (carboxylic acid) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1774 | Medium | C=O asymmetric stretch (imide) |
| ~1710 | Strong | C=O symmetric stretch (imide and carboxylic acid) |
| ~1383 | Strong | C-N stretch (imide) |
| ~729 | Medium | C-H bend (aromatic, ortho-disubstituted) |
Synthesis of this compound
This compound is typically synthesized via the condensation of L-glutamic acid with phthalic anhydride. The following protocol is a representative procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-glutamic acid
-
Phthalic anhydride
-
Acetic acid (glacial)
Procedure: [5]
-
In a round-bottomed flask, suspend one equimolar amount of L-glutamic acid in a minimal amount of glacial acetic acid.
-
Add one equimolar amount of phthalic anhydride to the suspension.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add methanol to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Dry the resulting white solid under vacuum to yield this compound.
Note: A specific yield for this reaction is not consistently reported in the reviewed literature.
Synthesis of N-Phthaloyl-L-glutamic anhydride
The corresponding anhydride is a useful activated form of the molecule for subsequent reactions.
Experimental Protocol: Synthesis of N-Phthaloyl-L-glutamic anhydride [6]
Materials:
-
N-Phthaloyl-DL-glutamic acid (41.6 g)
-
Acetic anhydride (45 mL)
-
Ethyl acetate
Procedure:
-
Reflux a mixture of N-Phthaloyl-DL-glutamic acid in acetic anhydride for 15 minutes.
-
Allow the mixture to cool to room temperature, during which crystallization should occur.
-
Collect the crystals by filtration.
-
Wash the crystals with ethyl acetate.
-
Dry the colorless, acicular crystals.
Yield: 95% (36.9 g)[6]
Role in Synthesis
The primary application of this compound is as a protected amino acid derivative for use in organic synthesis.
Peptide Synthesis
The phthaloyl group serves as an effective protecting group for the amine functionality of L-glutamic acid, preventing its participation in undesired side reactions during peptide bond formation. The carboxylic acid groups can then be selectively activated for coupling with other amino acids or amines.
Synthesis of Thalidomide and Analogs
This compound is a key precursor in the synthesis of thalidomide. The synthesis involves the cyclization of the glutamic acid moiety to form the glutarimide (B196013) ring.
References
- 1. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]
- 2. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of N-Phthaloyl-DL-glutamic Acid and Its Anhydride
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Phthaloyl-DL-glutamic acid and its corresponding anhydride (B1165640). The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and key logical workflows.
Introduction
N-Phthaloyl-DL-glutamic acid is a derivative of glutamic acid, an essential amino acid.[1] The phthaloyl group serves as a protecting group for the amino functionality of glutamic acid, making it a valuable intermediate in peptide synthesis and the development of pharmaceutical compounds.[2][3] Its anhydride, N-Phthaloyl-DL-glutamic anhydride, is a key activated form used in various chemical reactions, including N-terminal protein derivatization and the synthesis of glutamine derivatives.[2][4][5] This guide will delineate the properties and protocols associated with both the acid and its anhydride form, given their close synthetic relationship.
Physical Properties
The physical characteristics of N-Phthaloyl-DL-glutamic acid and its anhydride are summarized below. These properties are crucial for handling, storage, and application in experimental settings.
Table 1: Physical and Chemical Identifiers
| Property | N-Phthaloyl-DL-glutamic Acid | N-Phthaloyl-DL-glutamic Anhydride |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)pentanedioic acid[6] | 2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione[2][7] |
| CAS Number | 6349-98-0, 2301-52-2[6][8] | 3343-28-0[7] |
| Molecular Formula | C₁₃H₁₁NO₆[6][8] | C₁₃H₉NO₅[2][7] |
| Molecular Weight | 277.23 g/mol [6][8] | 259.21 g/mol [2][7] |
| Exact Mass | 277.05863707 Da[6][9] | 259.048065 Da[2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O[6] | C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O[2][7] |
| InChI Key | FEFFSKLJNYRHQN-UHFFFAOYSA-N[6][10] | ICDLEMPZXFCQEB-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | N-Phthaloyl-DL-glutamic Acid | N-Phthaloyl-DL-glutamic Anhydride |
| Appearance | Crystalline solid | White to off-white crystalline powder[2][11] |
| Melting Point | 189-193 °C[5][8] | 197-201 °C (lit.)[12] (Some sources report 202-208 °C[2]) |
| Solubility | Soluble in boiling water[5]. Phthalimide-containing polyamides are readily soluble in polar aprotic solvents like DMAc, DMF, and DMSO[13]. | Excellent solubility in polar aprotic solvents like dioxane[2][12]. |
| Thermal Stability | Data not specified | Thermally stable up to its decomposition temperature, which typically begins above 250°C[2]. |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of N-Phthaloyl-DL-glutamic acid and its anhydride.
Table 3: Spectroscopic Data for N-Phthaloyl-DL-glutamic Anhydride
| Technique | Observed Peaks / Signals |
| ¹H NMR (600 MHz, DMSO-d₆) | δ: 8.00-7.89 (m, 4H, Aromatic), 5.48 (dd, 1H), 3.17-3.07 (m, 1H), 3.03-2.92 (m, 1H), 2.68-2.55 (m, 1H), 2.19-2.07 (m, 1H)[14] |
| ¹³C NMR (151 MHz, DMSO-d₆) | δ: 167.18, 166.77, 166.11, 135.52, 131.58, 124.09, 48.15, 29.92, 20.87[14] |
| Infrared (IR) | Characteristic double absorption bands for the cyclic anhydride carbonyl group at 1810 and 1760 cm⁻¹[2]. |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 259, corresponding to the intact molecule[2]. |
Note: Detailed spectroscopic data for the DL-acid form is less commonly reported as it is often immediately converted to the anhydride for subsequent reactions. Spectra are available from sources like ChemicalBook and SpectraBase for detailed analysis.[10][15][16]
Chemical Properties and Applications
-
Stereochemistry : The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of both the D and L enantiomers.[2] Racemization can occur under the thermal conditions often used for synthesis.[2] However, methods exist to produce enantiomerically pure forms by controlling reaction temperatures or using resolving agents.[2]
-
Reactivity : The anhydride is susceptible to nucleophilic attack. It undergoes hydrolysis in the presence of water to yield N-Phthaloyl-DL-glutamic acid.[2] Its reaction with amines is a key application, allowing for the formation of amide bonds.[2]
-
Applications :
-
Peptide Synthesis : The phthaloyl group acts as a protecting group for the N-terminus of glutamic acid. The anhydride is used to introduce this protected residue into a peptide chain.[2][3]
-
Protein Derivatization : The anhydride is used for the N-terminal derivatization of proteins, which increases hydrophobicity and aids in separation and identification by mass spectrometry.[2]
-
Edman Degradation : It can be used in the Edman degradation technique for sequencing amino acids in a protein.[2]
-
Drug Development : Derivatives have been investigated for therapeutic potential in neurology and oncology and are used as intermediates in the synthesis of pharmaceuticals like thalidomide.[2][17]
-
Experimental Protocols
The synthesis is typically a two-step process involving the initial formation of the acid followed by its cyclization to the anhydride.
Step 1: Synthesis of N-Phthaloyl-DL-glutamic Acid
-
Objective : To synthesize N-Phthaloyl-DL-glutamic acid from phthalic anhydride and DL-glutamic acid.
-
Methodology : A direct fusion method involves heating an intimate mixture of phthalic anhydride and DL-glutamic acid.[2]
-
Combine equimolar amounts of phthalic anhydride and DL-glutamic acid.
-
Heat the mixture to a temperature range of 165-180°C.[2]
-
Maintain the temperature for 4-8 hours to drive the condensation reaction.[2]
-
The crude product, N-phthaloyl-DL-glutamic acid, is formed. Note: Using L-glutamic acid under these high temperatures often leads to racemization, resulting in the DL-product.[5]
-
Step 2: Synthesis of N-Phthaloyl-DL-glutamic Anhydride
-
Objective : To convert N-Phthaloyl-DL-glutamic acid into its anhydride form.
-
Methodology : This is achieved through dehydration using acetic anhydride.[2][4]
-
Place N-Phthaloyl-DL-glutamic acid (e.g., 41.6 g) in a round-bottom flask.[14]
-
Add acetic anhydride (e.g., 45 mL).[14]
-
Reflux the mixture for a short duration, typically 15 minutes.[2][14] Prolonged heating should be avoided.
-
Allow the reaction mixture to cool to room temperature, during which the anhydride product will crystallize.[2]
-
Isolate the colorless, needle-like crystals by filtration.
-
Wash the crystals with a solvent like ethyl acetate (B1210297) and dry under vacuum.[2] This protocol typically results in a high yield (around 95%).[2]
-
-
Objective : To accurately measure the melting point range of the synthesized compound, which serves as an indicator of purity.[18]
-
Methodology : A standard method involves using a capillary melting point apparatus.[18]
-
Ensure the sample (e.g., N-Phthaloyl-DL-glutamic anhydride) is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of a melting point apparatus.[18]
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., ~180°C for the anhydride).
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[18]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting point is reported as the range T₁-T₂. A narrow range (0.5-1.0°C) typically indicates high purity.[2][18]
-
Application Workflow: Peptide Synthesis
The use of N-Phthaloyl-DL-glutamic anhydride in peptide synthesis involves the protection of an amino acid, coupling, and subsequent deprotection.
References
- 1. ulab360.com [ulab360.com]
- 2. Buy N-Phthaloyl-DL-glutamic anhydride | 3343-28-0 [smolecule.com]
- 3. CAS 340-90-9: N-Phthaloyl-L-glutamic acid | CymitQuimica [cymitquimica.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. scispace.com [scispace.com]
- 6. N-Phthaloyl-DL-glutamic acid | C13H11NO6 | CID 92225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Phthaloyl-DL-glutamic anhydride | C13H9NO5 | CID 92193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PHTHALYL-DL-GLUTAMIC ACID CAS#: 6349-98-0 [m.chemicalbook.com]
- 9. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PHTHALYL-DL-GLUTAMIC ACID(2301-52-2) 1H NMR spectrum [chemicalbook.com]
- 11. N-Phthaloyl-DL-glutamic Anhydride, 5G | Labscoop [labscoop.com]
- 12. N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE CAS#: 3343-28-0 [m.chemicalbook.com]
- 13. asianpubs.org [asianpubs.org]
- 14. N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. PHTHALYL-DL-GLUTAMIC ACID(6349-98-0) 1H NMR spectrum [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
Methodological & Application
Application of N-Phthaloyl-L-glutamic Acid in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, particularly for therapeutic and complex peptide constructs, the strategic selection of protecting groups is paramount to achieving high purity, yield, and stereochemical integrity. N-Phthaloyl-L-glutamic acid emerges as a critical reagent, offering a robust and orthogonal protection strategy that complements the widely used Fmoc/tBu and Boc/Bzl methodologies in Solid-Phase Peptide Synthesis (SPPS). The phthaloyl (Phth) group's stability under both acidic and basic conditions, with its selective removal via hydrazinolysis, provides a crucial third dimension of orthogonality. This is indispensable for the synthesis of complex architectures such as cyclic peptides, branched peptides, and molecules requiring site-specific modifications.[1]
This document provides detailed application notes and experimental protocols for the use of this compound and its anhydride (B1165640) derivative in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.
Key Applications
-
Orthogonal Protection in Complex Peptide Synthesis: The primary application of this compound is as an N-terminal protecting group that is orthogonal to standard SPPS chemistries. Its resistance to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for Boc and tBu-based side-chain deprotection allows for the selective unmasking of specific amino groups.[1] This is particularly valuable in the synthesis of peptides with multiple lysine (B10760008) residues that need to be differentially functionalized.
-
Synthesis of γ-Glutamyl Peptides: N-Phthaloyl-L-glutamic anhydride is a highly effective reagent for the regioselective synthesis of γ-glutamyl peptides.[2] This is significant as the γ-glutamyl linkage is found in various biologically active molecules and can enhance the properties of parent amino acids, such as improving solubility or altering taste.[3] The anhydride reacts preferentially at the γ-carboxyl group, leaving the α-carboxyl group for subsequent peptide bond formation.
-
Prevention of Racemization: The phthaloyl group, by protecting both hydrogens of the primary amine, helps to mitigate the racemization of the protected amino acid residue during coupling reactions.[4][5] This is a critical factor in the synthesis of stereochemically pure peptides, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically affect biological activity.
Quantitative Performance Data
While direct head-to-head comparative studies with extensive quantitative data are limited, the performance of N-phthaloyl protected amino acids can be summarized based on established principles of peptide chemistry and available data. Modern SPPS coupling methods are highly efficient, and the choice of protecting group is often guided by the desired orthogonality and the specific peptide sequence.
| Parameter | This compound | Fmoc-L-Glu(OtBu)-OH (Standard) | Notes |
| Typical Coupling Efficiency | >99% | >99% | With modern coupling reagents like HBTU, HATU, or HCTU, high coupling efficiencies are standard for most amino acids.[6] |
| Deprotection Yield | >98% | >99% | Phthaloyl group removal by hydrazinolysis is highly efficient.[1] Fmoc deprotection with piperidine is also a very clean and efficient reaction. |
| Racemization Rate per Cycle | <0.4% | Variable (can be higher for certain residues) | The rigid phthalimide (B116566) structure helps suppress racemization via oxazolone (B7731731) formation.[4] Racemization with Fmoc chemistry is generally low but can be sequence-dependent.[7][8] |
| Crude Peptide Purity | Sequence-dependent | Sequence-dependent, typically 70-95% | Purity is highly dependent on the peptide sequence, length, and success of each coupling and deprotection step.[9] |
| Key Side Reactions | Incomplete deprotection if washing is insufficient. Potential for side reactions with hydrazine (B178648) on sensitive residues. | Aspartimide formation, pyroglutamate (B8496135) formation at N-terminal glutamic acid, piperidinyl adducts.[9][10] | The choice of protecting group can mitigate certain side reactions. |
Experimental Protocols
Protocol 1: Coupling of this compound in SPPS
This protocol describes a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using HCTU as the coupling agent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times (up to 12 hours) may be necessary for sterically hindered couplings.[11]
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove all soluble reagents and byproducts.
-
-
The resin is now ready for the next step in the synthesis (e.g., deprotection of the phthaloyl group or another Fmoc-amino acid coupling).
Protocol 2: Deprotection of the N-Phthaloyl Group
This protocol details the removal of the N-phthaloyl protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
N-Phthaloyl protected peptide-resin
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol, peptide synthesis grade
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Swell the N-phthaloyl protected peptide-resin in DMF for 30 minutes. Drain the solvent.[1]
-
Deprotection Solution: Prepare a 5% (v/v) solution of hydrazine monohydrate in DMF.
-
Reaction:
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh deprotection solution two more times for 30 minutes each to ensure complete removal.[1]
-
-
Washing: This step is critical to remove the phthalhydrazide (B32825) byproduct.
-
Wash the resin extensively with DMF (5-7 times).
-
A final wash with a 0.5% DIPEA solution in DMF can help scavenge any remaining byproduct.[1]
-
Follow with washes of DCM (3 times) and Methanol (3 times).
-
-
Verification: The presence of a free amine can be confirmed with a positive Kaiser test (beads turn deep blue). The resin is now ready for the next coupling step.
Protocol 3: Synthesis of γ-Glutamyl Peptides using N-Phthaloyl-L-glutamic Anhydride
This one-pot, two-step procedure is for the synthesis of γ-glutamyl derivatives of amino acids.
Step 1: Synthesis of this compound Anhydride
-
Combine L-glutamic acid and phthalic anhydride in a reaction vessel.
-
Heat the mixture to 140°C and remove water by distillation.
-
After water removal is complete, add acetic anhydride and heat at 105°C to form the this compound anhydride.[1]
Step 2: Acylation and Deprotection
-
Dissolve the this compound anhydride from Step 1 in DMF at 22°C.
-
Add the desired amino acid to the solution.
-
After the acylation reaction is complete (monitor by TLC or LC-MS), add water and 3.5 equivalents of hydrazine hydrate (B1144303) to initiate the deprotection.
-
Precipitate the final γ-glutamyl derivative by adding ethanol (B145695) at 0°C.[1]
Visualizing Workflows and Relationships
Diagram 1: SPPS Workflow with Orthogonal Phthaloyl Protection
Caption: Orthogonal SPPS workflow using Phthaloyl protection.
Diagram 2: Synthesis of γ-Glutamyl Peptides
Caption: One-pot synthesis of γ-Glutamyl peptides.
Conclusion
This compound and its anhydride are valuable tools in the arsenal (B13267) of the peptide chemist. The orthogonality of the phthaloyl group provides essential flexibility for the synthesis of complex peptides, a growing area in drug discovery and development. While the deprotection step requires careful washing to remove byproducts, the synthetic advantages it offers, particularly in preventing racemization and enabling regioselective γ-glutamylation, make it an indispensable protecting group for advanced applications. The protocols and data presented herein provide a foundation for the successful implementation of this chemistry in research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
N-Phthaloyl-L-glutamic Acid: A Chiral Building Block in Asymmetric Synthesis
Introduction
N-Phthaloyl-L-glutamic acid is a derivative of the naturally occurring amino acid L-glutamic acid, where the amino group is protected by a phthaloyl group.[1] This modification renders the chiral center at the alpha-carbon robust and allows for a variety of chemical transformations. While the term "chiral auxiliary" often refers to a removable group that directs stereoselective reactions on a prochiral substrate, the available literature predominantly showcases this compound as a versatile chiral building block.[2][3] Its primary application lies in the synthesis of complex chiral molecules, particularly γ-glutamyl peptides and their analogues, where the core glutamic acid structure is incorporated into the final product.[3][4]
This document provides an overview of the applications and protocols related to this compound in synthesis, with a focus on its role as a source of chirality.
Principle of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The general workflow for using a chiral auxiliary is as follows:
-
Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.
-
Stereoselective Reaction: The resulting chiral adduct undergoes a diastereoselective reaction, where the steric and electronic properties of the auxiliary direct the formation of a new stereocenter with a specific configuration.
-
Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched molecule. The auxiliary can often be recovered for reuse.
While this compound fits the description of a chiral molecule used in synthesis, there is limited evidence of its use in the complete cycle depicted above, particularly in common asymmetric reactions like alkylations or aldol (B89426) reactions. Its primary role is as a precursor that donates its chiral structure to the final product.
Synthesis of this compound and its Anhydride (B1165640)
The preparation of this compound and its anhydride is a crucial first step for its use in further synthetic applications.
Protocol 1: Synthesis of this compound
This protocol describes the direct phthloylation of L-glutamic acid.
Materials:
-
L-glutamic acid
-
Phthalic anhydride
-
Acetic acid
Procedure:
-
A mixture of equimolar amounts of L-glutamic acid and phthalic anhydride is prepared in acetic acid.[5]
-
The reaction mixture is heated to reflux.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product can be purified by recrystallization.
Protocol 2: Synthesis of N-Phthaloyl-L-glutamic Anhydride
The anhydride is a more reactive derivative used for acylation reactions.[4]
Materials:
-
This compound
-
Acetic anhydride
Procedure:
-
A mixture of this compound and acetic anhydride is heated at 90°C for 30 minutes under a nitrogen atmosphere.[6]
-
The mixture is then cooled in a freezer for 3 hours to induce precipitation.[6]
-
The resulting precipitate is filtered, washed with cold ether, and dried.[6]
Applications in Asymmetric Synthesis
The primary application of this compound and its anhydride is in the synthesis of γ-glutamyl amides and peptides. The phthaloyl group serves as a protecting group for the amine, preventing side reactions and racemization during coupling.
Application 1: Synthesis of γ-L-Glutamyl Amides
N-Phthaloyl-L-glutamic anhydride is a key reagent for the regioselective acylation of amines to form γ-glutamyl amides.[4]
Experimental Workflow:
Protocol 3: Synthesis of (S)-2-amino-5-((4-(octyloxy)phenyl)amino)-5-oxopentanoic acid [6]
This protocol details the synthesis of a specific γ-L-glutamyl amide.
Materials:
-
N-Phthaloyl-L-glutamic Anhydride
-
4-(octyloxy)aniline
-
Chloroform
-
Hydrazine hydrate (B1144303)
Procedure:
-
Acylation: A suspension of N-Phthaloyl-L-glutamic Anhydride and a catalytic amount of pyridine in chloroform is heated to 50°C under a nitrogen atmosphere. A solution of 4-(octyloxy)aniline in chloroform is added dropwise over 1 hour. The solution is then stirred under reflux for 3 hours. After 24 hours at room temperature, the solvent is removed under reduced pressure. The residue is triturated with ether, filtered, and dried to yield the N-phthaloyl protected intermediate.[6]
-
Deprotection: The intermediate is treated with hydrazine hydrate to cleave the phthaloyl group, yielding the final γ-L-glutamyl amide.[6]
Cleavage of the Phthaloyl Protecting Group
The removal of the phthaloyl group is a critical step to liberate the free amine in the final product.
Methods for Phthaloyl Group Removal:
| Method | Reagents | Conditions | Notes |
| Hydrazinolysis | Hydrazine hydrate | Alcoholic solvents | The most common method. Phthalhydrazide precipitates and can be filtered off.[2] |
| Reductive Cleavage | Sodium borohydride (B1222165) (NaBH₄) followed by acetic acid | Two-stage, one-flask operation | This method is known to proceed without racemization of chiral centers.[2] |
Quantitative Data
The literature on this compound as a traditional chiral auxiliary is scarce, and therefore, comprehensive tables of diastereomeric excess (de), enantiomeric excess (ee), and yields for common asymmetric reactions are not available. The primary focus of published work is on its use as a chiral building block where the stereochemical integrity of the glutamic acid moiety is maintained throughout the synthesis. For instance, in the synthesis of (R)-(-)-chloroquine, this compound was a key starting material, leading to an intermediate with >90% optical purity.[2]
Conclusion
This compound is a valuable chiral starting material in organic synthesis. While it does not fit the classical definition of a recyclable chiral auxiliary for general asymmetric reactions, its role as a chiral building block is well-established. It provides a reliable method for introducing the L-glutamic acid scaffold into molecules, particularly for the synthesis of γ-glutamyl peptides and their derivatives, with excellent control over stereochemistry at the α-carbon. The straightforward protocols for its synthesis and subsequent reactions, coupled with effective methods for the removal of the phthaloyl protecting group, make it a useful tool for researchers in medicinal chemistry and drug development.
References
- 1. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent - Sabinsa Australia [sabinsa.com.au]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. asianpubs.org [asianpubs.org]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for N-Phthaloylation of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the N-phthaloylation of amino acids, a fundamental reaction in peptide chemistry and the synthesis of complex organic molecules. The phthaloyl group serves as a robust protecting group for the primary amino functionality of amino acids, preventing unwanted side reactions and allowing for selective modifications at other parts of the molecule.[1][2] This protection is crucial in the synthesis of peptides and unnatural amino acids, which are vital in drug discovery and chemical biology.[1]
The methodologies described herein focus on the reaction of amino acids with phthalic anhydride (B1165640) and other phthaloylating agents under various conditions, offering researchers a selection of protocols to suit different substrates and laboratory setups.
Reaction Principle
The N-phthaloylation of an amino acid involves the reaction of its primary amino group with a phthaloylating agent, typically phthalic anhydride. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization, usually promoted by heat or a dehydrating agent, results in the formation of the N-phthaloyl amino acid and a molecule of water.
Experimental Protocols
Two primary methods for the N-phthaloylation of amino acids are detailed below: a conventional thermal method using phthalic anhydride and a milder method employing N-carbethoxyphthalimide.
Protocol 1: N-Phthaloylation using Phthalic Anhydride (Thermal Method)
This protocol is a widely used method for the N-phthaloylation of a variety of amino acids.[3][4][5]
Materials:
-
Amino acid
-
Phthalic anhydride
-
Glacial acetic acid[4] or a high-boiling nonpolar solvent like toluene[6][7]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the amino acid (1 equivalent) and phthalic anhydride (1.05-1.1 equivalents).
-
Add a suitable solvent. Common choices include glacial acetic acid or toluene.[4][7] If using a nonpolar solvent like toluene, add a catalytic amount of triethylamine.[7][8]
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Reaction times can vary from 2 to 4 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product crystallizes out, it can be collected by filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.[4]
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.[4]
Protocol 2: N-Phthaloylation using N-Carbethoxyphthalimide (Mild Conditions)
This method is advantageous for sensitive amino acids as it proceeds under milder conditions, often at room temperature in an aqueous medium, which helps in retaining the optical configuration of the amino acid.[6][9]
Materials:
-
Amino acid
-
N-Carbethoxyphthalimide
-
Sodium carbonate
-
Water
-
Stir plate and stir bar
-
Filtration apparatus
-
pH meter or pH paper
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the amino acid (1 equivalent) and sodium carbonate (1 equivalent) in water in a beaker or flask.
-
Add N-carbethoxyphthalimide (1.05-1.1 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 15-30 minutes.[10]
-
Filter the solution to remove any unreacted starting material.
-
Acidify the filtrate to a low pH (e.g., pH 1-2) with hydrochloric acid.
-
The N-phthaloyl amino acid will precipitate out of the solution.
-
Collect the product by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the N-phthaloylation of various amino acids using phthalic anhydride.
| Amino Acid | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Glycine | Thermal | Glacial Acetic Acid | Reflux | 2 | 87.1 | [4] |
| Alanine | Thermal | Glacial Acetic Acid | Reflux | 2 | 81.5 | [4] |
| Phenylalanine | Thermal | Glacial Acetic Acid | Reflux | 2 | 75.2 | [4] |
| Valine | Thermal | Glacial Acetic Acid | Reflux | 2 | 66.8 | [4] |
| Leucine | Thermal | Glacial Acetic Acid | Reflux | 2 | 71.4 | [4] |
| Aspartic Acid | Thermal | Glacial Acetic Acid | Reflux | 2 | 44.3 | [4] |
| Glycine | Microwave | Solvent-free (Silica gel) | - | 1.5 min | 92 | [5] |
| Alanine | Microwave | Solvent-free (Silica gel) | - | 2 min | 90 | [5] |
| Phenylalanine | Microwave | Solvent-free (Silica gel) | - | 1.5 min | 94 | [5] |
| Valine | Microwave | Solvent-free (Silica gel) | - | 2 min | 88 | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-phthaloylation of an amino acid using the thermal method with phthalic anhydride.
Caption: General workflow for the N-phthaloylation of amino acids.
Reaction Signaling Pathway
The diagram below outlines the chemical transformation from reactants to the final N-phthaloylated product.
Caption: Reaction pathway for N-phthaloylation of an amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application of N-Phthaloyl-L-glutamic Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phthaloyl-L-glutamic acid is a chiral dicarboxylic acid monomer that serves as a valuable building block in polymer chemistry. Its rigid phthalimide (B116566) group and the inherent chirality of the L-glutamic acid moiety allow for the synthesis of polymers with unique properties, including optical activity, thermal stability, and tailored solubility. These characteristics make polymers derived from this compound promising candidates for a range of applications, from high-performance materials to advanced biomedical uses.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of copolyamides. It also discusses the potential for creating hydrogels and other biocompatible materials through the deprotection of the phthaloyl group, leading to poly(L-glutamic acid)-based structures for drug delivery and tissue engineering.
I. Synthesis of Optically Active Copolyamides
This compound can be used as a monomer in direct polycondensation reactions with various diamines to produce optically active copolyamides. The bulky phthalimide group enhances the solubility of these polyamides in organic solvents and influences their thermal properties.
Application Note:
Optically active polyamides synthesized from this compound are of interest for applications such as chiral stationary phases in chromatography, chiral recognition materials, and as components in ferroelectric and nonlinear optical devices. The introduction of the phthalimide group disrupts polymer chain packing, leading to improved solubility in polar aprotic solvents compared to their non-phthaloylated counterparts.
Experimental Protocol: Direct Polycondensation for Copolyamide Synthesis[1]
This protocol describes the synthesis of a copolyamide from this compound, a second diacid, and an aromatic diamine.
Materials:
-
This compound
-
Second diacid (e.g., adipic acid, fumaric acid, terephthalic acid)
-
Aromatic diamine (e.g., 4,4'-diaminodiphenylether, 4,4'-diaminodiphenylsulfone)
-
N-methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (B83602) (TPP)
-
Calcium chloride (CaCl₂)
Procedure:
-
In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (0.16 mmol), the second diacid (0.16 mmol), and the aromatic diamine (0.32 mmol).
-
Add NMP (3 mL), triphenyl phosphite (0.84 mL), pyridine (0.2 mL), and calcium chloride (0.10 g) to the flask.
-
Heat the reaction mixture with stirring according to the following temperature program:
-
60 °C for 1 hour
-
90 °C for 2 hours
-
130 °C for 8 hours, or until a viscous solution is formed.
-
-
Cool the resulting viscous polymer solution to room temperature.
-
Precipitate the polymer by slowly adding the solution to 30 mL of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol.
-
Dry the final copolyamide product under vacuum.
Data Presentation: Properties of Synthesized Copolyamides
The following table summarizes the inherent viscosity and thermal properties of representative copolyamides synthesized using this compound.
| Polymer ID | Second Diacid | Diamine | Inherent Viscosity (dL/g)¹ | 10% Weight Loss Temp (°C)² | Char Yield at 600°C (%)² |
| 9d | Fumaric Acid | 4,4'-diaminodiphenylether | 0.41 | 365 | 49 |
| 9e | Terephthalic Acid | 4,4'-diaminodiphenylether | 0.48 | 390 | 54 |
| 9f | Adipic Acid | 4,4'-diaminodiphenylsulfone | 0.34 | 340 | 45 |
¹ Measured in N,N-dimethylacetamide (DMAc) at a concentration of 0.5 g/dL at 25 °C. ² Determined by thermogravimetric analysis (TGA) in a nitrogen atmosphere.
Visualization: Experimental Workflow for Copolyamide Synthesis
Caption: Workflow for direct polycondensation of copolyamides.
II. Polymers Derived from this compound for Biomedical Applications
While this compound itself is primarily used for synthesizing thermally stable polyamides, its derivative, poly(L-glutamic acid) (PLGA), obtained after the removal of the phthaloyl protecting group, is extensively explored for biomedical applications, particularly in the formation of hydrogels and drug delivery systems.
Application Note: From this compound to Biocompatible Polymers
The phthaloyl group serves as a protecting group for the amine functionality of L-glutamic acid during polymerization. This group can be subsequently removed, typically using hydrazine, to yield poly(L-glutamic acid). PLGA is a biodegradable and biocompatible polymer with pendant carboxylic acid groups that can be functionalized for various biomedical applications. These applications include the development of hydrogels for tissue engineering and controlled drug release.
Visualization: Logical Relationship from Monomer to Applications
Caption: From monomer to diverse polymer applications.
III. Poly(L-glutamic acid)-Based Hydrogels for Drug Delivery
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including as carriers for drug delivery. Poly(L-glutamic acid) derived from this compound is a key component in the synthesis of such hydrogels.
Application Note:
PLGA-based hydrogels are attractive for drug delivery due to their biocompatibility, biodegradability, and the presence of carboxylic acid groups that can be used for drug conjugation or to impart pH-sensitivity. The degradation of these hydrogels can be modulated, allowing for controlled and sustained release of encapsulated therapeutic agents.
Experimental Protocol: Synthesis of Injectable PLGA-Based Hydrogels
This protocol is a representative example of how PLGA, derived from this compound, can be used to form hydrogels. This specific protocol uses modified PLGA and chitosan (B1678972) to form an injectable hydrogel via a Schiff base reaction.
Materials:
-
Poly(L-glutamic acid) (PLGA)
-
Adipic dihydrazide (ADH)
-
3-amino-1,2-propanediol
-
Sodium periodate (B1199274)
-
Chitosan
-
Lactic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dialysis tubing (MWCO 3500 Da)
Procedure:
Part A: Synthesis of Aldehyde-Modified PLGA (PLGA-CHO)
-
Prepare adipic dihydrazide-modified PLGA (PLGA-ADH) and 3-amino-1,2-propanediol-modified PLGA by activating the carboxylic acid groups of PLGA.
-
Dissolve the 3-amino-1,2-propanediol-modified PLGA in deionized water.
-
Add a solution of sodium periodate to the polymer solution and stir in the dark at room temperature for 24 hours.
-
Stop the reaction by adding ethylene (B1197577) glycol.
-
Purify the resulting PLGA-CHO by dialysis against deionized water for 3 days.
-
Lyophilize the purified solution to obtain PLGA-CHO as a white solid.
Part B: Synthesis of Lactic Acid-Modified Chitosan (CS-LA)
-
Dissolve chitosan in a lactic acid solution and stir for 24 hours.
-
Adjust the pH of the solution to 7.0 with NaOH.
-
Purify the solution by dialysis against deionized water for 3 days.
-
Lyophilize the purified solution to obtain CS-LA as a white solid.
Part C: Hydrogel Formation
-
Dissolve the lyophilized PLGA-CHO and CS-LA in separate phosphate-buffered saline (PBS) solutions at desired concentrations.
-
Mix the two solutions to initiate the Schiff base reaction and hydrogel formation. The gelation time will depend on the concentration of the precursors and the degree of functionalization.
Data Presentation: Properties of PLGA/Chitosan Hydrogels
The properties of the resulting hydrogels can be tuned by varying the solid content and the ratio of the components.
| Solid Content (%) | Gelation Time (min) | Swelling Ratio (%) | Compressive Modulus (kPa) |
| 2 | ~10 | 1500 | ~5 |
| 4 | ~5 | 1200 | ~15 |
| 6 | ~2 | 900 | ~30 |
IV. Biocompatibility and Biodegradability
Polymers derived from L-glutamic acid are generally considered biocompatible and biodegradable. The degradation products are natural metabolites, which minimizes toxicity concerns.
Application Note:
The biocompatibility of poly(L-glutamic acid) makes it a suitable material for applications that involve direct contact with biological systems, such as drug delivery and tissue engineering. In vitro studies using cell lines can be performed to assess cytotoxicity, and in vivo studies can evaluate the inflammatory response and long-term biocompatibility. The degradation of PLGA-based polymers can occur through hydrolysis of the ester bonds (if present after modification) and enzymatic degradation of the peptide backbone.
It is important to note that the presence of the phthaloyl group in the underivatized polyamides would significantly alter their biocompatibility and biodegradability profiles. The bulky, hydrophobic phthalimide group would likely decrease the rate of enzymatic degradation and could potentially elicit a different biological response. Specific biocompatibility and degradation studies would be required for any application involving the intact N-phthaloylated polymers.
Conclusion
This compound is a versatile monomer for the synthesis of optically active, thermally stable, and soluble copolyamides. While these polymers have potential in specialized material science applications, the true biomedical potential is often realized after the removal of the phthaloyl protecting group to yield poly(L-glutamic acid). This derivative can be readily functionalized to create biocompatible and biodegradable hydrogels for advanced drug delivery and tissue engineering applications. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of polymers based on this chiral amino acid derivative.
N-Phthaloyl-L-glutamic Acid: A Chiral Resolving Agent for Racemic Compounds - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phthaloyl-L-glutamic acid is a derivative of the naturally occurring amino acid, L-glutamic acid.[1][2] Its rigid phthaloyl group and two carboxylic acid functionalities provide a chiral scaffold that can be utilized for the separation of racemic mixtures, a critical process in the development of stereochemically pure pharmaceuticals and other fine chemicals. This document provides an overview of the principles behind its use as a resolving agent and outlines a general protocol for the resolution of racemic bases.
The resolution of racemic compounds is a fundamental step in ensuring the safety and efficacy of many drug candidates, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. The use of a chiral resolving agent, such as this compound, allows for the formation of diastereomeric salts with a racemic compound. These diastereomers possess different physical properties, such as solubility, which enables their separation through techniques like fractional crystallization.[3][4]
Principle of Resolution
The underlying principle of resolving a racemic base with this compound involves an acid-base reaction to form a pair of diastereomeric salts. The chiral centers in both the resolving agent (L-glutamic acid derivative) and the racemic base lead to the formation of diastereomers with distinct three-dimensional structures. This structural difference results in different crystal lattice energies and, consequently, different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be selectively precipitated, leaving the other enriched in the mother liquor. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer in a purified form.
General Experimental Protocol for the Resolution of a Racemic Amine
The following is a generalized procedure for the resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is crucial for successful resolution and will vary depending on the specific racemic compound.
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof)
-
Acid (e.g., HCl) for salt formation (if starting from the free base of the resolving agent)
-
Base (e.g., NaOH) for liberation of the resolved amine
-
Standard laboratory glassware and equipment (flasks, condensers, filtration apparatus)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve equimolar amounts of the racemic amine and this compound in a minimal amount of a suitable hot solvent. The choice of solvent is critical and may require screening of several options to find one that provides a significant solubility difference between the two diastereomeric salts.
-
Stir the solution until all solids have dissolved.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
The less soluble diastereomeric salt will precipitate out of the solution. The rate of cooling can influence the size and purity of the crystals. Slow cooling is generally preferred.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
-
Purification of the Diastereomeric Salt:
-
The collected crystals can be recrystallized from the same or a different solvent system to improve diastereomeric purity. The purity can be monitored by measuring the optical rotation of the salt at each stage. Recrystallization should be continued until a constant optical rotation is achieved.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH solution) to the aqueous solution to deprotonate the amine and liberate the free base. The free amine may precipitate out of the solution or can be extracted with an organic solvent (e.g., diethyl ether, dichloromethane).
-
If extracted, dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step contains the sodium salt of this compound. Acidify the solution with a mineral acid (e.g., 1M HCl) to precipitate the resolving agent.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry. It can potentially be reused for subsequent resolutions.
-
Data Presentation
Currently, there is a lack of specific, publicly available quantitative data on the resolution of racemic compounds using this compound. Researchers employing this resolving agent would need to generate their own data to assess its effectiveness for their specific application. Key parameters to measure and tabulate would include:
Table 1: Resolution Efficiency of a Racemic Amine with this compound
| Racemic Amine | Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Optical Purity of Diastereomeric Salt (%) | Yield of Resolved Amine (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| [Example] | This compound | [Example] | [Example] | [Data] | [Data] | [Data] | [Data] |
Visualizations
Experimental Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the resolution of a racemic amine using this compound.
Caption: General workflow for the resolution of a racemic amine.
Logical Relationship of Chiral Resolution
The following diagram outlines the logical steps and relationships involved in the process of chiral resolution by diastereomeric salt formation.
Caption: Logical steps in chiral resolution via diastereomers.
Conclusion
References
Application Notes and Protocols: Synthesis of Optically Active Copolyamides Using N-Phthaloyl-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of novel, optically active copolyamides derived from N-Phthaloyl-L-glutamic acid. The introduction of this chiral monomer imparts optical activity to the polymer backbone, opening avenues for applications in chiral separations, asymmetric catalysis, and as biomaterials in drug delivery systems. The bulky phthalimide (B116566) group enhances the solubility of these high-performance polymers in various organic solvents.[1]
Overview of the Synthesis Workflow
The synthesis process involves a two-step procedure. First, the chiral diacid monomer, this compound, is synthesized from L-glutamic acid and phthalic anhydride (B1165640). Subsequently, this monomer undergoes direct polycondensation with various aromatic diamines and a second diacid to yield the optically active copolyamides.
Caption: Workflow for the synthesis and characterization of copolyamides.
Experimental Protocols
Materials
| Reagent | Purity/Grade | Supplier |
| L-Glutamic Acid | 99% | Sigma-Aldrich |
| Phthalic Anhydride | 99% | Sigma-Aldrich |
| Acetic Acid | Glacial | Fisher Scientific |
| 4,4'-diamino diphenylether | 97% | Sigma-Aldrich |
| 4,4'-diamino diphenylsulfone | 97% | Sigma-Aldrich |
| Adipic Acid | ≥99% | Sigma-Aldrich |
| Fumaric Acid | ≥99% | Sigma-Aldrich |
| Terephthalic Acid | ≥99% | Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, 99.5% | Sigma-Aldrich |
| Triphenyl Phosphite (B83602) (TPP) | 97% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Calcium Chloride (CaCl2) | Anhydrous, ≥96% | Sigma-Aldrich |
| Methanol (B129727) | ACS Reagent | Fisher Scientific |
Protocol 1: Synthesis of this compound (Monomer)
This protocol outlines the synthesis of the chiral diacid monomer through the condensation of L-glutamic acid with phthalic anhydride.[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve one equimolar amount of L-glutamic acid in glacial acetic acid.
-
Add one equimolar amount of phthalic anhydride to the solution.
-
Heat the mixture to reflux and maintain for the time required for the reaction to complete (monitoring by TLC is recommended).
-
After cooling to room temperature, the product will precipitate.
-
Filter the precipitate, wash with cold acetic acid and then with water to remove unreacted starting materials.
-
Dry the resulting white solid, this compound, under vacuum.
-
The purity of the diacid can be confirmed using elemental analysis, ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[1]
Protocol 2: Synthesis of Optically Active Copolyamides (Direct Polycondensation)
This protocol describes the synthesis of copolyamides via direct polycondensation using triphenyl phosphite and pyridine as condensing agents.[1]
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (0.16 mmol), a second diacid (e.g., adipic acid, 0.16 mmol), and an aromatic diamine (e.g., 4,4'-diamino diphenylether, 0.32 mmol).
-
Add 0.10 g of anhydrous calcium chloride, 3 mL of N-Methyl-2-pyrrolidone (NMP), 0.2 mL of pyridine, and 0.84 mL of triphenyl phosphite (TPP).
-
Heat the mixture with stirring according to the following temperature program:
-
60 °C for 1 hour
-
90 °C for 2 hours
-
130 °C for 8 hours, or until a viscous solution is formed.
-
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into 30 mL of methanol to precipitate the polymer.
-
Filter the fibrous polymer precipitate and wash thoroughly with methanol.
-
Dry the final copolyamide product under vacuum.
Characterization Data
The following tables summarize the properties of six different copolyamides synthesized using the protocols above. The copolyamides are denoted as 9a-f, based on the specific combination of diamine and second diacid used.[1]
Table 1: Synthesis and Physical Properties of Copolyamides (9a-f) [1]
| Polymer ID | Diamine | Second Diacid | Yield (%) | Inherent Viscosity (dL/g)¹ | Specific Rotation [α]D²⁵ (degrees)² |
| 9a | 4,4'-diamino diphenylether | Adipic Acid | 88 | 0.42 | -35.4 |
| 9b | 4,4'-diamino diphenylether | Fumaric Acid | 85 | 0.48 | -38.2 |
| 9c | 4,4'-diamino diphenylether | Terephthalic Acid | 82 | 0.45 | -41.5 |
| 9d | 4,4'-diamino diphenylsulfone | Adipic Acid | 91 | 0.38 | -33.8 |
| 9e | 4,4'-diamino diphenylsulfone | Fumaric Acid | 86 | 0.34 | -36.1 |
| 9f | 4,4'-diamino diphenylsulfone | Terephthalic Acid | 83 | 0.39 | -39.7 |
¹Measured at a concentration of 0.5 g/dL in DMF at 25 °C. ²Measured at a concentration of 0.5 g/dL in DMF.
Table 2: Solubility of Copolyamides (9a-f) [1]
| Solvent | Solubility |
| N,N-dimethyl formamide (B127407) (DMF) | ++ |
| N,N-dimethylacetamide (DMAc) | ++ |
| Dimethyl sulfoxide (B87167) (DMSO) | ++ |
| N-methyl-2-pyrrolidone (NMP) | ++ |
| Sulfuric Acid | ++ |
| Ethanol | -- |
| Methanol | -- |
| Methylene Chloride | -- |
| Water | -- |
(++) Soluble at room temperature; (--) Insoluble.
Table 3: Thermal Properties of Copolyamides (9d-f) [1]
| Polymer ID | T₅ (°C)¹ | T₁₀ (°C)² | Char Yield at 600°C (%) |
| 9d | 285 | 320 | 48 |
| 9e | 310 | 345 | 52 |
| 9f | 340 | 380 | 55 |
¹Temperature at 5% weight loss. ²Temperature at 10% weight loss.
Visualization of Polycondensation Reaction
The following diagram illustrates the logical relationship in the direct polycondensation reaction step, highlighting the key reagents and conditions leading to the formation of the copolyamide.
Caption: Direct polycondensation reaction scheme for copolyamide synthesis.
References
Step-by-step synthesis of N-Phthaloyl-L-glutamic acid from phthalic anhydride and L-glutamic acid
Abstract
This document provides detailed protocols for the synthesis of N-Phthaloyl-L-glutamic acid, a crucial intermediate in peptide synthesis and drug development. The amino group of L-glutamic acid is protected by the phthaloyl group, which can be selectively removed later. Two effective methods are presented: a direct condensation reaction between L-glutamic acid and phthalic anhydride (B1165640) in refluxing glacial acetic acid, and a milder procedure using N-carbethoxyphthalimide at low temperatures to ensure the retention of optical activity. These protocols are designed for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a valuable derivative of L-glutamic acid where the primary amine is protected as a phthalimide. This protection strategy is common in peptide synthesis as the phthaloyl group is stable under various reaction conditions but can be readily removed by hydrazinolysis. Direct condensation of L-glutamic acid with phthalic anhydride at high temperatures without a solvent can lead to racemization. The protocols outlined below utilize conditions that minimize this risk, providing the optically pure L-isomer. Method A employs a straightforward reflux in glacial acetic acid, while Method B utilizes the Nefkens reagent (N-carbethoxyphthalimide) for phthaloylation under very mild conditions, which is particularly suitable for sensitive substrates.
Experimental Protocols
Method A: Direct Condensation in Glacial Acetic Acid
This protocol involves the direct reaction of L-glutamic acid with phthalic anhydride in a suitable solvent.
Materials:
-
L-Glutamic acid
-
Phthalic anhydride
-
Glacial Acetic Acid
-
Ethanol (B145695) (for recrystallization)
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of L-glutamic acid (e.g., 14.7 g, 0.1 mol) and phthalic anhydride (e.g., 14.8 g, 0.1 mol).
-
Add glacial acetic acid (e.g., 150 mL) as the solvent.
-
Heat the mixture to reflux with stirring. An oil bath is recommended for stable temperature control (boiling point of acetic acid is ~118 °C).
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from ethanol to yield pure this compound as a white solid.[1]
Method B: Phthaloylation using N-Carbethoxyphthalimide (Nefkens Method)
This method is advantageous for its mild reaction conditions, which helps in preserving the stereochemical integrity of the chiral center.[2]
Materials:
-
L-Glutamic acid
-
Sodium Carbonate Decahydrate (Na₂CO₃·10H₂O) or anhydrous Na₂CO₃
-
N-Carbethoxyphthalimide
-
Hydrochloric Acid (6N)
-
Deionized Water
-
Standard laboratory glassware
Procedure:
-
Prepare an aqueous solution of sodium carbonate by dissolving Na₂CO₃·10H₂O (e.g., 5.8 g, ~0.02 mol) in deionized water (e.g., 100 mL) in a flask with vigorous stirring.
-
Once dissolved, add L-glutamic acid (e.g., 2.94 g, 0.02 mol) in portions to the solution at room temperature and stir until it completely dissolves.
-
Cool the reaction mixture in an ice-salt bath to a temperature of -5 °C to 0 °C.
-
In a separate container, dissolve N-carbethoxyphthalimide (e.g., 5.5 g, 0.025 mol) in a suitable solvent like acetonitrile (B52724) or add it directly as a solid in portions to the cooled amino acid salt solution over 30 minutes while maintaining the low temperature and stirring.[3][4]
-
After the addition is complete, remove the cooling bath and continue stirring at room temperature for an additional 30-60 minutes.[4]
-
Filter the solution to remove any by-products, such as ethyl carbamate.
-
Transfer the filtrate to a beaker and cool it again in an ice bath. Acidify the solution by slowly adding 6N HCl with stirring until the pH reaches 1.5-2.
-
An oily product will precipitate, which will crystallize upon standing for several hours in a refrigerator.
-
Collect the crystalline product by vacuum filtration and wash it with cold deionized water until the washings are free of chloride ions.
-
Dry the product in a desiccator. For further purification, the solid can be dissolved in a 1M Na₂CO₃ solution and re-precipitated with 6N HCl.[4]
Data Presentation
The following table summarizes the quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁NO₆ | |
| Molecular Weight | 277.23 g/mol | |
| Appearance | White crystalline solid | [1][4] |
| Melting Point | 158-160 °C | [4][5] |
| Yield | ~89% (Method B) | [4] |
| Optical Rotation [α]D | -45° to -41° (c=1 in H₂O) | |
| ¹H NMR (DMSO-d₆, ppm) | 10.97 (s, 2H, COOH), 7.92-7.85 (m, 4H, Ar-H), 4.81 (t, 1H, CH), 2.39-2.22 (m, 4H, CH₂) | |
| ¹³C NMR (DMSO-d₆, ppm) | 173.9 (COOH), 170.5 (COOH), 167.6 (CO), 134.9 (C-arom), 131.4 (C-arom), 123.5 (C-arom), 51.2 (CH), 30.5 (CH₂), 23.8 (CH₂) | |
| FT-IR (KBr, cm⁻¹) | 3054 (broad, OH), 1777 (C=O, imide), 1728 (C=O, acid), 1707 (C=O, imide), 1387 (C-N), 713 (Ar-H) |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Workflow for the direct condensation synthesis (Method A).
References
Application Notes: Synthesis of Thalidomide via N-Phthaloyl-L-glutamic Acid
Introduction
Thalidomide (B1683933), (±)-α-(N-phthalimido)glutarimide, is a significant synthetic compound in medicinal chemistry, historically known for its tragic teratogenic effects but now recognized for its potent immunomodulatory and anti-angiogenic properties. Its synthesis is a key topic for researchers in drug development and organic chemistry. A common and effective synthetic route involves the preparation of the key intermediate, N-Phthaloyl-L-glutamic acid, followed by its cyclization to form the glutarimide (B196013) ring of the thalidomide molecule. These application notes provide detailed protocols and comparative data for this synthetic pathway.
Synthesis Overview
The synthesis of thalidomide from L-glutamic acid is typically a two-step process. The first step involves the protection of the amino group of L-glutamic acid by reacting it with phthalic anhydride (B1165640) to form this compound. The second, and crucial, step is the cyclization of this intermediate to yield thalidomide. Several reagents and conditions can be employed for this cyclization, each with varying yields and complexities.
Experimental Protocols
Protocol 1: Synthesis of N-Phthaloyl-DL-glutamic Acid
This protocol details the formation of the key intermediate from L-glutamic acid and phthalic anhydride.
Materials:
-
L-Glutamic Acid
-
Phthalic Anhydride
-
Pyridine
-
6N Hydrochloric Acid (HCl)
-
Cold Deionized Water
Procedure: [1]
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of phthalic anhydride, L-glutamic acid, and pyridine.
-
Stir the solution and heat it to 115°C for 1.5 hours.
-
After the reaction is complete, cool the mixture.
-
Acidify the mixture by adding 6N HCl solution to precipitate the product.
-
Filter the precipitate and wash it thoroughly with cold deionized water.
-
Dry the resulting solid to afford N-Phthaloyl-DL-glutamic acid. This product is often of sufficient purity for use in the subsequent step without further purification.
Protocol 2: Cyclization to Thalidomide using Ammonium Acetate (B1210297)
This protocol describes the cyclization of N-Phthaloyl-DL-glutamic acid to form thalidomide.
Materials:
-
N-Phthaloyl-DL-glutamic Acid (from Protocol 1)
-
Ammonium Acetate
-
Diphenyl Ether
Procedure: [1]
-
Combine N-Phthaloyl-DL-glutamic acid, ammonium acetate (as an ammonia (B1221849) source), and diphenyl ether in a high-temperature reaction flask.
-
Heat the mixture to a temperature of 170-175°C and maintain for 45 minutes.
-
Upon completion, perform a suitable workup to isolate the crude thalidomide.
-
The crude product can be purified by recrystallization.
Protocol 3: High-Yield Cyclization of N-Phthaloyl-L-glutamine
This alternative protocol uses the closely related N-Phthaloyl-L-glutamine and provides a high-yield route to thalidomide. N-Phthaloyl-L-glutamine can be prepared from L-glutamine and phthalic anhydride with a reported yield of 72%.[2][3]
Materials:
-
N-Phthaloyl-L-glutamine
-
Pivaloyl Chloride
-
Triethylamine (B128534) (Et₃N)
-
Ethyl Acetate
-
In a flask set up for reflux, create a stirred mixture of N-Phthaloyl-L-glutamine, pivaloyl chloride (1.2 equivalents), and triethylamine (2.0 equivalents) in ethyl acetate.
-
Heat the mixture to reflux for 2 hours. During this time, thalidomide will crystallize out of the reaction mixture.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Filter the cooled mixture to collect the thalidomide product as a white solid.
Data Presentation
Table 1: Comparison of Cyclization Conditions for Thalidomide Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Phthaloyl-DL-glutamic Acid | Ammonium Acetate | Diphenyl Ether | 170-175 | 45 min | 65 | [1] |
| N-Phthaloyl-L-glutamine | Pivaloyl Chloride, Triethylamine | Ethyl Acetate | Reflux | 2 h | 85-90 | [2][4] |
| N-Phthaloyl-L-glutamine | Carbonyldiimidazole (CDI) | Anhydrous THF | Reflux | 16 h | - | [3][5] |
| N-Phthaloyl glutamic acid anhydride | Urea | None (melt) | 170-180 | - | Low | [6][7] |
Note: The overall yield for the two-step synthesis starting from L-glutamic acid via the ammonium acetate protocol is reported to be 56%.[1][8][9]
Table 2: Analytical Data for Thalidomide
| Analysis Type | Data | Reference |
| ¹³C NMR (δ, ppm) | 173.2, 170.2, 167.6 (C=O); 135.3, 131.7, 123.8 (Aromatic C); 49.5, 31.4, 22.5 (Piperidinedione Ring C) | [2] |
| Mass Spec (MS) | m/z 276 [M − H]⁺ (for N-phthaloyl-DL-glutamic acid) | [1] |
| Melting Point | 168-170 °C (for N-phthaloyl-L-glutamine intermediate) | [3] |
Reaction Mechanism Visualization
The cyclization of this compound involves the formation of an amide bond to create the glutarimide ring. When using a reagent like pivaloyl chloride, a mixed anhydride intermediate is formed, which activates the carboxylic acid group for nucleophilic attack by the primary amide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. WO2008035378A2 - An improved process for the preparation of thalidomide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. WO2017081701A1 - An improved process for the preparation of thalidomide - Google Patents [patents.google.com]
- 7. WO2009083724A1 - Processes for the preparation of thalidomide - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Facile Synthesis of Thalidomide - Organic Process Research & Development - Figshare [acs.figshare.com]
Application Notes and Protocols: N-Phthaloyl-L-glutamic Acid in the Preparation of γ-Glutamyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of γ-glutamyl derivatives utilizing N-Phthaloyl-L-glutamic acid. These derivatives are of significant interest in pharmaceutical development, nutraceuticals, and as flavor enhancers due to their diverse biological activities and sensory properties.[1] The protocols outlined below focus on a chemical synthesis approach that offers a streamlined and efficient route to these valuable compounds.
Introduction
γ-Glutamyl derivatives are characterized by an amide bond between the γ-carboxyl group of a glutamic acid residue and the amino group of another molecule, which is typically an amino acid or a peptide.[1] The chemical synthesis of these derivatives often requires the protection of the α-amino group of glutamic acid to ensure regioselective formation of the γ-amide bond. This compound serves as an excellent starting material for this purpose, as the phthaloyl group provides robust protection of the α-amino group, which can be subsequently removed under mild conditions.[2][3] This methodology avoids the complexities and potential side reactions associated with other protection strategies.[4]
Chemical Synthesis of γ-Glutamyl Derivatives
A key intermediate in this synthetic approach is this compound anhydride (B1165640). This anhydride is a readily available γ-glutamyl transfer reagent that facilitates the racemization-free synthesis of γ-glutamyl amino acids.[5] The synthesis is typically conducted as a two-step, one-pot procedure, which minimizes the need for intermediate purification steps, thus saving time and resources.[1]
Data Presentation: Yields of γ-Glutamyl Derivatives
The following table summarizes the yields of various γ-glutamyl derivatives synthesized using the this compound anhydride method.
| Product | Yield (%) | Notes |
| γ-Glutamyl-S-methyl-L-cysteine | 52-55% | Based on the initial amount of anhydride.[1] |
| (S)-2-amino-5-((4-(octyloxy)phenyl)amino)-5-oxopentanoic acid | 42% (overall) | A four-step synthesis starting from L-glutamic acid.[6] |
| γ-L-Cyclohexylglutamylamide | 41% (overall) | Synthesis route starting from L-Glutamic acid.[3] |
Yields may vary depending on the specific amino acid or amine used and the optimization of reaction conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Anhydride
This protocol describes the formation of the key intermediate, this compound anhydride.
Materials:
-
L-Glutamic acid
-
Phthalic anhydride
-
Acetic anhydride (Ac₂O)
Procedure:
-
Combine L-glutamic acid and phthalic anhydride in a suitable reaction vessel.
-
Heat the mixture to 140 °C and remove the water formed during the reaction by distillation.[1]
-
After the complete removal of water, add acetic anhydride (Ac₂O) to the reaction mixture.
-
Heat the mixture at 105 °C to facilitate the formation of this compound anhydride.[1]
Protocol 2: One-Pot Synthesis of γ-Glutamyl Derivatives
This protocol details the acylation of an amino acid with this compound anhydride and the subsequent deprotection to yield the final γ-glutamyl derivative.
Materials:
-
This compound anhydride (from Protocol 1)
-
Desired amino acid (e.g., sulfur-containing amino acid, 4-(octyloxy)aniline, cyclohexylamine)[1][3][6]
-
N,N-dimethylformamide (DMF)
-
Ethanol (B145695) (EtOH)
-
Water
Procedure:
-
Dissolve the this compound anhydride in N,N-dimethylformamide (DMF) at 22 °C.[1]
-
Add the desired amino acid or amine to the solution to initiate the acylation reaction.[1] A key advantage of this procedure is that it does not require the protection of the carboxyl groups of the nucleophilic amino acids.[1]
-
Upon completion of the acylation reaction, add water and 3.5 equivalents of hydrazine hydrate to the reaction mixture to initiate the deprotection step.[1]
-
Precipitate the final γ-glutamyl derivative by adding ethanol (EtOH) at 0 °C.[1]
-
Isolate the product by filtration and wash with cold ethanol.
-
Confirm the structure and purity of the final product using analytical techniques such as mass spectrometry and NMR spectroscopy.[1]
Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the two-operation workflow for the chemical synthesis of γ-glutamyl derivatives.
Caption: Workflow for the chemical synthesis of γ-glutamyl derivatives.
Reaction Mechanism Overview
This diagram provides a simplified overview of the key chemical transformations in the synthesis.
Caption: Key stages in the synthesis of γ-glutamyl derivatives.
Alternative Method: Enzymatic Synthesis
For a broader range of derivatives and as a complementary approach, enzymatic synthesis using γ-glutamyltranspeptidase (GGT) can be employed.[1] This method offers high specificity and can be applied to a wide variety of amino acids and peptides.[1] The enzymatic reaction involves the transfer of a γ-glutamyl moiety from a donor, such as L-glutamine, to an acceptor amino acid.[7] Optimization of reaction conditions like pH is crucial to favor the desired transpeptidation reaction over competing side reactions such as hydrolysis and autotranspeptidation.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Phthaloyl-L-glutamic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Phthaloyl-L-glutamic acid as a monomer for the synthesis of poly(L-glutamic acid) (PGA)-based drug delivery systems. The protocols detailed below offer step-by-step guidance for the synthesis of PGA, preparation of drug-loaded nanoparticles and hydrogels, and their subsequent in vitro evaluation.
Introduction
This compound serves as a protected monomer for the synthesis of poly(L-glutamic acid) (PGA), a biocompatible and biodegradable polymer widely investigated for drug delivery applications. The phthaloyl group protects the amine of the glutamic acid during polymerization, and can be subsequently removed to yield the functional polymer. PGA's free carboxyl groups provide versatile handles for drug conjugation, nanoparticle formation, and hydrogel cross-linking. Its pH-sensitive nature, due to the protonation of the carboxyl groups in acidic environments, makes it an excellent candidate for targeted drug release in the acidic tumor microenvironment.
Data Presentation: Physicochemical and Drug Release Properties of PGA-Based Drug Delivery Systems
The following tables summarize quantitative data from various studies on PGA-based drug delivery systems, offering a comparative look at their characteristics.
Table 1: Physicochemical Properties of Drug-Loaded PGA-Based Nanoparticles
| Drug | Polymer System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | α-PGA | 110.4 | 0.18 | - | 66.2 | - | [1] |
| Doxorubicin | PLGA-decorated BMPs | - | - | - | up to 81.7 | - | [2] |
| Paclitaxel | PLGA | 162 ± 7 | 0.17 ± 0.02 | -23 ± 3 | - | 37 ± 5 | [3] |
| Paclitaxel Prodrug | pH-labile polymer | 145 ± 2 | 0.111 ± 0.018 | - | - | ~40 | [4] |
| Cisplatin | PEG-pHe-PLG | ~50 | - | - | - | - | [5] |
PGA: Poly(L-glutamic acid), PLGA: Poly(lactic-co-glycolic acid) decorated with PGA, PEG-pHe-PLG: pH-sensitive PEGylated poly(L-glutamic acid), BMPs: Bacterial Magnetic Nanoparticles. Please note that PLGA can also refer to poly(lactic-co-glycolic acid), a different polymer, but in the context of reference[2], it refers to poly-L-glutamic acid.
Table 2: In Vitro Drug Release from PGA-Based Nanoparticles and Hydrogels
| Drug | Delivery System | pH | Time (h) | Cumulative Release (%) | Reference |
| Doxorubicin | α-PGA Nanoparticles | 5.5 | 72 | ~60 | [1] |
| Doxorubicin | α-PGA Nanoparticles | 7.4 | 72 | ~25 | [1] |
| Doxorubicin | Peptide Hydrogel | 5.5 | 72 | ~40 | [6] |
| Doxorubicin | Peptide Hydrogel | 7.4 | 72 | ~20 | [6] |
| Cisplatin | PLG-CDDP Nanoformulation | 5.5 | 72 | 78.8 | [5] |
| Cisplatin | PLG-CDDP Nanoformulation | 7.4 | 72 | <30 | [5] |
| Cisplatin | γ-PGA/CDDP-CS | 5.5 | 288 | 49.9 | [7] |
| Cisplatin | γ-PGA/CDDP-CS | 7.4 | 288 | 9.1 | [7] |
PLG-CDDP: Poly(L-glutamic acid)-Cisplatin, γ-PGA/CDDP-CS: γ-Polyglutamic acid/Cisplatin-Chitosan.
Experimental Protocols
Protocol 1: Synthesis of Poly(γ-benzyl-L-glutamate) via N-carboxyanhydride (NCA) Polymerization
This protocol describes the synthesis of a protected form of PGA, which can then be deprotected to yield the final polymer.
Materials:
-
γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)
-
Triethylamine (TEA) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve BLG-NCA in anhydrous DMF in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Add a calculated amount of TEA initiator to the solution. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Allow the reaction to proceed at room temperature for 48-72 hours with continuous stirring.[8]
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold anhydrous diethyl ether.
-
Filter the precipitated poly(γ-benzyl-L-glutamate) (PBLG) and wash it several times with diethyl ether.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using techniques such as 1H NMR and Gel Permeation Chromatography (GPC) to determine its structure and molecular weight.
Protocol 2: Preparation of Doxorubicin-Loaded PGA Nanoparticles
This protocol details the preparation of doxorubicin-loaded PGA nanoparticles using the nanoprecipitation method.[9]
Materials:
-
Poly(L-glutamic acid) (PGA)
-
Doxorubicin hydrochloride (DOX)
-
Acetone
-
Bovine Serum Albumin (BSA)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve PGA in deionized water to a specific concentration (e.g., 1 mg/mL).
-
Dissolve DOX in deionized water.
-
Dissolve BSA in deionized water to prepare a stabilizer solution (e.g., 1% w/v).
-
Add the PGA solution dropwise to the BSA solution under magnetic stirring.
-
Separately, dissolve DOX in a suitable organic solvent like acetone.
-
Add the DOX solution dropwise to the aqueous PGA/BSA mixture under vigorous stirring. The organic solvent will cause the nanoprecipitation of the polymer and drug.
-
Stir the resulting nanoparticle suspension for several hours at room temperature to allow the organic solvent to evaporate.
-
Purify the nanoparticles by dialysis against deionized water for 24-48 hours to remove unloaded drug and residual solvent.
-
Lyophilize the purified nanoparticle suspension to obtain a dry powder.
-
Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 3: In Vitro Drug Release Study from PGA-Based Hydrogels
This protocol outlines a method to study the pH-dependent release of a drug from a PGA-based hydrogel.[6]
Materials:
-
Drug-loaded PGA hydrogel
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a dialysis bag (appropriate MWCO).
-
Immerse the dialysis bag in a known volume of release medium (PBS at pH 7.4 or 5.5) in a sealed container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the evaluation of the cytotoxicity of PGA-based drug delivery systems on cancer cells.[10][11][12][13]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
PGA-based drug delivery system (e.g., drug-loaded nanoparticles)
-
Free drug solution (as a positive control)
-
Empty nanoparticles (as a vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizations
Caption: Experimental workflow for PGA-based drug delivery systems.
Caption: Cellular uptake and mechanism of action of PGA nanoparticles.
Caption: Simplified signaling pathways affected by paclitaxel.[14]
References
- 1. Hydrophilic Poly(glutamic acid)-Based Nanodrug Delivery System: Structural Influence and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control generating of bacterial magnetic nanoparticle-doxorubicin conjugates by poly-L-glutamic acid surface modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proceedings.science [proceedings.science]
- 4. Self-Assembly of pH-Labile Polymer Nanoparticles for Paclitaxel Prodrug Delivery: Formulation, Characterization, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(l-glutamic acid)-cisplatin nanoformulations with detachable PEGylation for prolonged circulation half-life and enhanced cell internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. SYNTHESIS AND CHARACTERIZATION OF POLY(L-GLUTAMIC ACID-co-L-ASPARTIC ACID) [cjps.org]
- 9. Doxorubicin-loaded PLGA nanoparticles by nanoprecipitation: preparation, characterization and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Phthaloyl-L-glutamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-Phthaloyl-L-glutamic acid. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smooth and successful synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my yield of this compound consistently low?
Low yields can be attributed to several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions.
-
Incomplete Reaction: Ensure that the reaction has gone to completion. The reaction of L-glutamic acid and phthalic anhydride (B1165640) can be slow, especially under milder conditions aimed at preventing racemization. Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for racemization.
-
Suboptimal Reagents and Solvents: The purity of your starting materials, L-glutamic acid and phthalic anhydride, is crucial. The choice of solvent can also significantly impact the reaction. Acetic acid is a commonly used solvent for this reaction.[1]
-
Side Product Formation: At elevated temperatures, the formation of byproducts such as L-pyroglutamic acid can occur, thereby reducing the yield of the desired product.[2]
2. I am observing a loss of optical activity in my product. What is causing this racemization?
Racemization, the conversion of the L-enantiomer to a DL-racemic mixture, is a significant issue, particularly when high temperatures are employed.
-
High Reaction Temperatures: Heating L-glutamic acid with phthalic anhydride at temperatures around 180-185°C can lead to the formation of the optically inactive phthaloyl-DL-glutamic acid.[2][3] It has been noted that while the crude product from such high-temperature synthesis may show some optical activity, recrystallization often isolates the racemic compound.[3]
-
Influence of Acetic Anhydride: The use of acetic anhydride to facilitate ring closure of the intermediate phthalamic acid can also induce racemization, possibly through the formation of an oxazolone (B7731731) intermediate.[3] To circumvent this, starting with an ester of L-glutamic acid, such as diethyl L-glutamate, is a recommended strategy.[3]
3. My final product is difficult to purify. What are the likely impurities and how can I remove them?
Purification challenges often arise from the presence of unreacted starting materials and side products with similar polarities to the desired compound.
-
Common Impurities:
-
Purification Strategies:
-
Recrystallization: This is a common method for purification. However, if racemization has occurred, it may preferentially crystallize the racemic mixture.[3]
-
Washing: The crude product can be washed with solvents like cold ether to remove certain impurities.[4]
-
Careful pH control during workup: Adjusting the pH can help in separating the acidic product from less acidic or neutral impurities.
-
4. I seem to have synthesized N-Phthaloyl-L-glutamic anhydride instead of the acid. How did this happen and can I convert it to the acid?
The anhydride is a common byproduct or intermediate in this synthesis.
-
Formation of the Anhydride: The use of dehydrating agents like acetic anhydride will favor the formation of N-Phthaloyl-L-glutamic anhydride.[3][4] This is often an intentional step when the anhydride is the desired reactive intermediate for subsequent reactions, such as amide synthesis.[4][5]
-
Conversion to the Acid: The anhydride can be converted to the diacid by dissolving it in warm water.[3]
Summary of Reaction Conditions and Yields
| Method | Reactants | Solvent/Conditions | Yield | Optical Purity | Reference |
| High Temperature Melt | L-glutamic acid, Phthalic anhydride (equimolar) | 180-185°C | N/A | Racemic (DL) | [2][3] |
| Acetic Acid Reflux | L-glutamic acid, Phthalic anhydride (equimolar) | Acetic acid, reflux | N/A | L-form | [1] |
| Pyridine Reflux & Acetic Anhydride | L-glutamic acid, Phthalic anhydride | 1. Pyridine, reflux; 2. Acetic anhydride, reflux | N/A | Racemic (DL) | [3] |
| N-Carboethoxy Phthalimide Method | Glycine, N-carboethoxy phthalimide | Water, Sodium Carbonate, 17-20°C | 90.5% | Optically pure | [6] |
| Diethyl L-glutamate & Thionyl Chloride | Diethyl L-glutamate, Phthalic anhydride | 1. Cold ether; 2. Thionyl chloride; 3. Hydrolysis with boiling 2N acid | N/A | L-form | [3] |
| Acetic Anhydride (for Anhydride synth.) | This compound, Acetic anhydride | 90°C, 30 minutes | High | Optically pure | [4] |
Experimental Protocols
Method 1: Synthesis via N-Carboethoxy Phthalimide (Preserves Optical Activity) [6]
-
To 30 mL of water at 17-20°C, add 0.02 moles of L-glutamic acid and 0.02 moles of sodium carbonate (10 aq).
-
To this mixture, add 4.5 g of N-carboethoxy phthalimide.
-
Stir the mixture for approximately 15 minutes.
-
Filter the resulting solution.
-
Acidify the filtrate to precipitate the product.
-
Crystallize the product from water and dry to obtain Phthaloyl-L-glutamic acid.
Method 2: Synthesis of N-Phthaloyl-L-glutamic Anhydride [4]
-
Combine 3 g (0.0108 mol) of this compound and 10 mL of acetic anhydride in a reaction vessel.
-
Heat the mixture at 90°C for 30 minutes under a nitrogen atmosphere. An opalescent solution should form.
-
Cool the mixture in a freezer for 3 hours.
-
Filter the precipitate that forms.
-
Wash the precipitate with cold ether.
-
Dry the product in a desiccator for 5 days.
Method 3: Synthesis via Diethyl L-glutamate (to avoid racemization) [3]
-
React diethyl L-glutamate with phthalic anhydride in cold ether.
-
The precipitated product is treated with thionyl chloride to obtain diethyl phthalyl-L-glutamate.
-
Hydrolyze the diethyl phthalyl-L-glutamate with boiling 2N acid to yield phthalyl-L-glutamic acid.
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship diagram for troubleshooting common synthesis issues.
References
Side reactions to avoid during N-phthaloylation of L-glutamic acid
Welcome to the technical support center for the N-phthaloylation of L-glutamic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and avoid unwanted side reactions during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-phthaloylation of L-glutamic acid?
A1: The primary side reactions of concern are:
-
Racemization: Loss of stereochemical integrity at the α-carbon, leading to a mixture of L- and D-enantiomers.
-
Pyroglutamic Acid Formation: Intramolecular cyclization of the glutamic acid backbone to form a five-membered lactam ring.
-
Incomplete Reaction/Phthalamic Acid Formation: Incomplete cyclization of the phthaloyl group, resulting in the formation of the phthalamic acid intermediate.
-
Anhydride (B1165640) Formation: Intramolecular dehydration of the two carboxyl groups of N-phthaloyl-L-glutamic acid to form the corresponding anhydride, particularly at elevated temperatures.
Q2: Why is racemization a significant issue with N-phthaloyl amino acids?
A2: The N-phthaloyl group is an N-acyl type protecting group. During activation of the carboxyl group for subsequent reactions (like peptide coupling), it can readily participate in the formation of a planar 5(4H)-oxazolone intermediate.[1] This planar structure allows for the loss of stereochemical information at the α-carbon, leading to racemization.[1] Direct N-phthaloylation using phthalic anhydride at high temperatures can also cause significant racemization.[2][3]
Q3: How does pyroglutamic acid form, and under what conditions?
A3: Pyroglutamic acid (pGlu) forms via an intramolecular cyclization where the N-terminal amino group attacks the side-chain γ-carbonyl carbon, eliminating a molecule of water.[4] This non-enzymatic reaction is highly dependent on pH and temperature. The rate of formation is minimal around pH 6.0-7.0 but increases in more acidic (pH 4) or alkaline (pH 8) conditions.[4][5][6] Elevated temperatures also accelerate this side reaction.[7]
Troubleshooting Guides
Problem 1: High Levels of Racemization Detected in the Product
Symptoms:
-
Chiral HPLC or polarimetry analysis shows the presence of the D-enantiomer.
-
Inconsistent biological activity of the final product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Reagents: Use of phthalic anhydride with high heat. | Switch to a milder phthaloylating agent such as N-ethoxycarbonylphthalimide or N-carbethoxyphthalimide, which allows the reaction to proceed at lower temperatures and under neutral pH conditions, thus preserving optical activity.[2][3][8][9] |
| High Reaction Temperature: Elevated temperatures increase the rate of oxazolone (B7731731) formation and subsequent racemization. | Conduct the phthaloylation at a lower temperature. For subsequent coupling reactions involving the activated this compound, it is recommended to perform the reaction at 0°C.[1][10] |
| Inappropriate Base (in subsequent coupling steps): Strong or sterically unhindered bases can readily abstract the α-proton, leading to racemization. | If the this compound is used in a subsequent coupling step, opt for a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[1][11] |
Problem 2: Presence of Pyroglutamic Acid Impurity
Symptoms:
-
Mass spectrometry shows a peak corresponding to the mass of the desired product minus 18 Da (loss of water).
-
Blocked N-terminus, preventing analysis by methods like Edman degradation.[4]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate pH: Reaction or work-up conditions are too acidic or too basic. | Maintain the pH of the reaction mixture as close to neutral as possible (pH 6.0-7.0).[4][5][6] Buffer the reaction if necessary. |
| High Temperature during Reaction or Storage: Elevated temperatures promote intramolecular cyclization. | Perform the reaction at the lowest effective temperature. For storage of the this compound product, especially in solution, keep it at 4°C for short-term and frozen (-20°C or -80°C) or lyophilized for long-term storage.[4][7] |
Reaction Pathways and Side Reactions
The following diagrams illustrate the desired reaction pathway and the competing side reactions.
Caption: Main reaction and key side reaction pathways.
Experimental Protocols
Protocol 1: N-Phthaloylation of L-Glutamic Acid using N-Ethoxycarbonylphthalimide (Racemization-Free Method)
This method is adapted from procedures known to minimize racemization by using mild conditions.[2][3]
Materials:
-
L-Glutamic Acid
-
Sodium Carbonate (Na₂CO₃)
-
N-Ethoxycarbonylphthalimide
-
Acetonitrile
-
Hydrochloric Acid (HCl) for acidification
-
Distilled Water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve L-glutamic acid and an equimolar amount of sodium carbonate in distilled water with vigorous stirring at room temperature until the amino acid is fully dissolved.
-
Cool the solution in an ice bath to 0-5°C.
-
In a separate flask, dissolve 1.1 equivalents of N-ethoxycarbonylphthalimide in a minimal amount of acetonitrile.
-
Add the N-ethoxycarbonylphthalimide solution dropwise to the cooled amino acid salt solution over 10-15 minutes while maintaining vigorous stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the solution to remove any insoluble byproducts.
-
Slowly acidify the filtrate with dilute HCl to a pH of approximately 2-3 to precipitate the this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Formation of N-Phthaloyl-L-Glutamic Anhydride
This protocol is for the intentional synthesis of the anhydride, which can be an unwanted side product if not controlled.[2]
Materials:
-
This compound
-
Acetic Anhydride
-
Cold diethyl ether
Procedure:
-
Place this compound in a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 3-4 mL per gram of starting material).
-
Heat the mixture at 90-100°C for 30-60 minutes under a nitrogen atmosphere. The solid should dissolve.
-
Allow the solution to cool to room temperature, and then place it in a freezer or ice bath for several hours to induce crystallization.
-
Filter the resulting precipitate, wash thoroughly with cold diethyl ether to remove residual acetic anhydride, and dry under vacuum.
Data Summary
The selection of the phthaloylation method has a significant impact on the yield and purity of the final product. The following table summarizes the qualitative outcomes of different approaches.
| Phthaloylation Method | Key Reaction Conditions | Racemization Risk | Pyroglutamate Risk | Typical Yield | Reference |
| Phthalic Anhydride | High Temperature (130-180°C), neat or in high-boiling solvent | High | Moderate to High | Variable, often requires extensive purification | [2][3] |
| N-Ethoxycarbonylphthalimide | Room temperature to mild heat, aqueous basic solution | Low to negligible | Low | Good to High | [2][3][9] |
| Microwave Irradiation | Solvent-free, high temperature for short duration | Moderate | Moderate | Reported as fast and high-yielding, but requires careful temperature control to avoid side reactions. | [12] |
Logical Troubleshooting Workflow
For researchers encountering issues, the following decision tree can help diagnose and resolve common problems.
Caption: A troubleshooting workflow for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mild and effective N-phthaloylation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for N-Phthaloyl-L-glutamic acid in peptide coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of N-Phthaloyl-L-glutamic acid in peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why use the Phthaloyl (Phth) group for N-protection of glutamic acid?
A1: The phthaloyl group offers robust protection for the α-amine of glutamic acid. Its key advantages include:
-
Prevention of Racemization: By protecting both hydrogens of the primary amine, the phthaloyl group can mitigate racemization at the chiral center during activation and coupling.[1][2]
-
Stability: The phthalimide (B116566) linkage is highly stable under a wide range of coupling conditions and acidic treatments used for side-chain deprotection in standard solid-phase peptide synthesis (SPPS).
-
Orthogonality: It is selectively cleaved using hydrazine (B178648), which does not affect acid-labile (like Boc, OtBu) or hydrogenation-labile (like Z, Bzl) protecting groups, making it valuable for complex synthetic strategies.
Q2: What is N-Phthaloyl-L-glutamic anhydride (B1165640) and when should I use it?
A2: N-Phthaloyl-L-glutamic anhydride is a pre-activated form of this compound. It is a highly effective reagent for regioselectively forming γ-glutamyl bonds.[1][3][4] Using the anhydride is advantageous as it reacts preferentially at the γ-carboxyl group, offering a straightforward method for synthesizing γ-linked peptides without significant racemization.[1][2][3]
Q3: Can I couple both the α- and γ-carboxyl groups of this compound?
A3: Yes. To achieve this, you must use orthogonal protecting groups for the two carboxyl functions. For instance, you can protect one carboxyl group as a benzyl (B1604629) (Bzl) ester and the other as a tert-butyl (tBu) ester.[5] This allows for the selective deprotection and subsequent coupling of one carboxyl group while the other remains protected.
Q4: What are the best methods for removing the phthaloyl protecting group?
A4: The most common and effective method for phthaloyl group removal is hydrazinolysis.[2][6] This involves treating the protected peptide with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) or DMF.[2][6] The phthalhydrazide (B32825) byproduct formed is often insoluble and can be removed by filtration.
Troubleshooting Guide
Problem 1: Low Coupling Yield
| Potential Cause | Troubleshooting Step |
| Incomplete activation of the carboxylic acid. | Increase the equivalents of the coupling reagent and/or additive (see Table 1). Consider switching to a more potent activating agent like HATU or HCTU.[7] |
| Steric hindrance. | Increase reaction time and/or temperature. For particularly difficult couplings, a more reactive coupling reagent such as PyBOP or PyAOP may be beneficial. |
| Peptide aggregation on solid phase. | Swell the resin adequately before synthesis. Consider using a lower substitution resin (0.1-0.4 mmol/g) for longer peptides.[8] Solvents like NMP or DMSO, or mixtures of DCM/DMF, can help disrupt aggregation. |
| Poor solubility of this compound. | Ensure complete dissolution in an appropriate solvent like DMF or NMP before adding to the reaction vessel. The bulky phthaloyl group can reduce solubility.[8] |
Problem 2: Side Product Formation
| Potential Cause | Troubleshooting Step |
| Racemization. | Avoid high temperatures during the initial synthesis of this compound.[9] During coupling, use racemization-suppressing additives like HOBt or Oxyma Pure.[10] Using N-Phthaloyl-L-glutamic anhydride is reported to produce racemization-free products.[1][3] |
| Pyroglutamate (B8496135) formation. | This side reaction is more common with N-terminal glutamic acid residues.[5] Ensure that the α-carboxyl group is adequately protected (e.g., as an ester) if it is not the site of coupling. Use efficient coupling conditions to minimize the time the N-terminal amine is free. |
| Glutarimide formation. | This is an analogous side reaction to aspartimide formation. Using a bulky side-chain protecting group like tert-butyl (OtBu) on the non-reacting carboxyl group can effectively prevent this.[11] |
| Guanidinylation of the free amine. | This occurs when using an excess of uronium-based coupling reagents (e.g., HBTU, HATU). Pre-activate the carboxylic acid for a short period before adding it to the amine component to minimize this side reaction.[10] |
Problem 3: Incomplete Phthaloyl Deprotection
| Potential Cause | Troubleshooting Step |
| Insufficient hydrazine. | Increase the equivalents of hydrazine hydrate (typically 2-10 equivalents) and/or the reaction time (usually 1-3 hours).[12] |
| Poor accessibility on solid support. | Ensure the resin is well-swollen in the reaction solvent (e.g., DMF). Agitate the reaction mixture thoroughly. |
| Precipitation of byproduct. | The phthalhydrazide byproduct can sometimes coat the resin beads, preventing further reaction. Ensure vigorous washing with DMF after the reaction to remove it completely.[6] |
Data Presentation: Reaction Conditions
Table 1: Common Coupling Reagent Conditions for this compound
| Coupling Reagent | Equivalents (Acid:Reagent:Base) | Additive (Equivalents) | Common Solvents | Temperature | Typical Time |
| DIC / HOBt | 1 : 1.1 : 2 | HOBt (1.1) | DMF, DCM | Room Temp. | 2 - 12 hours |
| EDC | 1 : 1.2 : - | HOBt or Oxyma (1.2) | DCM, DMF | 0°C to R.T. | 2 - 8 hours |
| HBTU / DIPEA | 1 : 1 : 2 | - | DMF, NMP | Room Temp. | 30 min - 2 hours |
| HATU / DIPEA | 1 : 1 : 2 | - | DMF, NMP | Room Temp. | 15 min - 1 hour |
Equivalents are relative to the amine component on the resin or in solution. These are starting recommendations and may require optimization.
Table 2: Phthaloyl Group Deprotection Conditions
| Reagent | Equivalents | Solvent | Temperature | Typical Time |
| Hydrazine Monohydrate | 5 - 10 | DMF | Room Temp. | 30 min (repeat 2-3x) |
| Hydrazine Hydrate | 2 - 10 | Ethanol | Reflux | 1 - 3 hours |
Experimental Protocols
Protocol 1: Synthesis of N-Phthaloyl-L-glutamic Anhydride and Subsequent γ-Carboxyl Coupling
-
Anhydride Formation:
-
Place this compound (1.0 eq) in a round-bottom flask under a nitrogen atmosphere.
-
Add acetic anhydride (approx. 3-4 mL per gram of acid).
-
Heat the mixture to 90-100°C for 30-60 minutes until a clear solution is formed.[2][6]
-
Cool the mixture in an ice bath or freezer to induce precipitation.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum.
-
-
Peptide Coupling (Solution Phase):
-
Dissolve the amino acid ester or peptide (1.0 eq) in a suitable solvent (e.g., chloroform, 1,4-dioxane).[2][6]
-
In a separate flask, suspend N-Phthaloyl-L-glutamic anhydride (1.0 eq) in the same solvent.
-
Slowly add the amine solution to the anhydride suspension. A catalytic amount of a non-nucleophilic base like pyridine (B92270) can be added.[6]
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 3-24 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, process the reaction mixture via standard aqueous workup or chromatography to isolate the coupled product.
-
Protocol 2: Direct Coupling of this compound via DIC/HOBt
This protocol is for solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in DMF for 30 minutes and then drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3.0 eq) and HOBt (3.0 eq) in DMF.
-
Coupling:
-
Add the activation mixture to the swollen resin.
-
Add DIC (3.0 eq) to the resin slurry.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).[7] If the test is positive after 4 hours, a second coupling may be necessary.[7]
-
-
Washing: Once the reaction is complete (negative Kaiser test), drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 3: Phthaloyl Group Deprotection on Solid Support
-
Resin Preparation: Swell the N-phthaloyl protected peptide-resin in DMF for 30 minutes, then drain.
-
Deprotection Solution: Prepare a solution of 5-10% (v/v) hydrazine monohydrate in DMF.
-
Reaction:
-
Add the deprotection solution to the resin and agitate at room temperature for 30 minutes.
-
Drain the solution and repeat the treatment two more times to ensure complete removal.
-
-
Washing: This step is critical. Wash the resin extensively with DMF (5-7 times) to remove the phthalhydrazide byproduct. A final wash with a dilute base solution (e.g., 0.5% DIPEA in DMF) can help scavenge any remaining byproduct.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 3. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]
- 4. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent - Sabinsa Australia [sabinsa.com.au]
- 5. peptide.com [peptide.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. peptide.com [peptide.com]
- 8. asianpubs.org [asianpubs.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. WO2006123909A1 - Process for the preparation of n(5)-ethylglutamine - Google Patents [patents.google.com]
Technical Support Center: Purification of N-Phthaloyl-L-glutamic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-Phthaloyl-L-glutamic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Insufficient cooling of the solution.- The compound is too soluble in the chosen solvent. | - Ensure the solution is thoroughly cooled in an ice bath.- If crystals still do not form, try scratching the inside of the flask with a glass rod to induce nucleation.- If the compound remains dissolved, reduce the volume of the solvent by evaporation or add an anti-solvent (a solvent in which the compound is less soluble) dropwise until turbidity persists. |
| Oily Residue Instead of Crystals | - The compound's melting point is lower than the boiling point of the solvent.- The presence of impurities that inhibit crystallization. | - Switch to a lower-boiling point solvent or a mixed solvent system.- Try dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent to precipitate the solid.- Perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities. |
| Product is Still Impure After Recrystallization | - Inefficient removal of impurities in a single recrystallization.- Co-precipitation of impurities with the product. | - Perform a second recrystallization, ensuring slow cooling to promote the formation of pure crystals.- If starting materials (phthalic acid or L-glutamic acid) are the primary impurities, consider an acid-base extraction prior to recrystallization.- Analyze the impurity profile to select a more appropriate solvent system for recrystallization. |
| Significant Product Loss | - Using too much solvent during dissolution.- Washing the crystals with a solvent in which the product is highly soluble. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Purity and Racemization Issues
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Product is the Racemic (DL) Mixture | - High reaction temperatures (e.g., 180-185°C) during synthesis can cause racemization.[1] | - Synthesize the compound under milder conditions. A recommended method is the reaction of diethyl L-glutamate with phthalic anhydride (B1165640) in cold ether, followed by acidic hydrolysis.[1] |
| Presence of Unreacted Starting Materials | - Incomplete reaction during synthesis. | - To remove unreacted phthalic acid, which is more acidic, an extraction with a weak base solution (e.g., sodium bicarbonate) can be effective. This compound, being a weaker acid, will remain in the organic phase.- Unreacted L-glutamic acid is highly soluble in water and can be removed by washing the crude product with water. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are unreacted starting materials (phthalic anhydride and L-glutamic acid) and the diastereomeric D-form, which leads to the formation of the racemic N-Phthaloyl-DL-glutamic acid.[1] The presence of the racemic mixture is a significant issue, especially when the synthesis is carried out at high temperatures.[1]
Q2: How can I assess the purity of my this compound?
A2: Purity can be assessed by several methods:
-
Melting Point: The melting point of pure this compound is 158-159°C, while the racemic DL-form has a higher melting point of 189-190°C.[1] A broad melting point range or a melting point that does not align with the expected value indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to visualize the presence of impurities. A suitable solvent system for the separation of amino acids is n-butanol, water, and acetic acid (60:25:15).
-
High-Performance Liquid Chromatography (HPLC): For assessing chiral purity, chiral HPLC is the most reliable method. Modern chiral columns are compatible with reverse-phase conditions, allowing for the direct analysis of the enantiomeric excess.
Q3: What is the best solvent for recrystallizing this compound?
A3: While a single "best" solvent is not universally cited, water is a good starting point due to the difference in solubility between the desired L-form and potential impurities. A mixed solvent system, such as ethanol (B145695) and water, can also be effective. For a related compound, N-phthaloyl-L-alanyl-L-glutamine, recrystallization from 95% ethanol has been reported.[2] The choice of solvent may require some empirical optimization based on the impurity profile of your crude product.
Q4: How can I avoid racemization during the synthesis of this compound?
A4: Racemization is often induced by high temperatures.[1] To avoid this, it is recommended to use milder reaction conditions. One reported method to prevent racemization involves reacting diethyl L-glutamate with phthalic anhydride in cold ether, followed by hydrolysis with boiling 2N acid to yield the pure L-form.[1]
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline and may need optimization.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated flask.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise while stirring until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Analytical HPLC for Chiral Purity
This is a general method; specific column and mobile phase conditions should be optimized.
-
Column: A chiral stationary phase (CSP) column suitable for underivatized amino acids (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: A typical mobile phase for reversed-phase chiral separations could be a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio and pH will need to be optimized for baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220 nm or 254 nm).
-
Analysis: Inject a standard of the racemic mixture to determine the retention times of both the L- and D-enantiomers. Then, inject the purified sample to determine the enantiomeric excess.
Data Presentation
Table 1: Physical Properties for Purity Assessment
| Compound | Melting Point (°C) | Notes |
| This compound | 158-159[1] | The desired, optically active form. |
| N-Phthaloyl-DL-glutamic acid | 189-190[1] | The racemic mixture, often an impurity. |
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the recrystallization of this compound.
References
Troubleshooting low stereoselectivity with N-Phthaloyl-L-glutamic acid as a chiral auxiliary
Topic: Troubleshooting Low Stereoselectivity with N-Phthaloyl-L-glutamic acid as a Chiral Auxiliary
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing challenges with stereoselectivity in their chemical reactions. This resource is tailored for professionals in research, discovery, and drug development.
Frequently Asked Questions (FAQs)
Q1: Is this compound a common and effective chiral auxiliary for controlling stereoselectivity in reactions like aldol (B89426), Diels-Alder, or alkylations?
Based on a review of scientific literature, this compound is not commonly employed as a chiral auxiliary to induce stereoselectivity in typical carbon-carbon bond-forming reactions. Its primary applications in synthesis are as a precursor to N-phthaloyl-L-glutamic anhydride (B1165640) for peptide synthesis and as a monomer in polymer chemistry.[1][2] The structure of this compound, with its two carboxylic acid functionalities and flexible backbone, may not provide the rigid steric environment necessary for effective facial shielding of a prochiral center, which is a key requirement for a successful chiral auxiliary.
Q2: Why might this compound lead to low stereoselectivity?
While not a standard application, hypothetically, several factors could contribute to poor stereochemical control:
-
Lack of a Rigid Conformation: Effective chiral auxiliaries typically have rigid cyclic structures that create a well-defined steric environment, forcing reagents to approach from a specific face. The glutamic acid backbone is relatively flexible, which can lead to multiple competing reaction pathways with similar energy levels.
-
Interfering Functional Groups: The presence of two carboxylic acid groups can complicate reactions, for example, by interfering with the desired enolate formation or reacting with Lewis acids in an unproductive manner.
-
Ineffective Facial Shielding: The phthalimide (B116566) group alone may not be sufficient to effectively block one face of the reactive center, especially without the conformational rigidity seen in auxiliaries like Evans oxazolidinones or Oppolzer's sultams.
Q3: What are the primary documented uses of this compound in organic synthesis?
The main applications are:
-
Synthesis of N-Phthaloyl-L-glutamic anhydride: This anhydride is a useful reagent for the racemization-free introduction of a γ-glutamyl moiety onto amino acids or other amines.[1][3]
-
Monomer for Polyamides: It has been used in the synthesis of optically active copolyamides.[2]
-
Starting material for other molecules: It has been used as a starting point in multi-step syntheses of complex molecules.
Q4: What are some more suitable alternatives to this compound for asymmetric synthesis?
For high levels of stereocontrol, researchers often turn to well-established chiral auxiliaries. Some of the most reliable include:
-
Evans' Oxazolidinones: Excellent for stereocontrolled aldol reactions, alkylations, and acylations.
-
Oppolzer's Camphorsultams: Widely used in Diels-Alder reactions, alkylations, and conjugate additions.
-
Pseudoephedrine Amides: Effective for the asymmetric alkylation of enolates.
General Troubleshooting Guide for Low Stereoselectivity with Chiral Auxiliaries
If you are experiencing low diastereoselectivity (d.e.) or enantioselectivity (e.e.) in a reaction employing a chiral auxiliary, consider the following factors. The table below summarizes common issues and suggested solutions.
| Parameter | Potential Issue | Troubleshooting Suggestions |
| Reaction Temperature | Temperature is too high, leading to lower energy barriers for competing transition states. | Lower the reaction temperature. Reactions are often run at -78 °C to maximize selectivity. |
| Lewis Acid | The choice or stoichiometry of the Lewis acid is suboptimal for creating a rigid chelated intermediate. | Screen different Lewis acids (e.g., TiCl₄, Et₂AlCl, SnCl₄). Vary the stoichiometry of the Lewis acid. |
| Solvent | Solvent polarity can affect the aggregation state and conformation of the reactive species. | Test a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, toluene). |
| Base (for enolate formation) | Incomplete or non-selective enolate formation. | Ensure the base is strong enough and non-nucleophilic (e.g., LDA, LiHMDS). Check the stoichiometry and addition rate of the base. |
| Substrate/Reagent Purity | Impurities can interfere with the reaction or catalyze non-selective pathways. | Purify all starting materials and reagents. Ensure solvents are anhydrous. |
| Reaction Time | The product may epimerize over time, or a kinetically favored, less stable diastereomer may convert to a more stable, but less desired one. | Monitor the reaction over time to determine the optimal reaction time for maximizing diastereoselectivity. |
| Steric Hindrance | The steric bulk of the substrate or electrophile may not be compatible with the chiral auxiliary. | Consider a different chiral auxiliary with a steric environment better suited to your specific substrate. |
Key Experimental Protocols
Below are generalized protocols for common reactions where chiral auxiliaries are employed. These should be adapted and optimized for your specific substrates and auxiliary.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) is acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) in the presence of a base like n-butyllithium in THF at -78 °C.
-
Enolate Formation: The N-acyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added slowly to form the Z-enolate.
-
Alkylation: The electrophile (e.g., benzyl (B1604629) bromide) is added to the enolate solution at -78 °C and the reaction is stirred for several hours.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted, and the chiral auxiliary is then cleaved (e.g., via hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the chiral product and recover the auxiliary.
Asymmetric Diels-Alder Reaction using an Oppolzer's Camphorsultam Auxiliary
-
Dienophile Preparation: The chiral auxiliary (e.g., (+)-camphorsultam) is acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) in the presence of a base like triethylamine (B128534) and a catalyst such as DMAP.
-
Cycloaddition: The N-acryloyl camphor (B46023) sultam is dissolved in an anhydrous solvent like dichloromethane (B109758) and cooled to -78 °C. A Lewis acid (e.g., diethylaluminum chloride) is added to promote the formation of a rigid chelated intermediate.
-
Diene Addition: The diene (e.g., cyclopentadiene) is added, and the reaction is stirred at low temperature until completion.
-
Work-up and Auxiliary Cleavage: The reaction is quenched, and the product is isolated. The auxiliary is typically removed by hydrolysis to afford the chiral carboxylic acid.
Visualizing Troubleshooting Logic
The following diagrams illustrate the logical workflow for troubleshooting low stereoselectivity and the general principle of how a chiral auxiliary functions.
Caption: A logical workflow for troubleshooting low stereoselectivity.
Caption: General mechanism of stereochemical control by a chiral auxiliary.
References
Preventing racemization during the synthesis of N-Phthaloyl-L-glutamic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of N-Phthaloyl-L-glutamic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on minimizing racemization.
| Issue | Question | Possible Cause(s) | Recommended Solution(s) |
| High Degree of Racemization Detected | My final product shows a high percentage of the D-enantiomer. What are the likely causes and how can I fix this? | 1. Reaction Temperature is too High: Elevated temperatures accelerate the rate of racemization. 2. Inappropriate Base Selection: Strong and sterically unhindered bases can readily abstract the α-proton, leading to racemization.[1] 3. Unsuitable Solvent: The polarity of the solvent can influence the rate of racemization.[1] | 1. Temperature Control: Perform the reaction at a lower temperature, such as 0 °C, to slow down the rate of racemization.[1] 2. Base Selection: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally preferred over stronger bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).[1][2] 3. Solvent Choice: While solvents like DMF and NMP are common, consider exploring less polar alternatives if racemization persists. |
| Low Product Yield | I am experiencing a low yield of this compound. What could be the problem? | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Suboptimal Reaction Conditions: The reaction time or temperature may not be optimal for this specific transformation. | 1. Monitor Reaction Progress: Use thin-layer chromatography (TLC) or other appropriate analytical techniques to monitor the reaction's progress and ensure it has reached completion. 2. Optimize Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup. A common procedure involves heating a mixture of L-glutamic acid and phthalic anhydride (B1165640) in acetic acid.[3] |
| Difficulty in Product Purification | I am struggling to purify the final product. What are some common impurities and how can I remove them? | 1. Unreacted Starting Materials: L-glutamic acid or phthalic anhydride may remain in the reaction mixture. 2. Side Products: The formation of byproducts can complicate purification. | 1. Recrystallization: Recrystallization is a common and effective method for purifying the final product. 2. Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography may be necessary to separate the desired product from impurities. |
| Inconsistent Results | My results are not reproducible. Why am I seeing batch-to-batch variability? | 1. Reagent Quality: The purity of starting materials, especially L-glutamic acid, can affect the outcome. 2. Water Content: The presence of water can interfere with the reaction. | 1. Use High-Purity Reagents: Ensure that all reagents, particularly the L-glutamic acid, are of high purity and the correct enantiomeric form. 2. Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to minimize the presence of water. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of this compound?
A1: The primary mechanism for racemization of N-acyl protected amino acids, such as this compound, is through the formation of a 5(4H)-oxazolone intermediate.[1] The phthaloyl group, being an N-acyl type protecting group, facilitates the formation of this planar oxazolone. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality.[1]
Q2: Why is the choice of base so critical in preventing racemization?
A2: The base plays a crucial role in the racemization process by abstracting the α-proton from the chiral center. Stronger and less sterically hindered bases are more likely to cause racemization.[1][2] Weaker or more sterically hindered bases are less efficient at abstracting the α-proton, thus minimizing the formation of the planar enolate intermediate that leads to racemization.[1]
Q3: Are there alternative synthetic routes that are less prone to racemization?
A3: Yes, one alternative is the use of N-Phthaloyl-L-glutamic anhydride. This approach is reported to provide the desired product with a high degree of chiral purity and is described as a racemization-free method for the synthesis of γ-glutamyl amino acids.[4][5]
Q4: How can I accurately determine the enantiomeric excess of my product?
A4: The most common method for determining the enantiomeric excess (e.e.) of this compound is through chiral High-Performance Liquid Chromatography (HPLC). A specific method involves using a Chiralcel OD column with a mobile phase of 20% 2-propanol/hexane (B92381) containing 0.1% trifluoroacetic acid (TFA).[6][7]
Data Presentation
| Factor | Condition Favoring Low Racemization | Condition Favoring High Racemization | Rationale |
| Temperature | Low Temperature (e.g., 0 °C)[1] | High Temperature | Lower kinetic energy reduces the rate of the competing racemization pathway.[1] |
| Base | Weaker, Sterically Hindered (e.g., NMM, TMP)[1] | Stronger, Less Hindered (e.g., TEA, DIPEA)[1] | Steric hindrance and lower basicity decrease the efficiency of α-proton abstraction.[2] |
| Solvent | Less Polar Solvents | More Polar Solvents | The polarity of the solvent can influence the stability of the transition state for racemization.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Racemization
This protocol is based on the reaction of L-glutamic acid with phthalic anhydride under controlled conditions to minimize racemization.
Materials:
-
L-Glutamic Acid
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Anhydrous Ether
-
Ice Bath
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine one equimolar amount of L-glutamic acid and one equimolar amount of phthalic anhydride.[3]
-
Add a minimal amount of glacial acetic acid to form a slurry.[3]
-
Heat the mixture with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add anhydrous ether to precipitate the product.
-
Filter the solid product and wash with cold anhydrous ether.
-
Dry the this compound under vacuum.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol outlines a method for determining the enantiomeric purity of the synthesized this compound.[6][7]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase: Chiralcel OD column
Mobile Phase:
-
20% 2-propanol in hexane (v/v) containing 0.1% Trifluoroacetic Acid (TFA)[6]
Procedure:
-
Prepare a standard solution of racemic N-Phthaloyl-DL-glutamic acid to determine the retention times of both the D and L enantiomers.
-
Prepare a solution of the synthesized this compound in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).[6]
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the L and D enantiomers: e.e. (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
Visualizations
Caption: Troubleshooting workflow for addressing high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. asianpubs.org [asianpubs.org]
- 4. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phthaloyl Group Removal
Welcome to the technical support center for the optimization of phthaloyl group deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the removal of this robust amine-protecting group.
Troubleshooting Guide
This section addresses specific issues that may arise during the phthaloyl deprotection process, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the cleavage reagent. 2. Steric hindrance around the phthalimide (B116566) group. 3. Deactivation of the phthalimide ring by electron-withdrawing substituents.[1] | 1. Increase Reagent Equivalents: For hydrazinolysis, increase the equivalents of hydrazine (B178648) hydrate (B1144303).[1] 2. Elevate Temperature: Carefully increase the reaction temperature, monitoring for potential side reactions.[1] 3. Switch to a Stronger Method: If milder methods fail, consider harsher conditions like strong acid hydrolysis, being mindful of substrate compatibility.[1] 4. Use a Less Bulky Reagent: Consider smaller nucleophiles if sterically feasible.[1] 5. Prolong Reaction Time: Allow the reaction to proceed for an extended period.[1] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor solubility of the substrate in the reaction solvent. 3. Deactivation of the phthalimide ring by fluorine substituents.[1] | 1. Optimize Hydrazinolysis: Increase reaction time and/or temperature. A study showed optimal yield with 60% hydrazine in DMF for 1-3 hours.[2] 2. Improve Solubility: Use a co-solvent to ensure the substrate is fully dissolved. 3. Alternative Reagents: Consider using ethylenediamine, which can be a milder and effective alternative to hydrazine, especially for sensitive substrates.[3][4] |
| Formation of Side Products | 1. Reaction of the deprotection reagent with other functional groups in the molecule (e.g., esters, amides).[1] 2. Racemization at adjacent chiral centers under harsh basic or acidic conditions.[1] 3. In peptide synthesis, aspartimide formation can occur in sequences containing aspartic acid.[5] | 1. Use Milder Conditions: Opt for methods like alkanolamine-mediated cleavage that are more chemoselective.[1] 2. Protect Sensitive Groups: If possible, protect other functional groups that may react with the cleavage reagents.[1] 3. Careful pH Control: During workup after acid or base-catalyzed hydrolysis, ensure the pH is carefully adjusted to prevent degradation of the product.[1] |
| Difficulty in Product Isolation | 1. Formation of a bulky precipitate of phthalhydrazide (B32825) that co-precipitates with the product.[6] 2. The desired amine product may form a salt with phthalhydrazide, leading to its loss during filtration.[6] | 1. Acidic Workup: After initial filtration of the bulk phthalhydrazide, dissolve the crude product in dilute acid (e.g., 1 M HCl). This will protonate the desired amine, making it water-soluble, while the phthalhydrazide remains as a solid for removal by filtration.[6] 2. Basic Wash: Perform a basic wash (e.g., with 0.1 M NaOH or 5% NaHCO3) to break any salt and dissolve the phthalhydrazide into the aqueous phase.[6][7] 3. Thorough Washing: Wash the filtered phthalhydrazide solid thoroughly with a solvent in which the product is soluble but the byproduct is not.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing a phthaloyl protecting group?
The most common method for cleaving the phthaloyl (Phth) group is hydrazinolysis, typically using hydrazine hydrate in a suitable solvent like ethanol (B145695) or DMF.[3][5] This method is effective but can be harsh and may not be compatible with all functional groups.[3]
Q2: Are there milder alternatives to hydrazine for phthaloyl deprotection?
Yes, several milder alternatives to hydrazine have been reported. Ethylenediamine is a notable alternative that can be used, often in a mixture of ethanol and THF or acetonitrile, and may require microwave heating.[4][8] Sodium borohydride (B1222165) reduction followed by hydrolysis is another milder option.[1]
Q3: What are the advantages of using a phthaloyl protecting group?
The primary advantage of the phthaloyl group is its stability under both acidic and basic conditions, making it orthogonal to common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[3][9] This orthogonality is particularly useful in complex multi-step syntheses, such as in peptide chemistry, where selective deprotection is required.[9] Additionally, by protecting both hydrogens of a primary amine, the phthaloyl group can help mitigate racemization of the protected amino acid residue.[9]
Q4: What are common side reactions to be aware of during phthaloyl deprotection?
Besides incomplete reactions, potential side reactions include the reaction of hydrazine with other sensitive functional groups present in the molecule.[5] In peptide synthesis, diketopiperazine formation can be an issue with N-terminal dipeptides.[3] Harsh conditions can also lead to racemization of adjacent chiral centers.[1]
Q5: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the desired product.[5] In solid-phase peptide synthesis, a small sample of the resin can be cleaved and analyzed by mass spectrometry.[3]
Experimental Protocols
Protocol 1: Standard Hydrazinolysis for Phthaloyl Deprotection
This protocol describes a general procedure for the removal of the phthaloyl group using hydrazine hydrate.
Reagents:
-
N-phthaloyl protected compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Dissolve the N-phthaloyl-protected compound in ethanol or DMF.
-
Add hydrazine hydrate (typically 2-10 equivalents) to the solution.[5]
-
Stir the mixture at room temperature or reflux for 1-4 hours, monitoring the reaction by TLC or LC-MS.[3][5]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
To remove the phthalhydrazide byproduct, add 1 M HCl to the residue. The desired amine will dissolve, while the phthalhydrazide precipitates.
-
Filter the mixture to remove the solid phthalhydrazide.
-
Basify the filtrate with 1 M NaOH until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Phthaloyl Deprotection on Solid Phase (SPPS)
This protocol is adapted for solid-phase peptide synthesis (SPPS).
Reagents:
-
Phthaloyl-protected peptide-resin
-
Hydrazine hydrate solution (e.g., 5-10% v/v in DMF)[9]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the phthaloyl-protected peptide-resin in DMF for 30 minutes.[9]
-
Drain the solvent.
-
Add the hydrazine hydrate solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours.[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove the phthalhydrazide byproduct and excess hydrazine.[3][9]
-
Perform a final wash with DCM (3 times) and methanol (B129727) (3 times).[9]
-
The resin with the free amine is now ready for the next coupling step. The presence of a free amine can be confirmed with a positive Kaiser test.[9]
Visualizations
Caption: General workflow for phthaloyl deprotection and product isolation.
Caption: Decision tree for troubleshooting incomplete deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Challenges in the large-scale synthesis of N-Phthaloyl-L-glutamic acid
This technical support center provides troubleshooting guidance and frequently asked questions for challenges encountered during the large-scale synthesis of N-Phthaloyl-L-glutamic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-001 | Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials. 4. Product loss during workup and purification. | 1. Increase reaction time or temperature gradually while monitoring for racemization. 2. Optimize temperature based on the chosen solvent system (see table below). 3. Ensure L-glutamic acid and phthalic anhydride (B1165640) are of high purity. Phthalic acid impurity in phthalic anhydride can be problematic.[1] 4. Optimize crystallization and filtration steps to minimize loss. |
| SYN-002 | Product is a mixture of L- and DL-forms (Racemization) | 1. High reaction temperatures (e.g., 180-185°C) are a primary cause of racemization.[2] 2. Prolonged heating. 3. Use of strong bases or acids in the reaction medium. | 1. Employ milder reaction conditions. Using a solvent like acetic acid at reflux is a common method.[3] 2. Consider using N-carbethoxyphthalimide at lower temperatures (-5 to 0°C initially, then room temperature) to avoid racemization.[4] 3. If using acetic anhydride for cyclization to the anhydride, be aware this can promote racemization.[2] Using diethyl L-glutamate as a starting material can help avoid this.[2] |
| SYN-003 | Difficulty in Product Purification | 1. Co-precipitation of unreacted starting materials. 2. Presence of byproducts such as L-pyroglutamic acid.[5] 3. Formation of the more soluble phthalamic acid intermediate. | 1. Optimize the molar ratio of reactants. Using an excess of L-glutamic acid can lead to the formation of L-pyroglutamic acid.[5] 2. Recrystallization from water or other suitable solvents is a common purification method. 3. Ensure complete conversion to the phthalimide (B116566) by adequate heating and reaction time. |
| SYN-004 | Inconsistent Reaction Outcome at Scale-up | 1. Inefficient heat transfer in larger reactors. 2. Inadequate mixing leading to localized overheating or concentration gradients. 3. Changes in solvent-to-reactant ratios. | 1. Use a reactor with efficient heating and cooling capabilities. 2. Ensure robust and consistent stirring throughout the reaction. 3. Maintain consistent reaction parameters and ratios when scaling up. Perform pilot runs at an intermediate scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the large-scale synthesis of this compound?
A1: The primary challenge is balancing reaction completion and yield with the prevention of racemization. High temperatures favor a complete reaction but also lead to the formation of the undesired DL-racemic mixture.[2][5] Maintaining the stereochemical integrity of the L-glutamic acid starting material is critical for most applications.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of 1-propanol, acetic acid, and water (8:1:1), can be used. Visualization can be achieved using ninhydrin (B49086) spray, which will stain the unreacted L-glutamic acid, or by using iodine vapors.[4]
Q3: What are the common byproducts, and how can their formation be minimized?
A3: A common byproduct is L-pyroglutamic acid, which can form when an excess of L-glutamic acid is used at high temperatures.[5] To minimize its formation, use a close to equimolar ratio of reactants or carefully control the reaction temperature. Another potential side product is phthalamic acid, the intermediate in the reaction. Ensuring sufficient reaction time and temperature will promote the cyclization to the desired this compound.
Q4: Is it possible to synthesize this compound without racemization?
A4: Yes, by using milder reaction conditions. One effective method is the reaction of L-glutamic acid with N-carbethoxyphthalimide in an aqueous solution at low temperatures (initially -5 to 0°C, then allowing it to proceed at room temperature).[4] This method is designed to preserve the optical activity of the amino acid. Another approach is to use diethyl L-glutamate, which reacts with phthalic anhydride in cold ether.[2]
Q5: What is the role of acetic anhydride in some synthesis procedures?
A5: Acetic anhydride is used to convert this compound into its corresponding anhydride, N-Phthaloyl-L-glutamic anhydride.[4] This anhydride is a more reactive acylating agent and is often used in subsequent reactions, such as the synthesis of amides. However, heating with acetic anhydride can also promote racemization.[2]
Data Presentation
Comparison of Synthesis Methods
| Method | Reactants | Solvent | Temperature | Typical Reaction Time | Key Outcome/Yield | Reference |
| High-Temperature Fusion | L-glutamic acid, Phthalic anhydride | None (neat) | 120-180°C | 20-120 minutes | High conversion but risk of racemization.[5] | CN1264810C[5] |
| Acetic Acid Reflux | L-glutamic acid, Phthalic anhydride | Acetic acid | Reflux | Not specified | A common method for monomer synthesis in polymer applications.[3] | Faghihi et al. (2012)[3] |
| N-Carbethoxyphthalimide | L-glutamic acid, N-carbethoxyphthalimide | Water | -5 to 28°C | ~1 hour | Mild conditions, avoids racemization. Overall yield of subsequent amide product was 41%.[4] | Pirnau et al.[4] |
| Pyridine Reflux | L-glutamic acid, Phthalic anhydride | Pyridine | Reflux | Not specified | Leads to the formation of the DL-racemic product.[2] | Kidd & King[2] |
Experimental Protocols
Method 1: Synthesis using Phthalic Anhydride in Acetic Acid
This method is suitable for producing this compound where maintaining optical purity is a key concern, though reaction conditions should be carefully monitored.
Materials:
-
L-glutamic acid
-
Phthalic anhydride
-
Glacial acetic acid
-
Methanol (B129727) (for washing)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, add one equimolar amount of L-glutamic acid and one equimolar amount of phthalic anhydride.[3]
-
Add a sufficient amount of glacial acetic acid to dissolve the reactants upon heating.
-
Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add methanol to the reaction mixture to precipitate the product.[3]
-
Filter the precipitate and wash it with cold methanol.[3]
-
Dry the resulting solid under vacuum.
-
The purity of the product can be confirmed by FTIR, 1H NMR, and 13C NMR spectroscopy.[3]
Method 2: Mild Synthesis using N-Carbethoxyphthalimide
This method is designed to minimize racemization and is performed at lower temperatures.[4]
Materials:
-
L-glutamic acid
-
N-carbethoxyphthalimide
-
Sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O)
-
Water
-
Ice
Procedure:
-
In a two-necked flask equipped with a thermometer and a magnetic stirrer, dissolve sodium carbonate decahydrate in water.
-
Once the solution reaches room temperature, add L-glutamic acid in portions under constant stirring.
-
Cool the mixture externally with an ice bath to between -5 and 0°C.
-
Add N-carbethoxyphthalimide with stirring over a period of 30 minutes, maintaining the low temperature.
-
Continue stirring the reaction for an additional 30 minutes at 24-28°C.
-
Cool the reaction mixture again and filter to remove the ethyl urethane (B1682113) byproduct.
-
The filtrate containing the product can then be used for further steps or acidified to precipitate the this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield and purity issues.
References
Enhancing the solubility of N-Phthaloyl-L-glutamic acid for specific applications
Welcome to the technical support center for N-Phthaloyl-L-glutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a derivative of L-glutamic acid and is characterized as a white to off-white crystalline powder. It is sparingly soluble in water and polar protic solvents, and generally insoluble in non-polar organic solvents. Its solubility is significantly influenced by pH. In aqueous solutions, a solubility of >41.6 µg/mL has been reported at pH 7.4.[1] It is also soluble in aqueous solutions of sodium carbonate.[2]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What is causing this?
A2: Precipitation upon dilution of an organic stock solution (e.g., in DMSO) into an aqueous buffer is a common issue for compounds with low water solubility. This occurs because the compound is forced out of the solution as the percentage of the organic solvent decreases. The troubleshooting guide below provides detailed steps to address this issue.
Q3: How does pH affect the solubility of this compound?
A3: As a dicarboxylic acid, the solubility of this compound in aqueous solutions is highly dependent on pH. At pH values below its pKa, the carboxylic acid groups are protonated, and the molecule is less soluble. As the pH increases above the pKa values, the carboxylic acid groups deprotonate to form carboxylate salts, which are more polar and thus more soluble in water.
Q4: Can I heat the solution to increase the solubility of this compound?
A4: Gentle heating can be used to increase the rate of dissolution. For the related compound, N-Phthaloyl-DL-glutamic acid, dissolving in warm water has been reported.[2] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. It is recommended to heat the solvent first and then add the compound while stirring.
Troubleshooting Guide: Precipitation Issues
Encountering precipitation during your experiments can be a significant hurdle. This guide provides a systematic approach to troubleshoot and prevent precipitation of this compound.
Caption: Glutamate receptor signaling pathways.
Experimental Workflow for Studying Neuronal Effects
The following workflow outlines a general procedure for investigating the effects of this compound on neuronal cells, emphasizing the importance of proper compound solubilization.
dot
Caption: Workflow for studying neuronal effects.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino Acid Synthesis: N-Phthaloyl-L-glutamic acid vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure α-amino acids is a cornerstone of pharmaceutical and biotechnological research. Chiral auxiliaries offer a powerful and reliable strategy to control stereochemistry during the formation of new stereocenters. This guide provides an objective comparison of N-Phthaloyl-L-glutamic acid and other widely used chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's camphorsultams, and Schöllkopf's bis-lactim ethers, for the asymmetric synthesis of α-amino acids. We will delve into their mechanisms, performance based on available data, and the experimental protocols for their application and removal.
Introduction to Chiral Auxiliaries in Amino Acid Synthesis
Asymmetric synthesis of α-amino acids often involves the alkylation of a glycine (B1666218) enolate equivalent. To achieve stereocontrol, a chiral auxiliary is temporarily attached to the glycine moiety. This auxiliary creates a chiral environment, directing the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched α-amino acid. The effectiveness of a chiral auxiliary is determined by several factors, including the level of diastereoselectivity it induces, the chemical yield of the reaction, and the ease of its attachment and removal without racemization.[1][2][3][4][5]
This compound as a Chiral Auxiliary
This compound is a derivative of the naturally occurring amino acid L-glutamic acid.[6][7] While it has been utilized in various synthetic contexts, such as in the synthesis of copolyamides and as a γ-glutamyl transfer reagent, its application as a chiral auxiliary for the asymmetric synthesis of α-amino acids via enolate alkylation is less documented compared to other established auxiliaries.[8][9][10][11]
One notable application of a related phthaloyl-protected amino acid as a chiral auxiliary is in the asymmetric Mannich reaction, where N,N-phthaloyl tert-leucine has been shown to afford high diastereoselectivity (>99:1).[12] The phthaloyl group, in conjunction with the chiral backbone of the amino acid, effectively shields one face of the reactive intermediate.
Proposed General Workflow for this compound:
The logical workflow for using this compound would involve its attachment to a glycine unit, followed by diastereoselective functionalization and subsequent removal of the auxiliary.
Caption: Generalized workflow for asymmetric amino acid synthesis using a chiral auxiliary.
Comparison with Established Chiral Auxiliaries
While extensive comparative data for this compound is limited, we can compare its potential attributes with well-established auxiliaries based on their known performance.
| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Typical Yield | Cleavage Conditions | Advantages | Disadvantages |
| This compound Derivative (in Mannich) | >99%[12] | Good[12] | Reductive cleavage, Edman degradation[12] | Derived from a natural amino acid, potentially cost-effective. | Limited documented use for general α-amino acid synthesis via alkylation; cleavage can require multiple steps. |
| Evans' Oxazolidinones | 90-99%[13][14][15] | High | LiOH/H₂O₂, LiBH₄, hydrolysis[4] | High diastereoselectivity, reliable, well-documented, predictable stereochemistry. | Both enantiomers of the auxiliary can be expensive.[5] |
| Oppolzer's Camphorsultams | >95%[16][17][18][19][20] | High | LiOH/H₂O₂, hydrolysis | High diastereoselectivity, crystalline derivatives aid purification, auxiliary is often recoverable. | Can be expensive, requires multi-step synthesis. |
| Schöllkopf's Bis-lactim Ethers | >95%[1][2][21][22][23] | High | Mild acidic hydrolysis (e.g., 0.1 N HCl)[1] | High diastereoselectivity, mild cleavage conditions. | Limited to laboratory scale, moderate atom economy.[2] |
Experimental Protocols
Below are representative experimental protocols for the key steps in asymmetric amino acid synthesis using established chiral auxiliaries.
Attachment of Evans' Auxiliary and Alkylation
Objective: To synthesize an enantiomerically enriched α-amino acid via alkylation of an N-acyloxazolidinone.
Protocol:
-
Acylation: To a solution of the oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.05 eq). After stirring for 15 minutes, add the desired acyl chloride (e.g., bromoacetyl chloride, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with saturated aqueous NH₄Cl and extract the product.
-
Enolate Formation and Alkylation: Dissolve the N-acyloxazolidinone in anhydrous THF at -78°C. Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes to form the lithium enolate. Add the alkyl halide (1.2 eq) and continue stirring at -78°C for 2-4 hours, then allow to warm to 0°C. Quench the reaction with saturated aqueous NH₄Cl.
-
Purification: Extract the product with an organic solvent, dry over MgSO₄, and purify by column chromatography.
Cleavage of Evans' Auxiliary
Objective: To remove the chiral auxiliary to yield the free amino acid.
Protocol:
-
Dissolve the alkylated N-acyloxazolidinone in a mixture of THF and water (e.g., 4:1 v/v).
-
Add lithium hydroxide (B78521) (LiOH, 2-4 eq) and 30% hydrogen peroxide (H₂O₂, 4-8 eq) at 0°C.
-
Stir the mixture at 0°C for 2-4 hours, then at room temperature for an additional 4-8 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Extract the aqueous layer to remove the chiral auxiliary. The desired amino acid remains in the aqueous layer and can be isolated by acidification and extraction or ion-exchange chromatography.
Synthesis and Alkylation of Schöllkopf's Bis-lactim Ether
Objective: To asymmetrically synthesize an α-amino acid using the Schöllkopf auxiliary.
Protocol:
-
Formation of the Diketopiperazine: A dipeptide derived from glycine and (R)-valine is cyclized to form the 2,5-diketopiperazine.[2]
-
Formation of the Bis-lactim Ether: The diketopiperazine is treated with trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt) to form the bis-lactim ether.[1]
-
Alkylation: The bis-lactim ether is dissolved in anhydrous THF at -78°C under an inert atmosphere. n-Butyllithium (1.05 eq) is added to deprotonate the glycine position.[2] After stirring for 20 minutes, the alkyl halide is added, and the reaction is stirred for several hours.
-
Hydrolysis: The resulting product is hydrolyzed with mild aqueous acid (e.g., 0.1 N HCl) to cleave the bis-lactim ether, yielding the methyl ester of the new amino acid and the methyl ester of valine, which can be separated by chromatography.[1][2]
Logical Relationships in Chiral Auxiliary Selection
The choice of a chiral auxiliary depends on a balance of factors including cost, desired stereochemical outcome, and compatibility with downstream synthetic steps.
Caption: Decision-making flowchart for selecting a chiral auxiliary.
Conclusion
While this compound and its derivatives show promise in specific applications like the Mannich reaction, their widespread use as a general chiral auxiliary for the asymmetric synthesis of α-amino acids via enolate alkylation is not as established as that of Evans' oxazolidinones, Oppolzer's sultams, or Schöllkopf's bis-lactim ethers. These latter auxiliaries offer a wealth of literature precedent, predictable stereochemical outcomes, and high diastereoselectivities, making them the current standards in the field.
For researchers in drug development and process chemistry, the choice of auxiliary will depend on the specific synthetic challenge. Evans' and Oppolzer's auxiliaries are highly reliable for achieving excellent stereocontrol, while the Schöllkopf method provides an alternative with very mild cleavage conditions. This compound-derived auxiliaries may present a cost-effective option, particularly if their application can be broadened and optimized for general α-amino acid synthesis. Further research into the scope and limitations of this compound as a chiral auxiliary is warranted to fully assess its potential in this critical area of synthetic chemistry.
References
- 1. biosynth.com [biosynth.com]
- 2. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Phthaloyl- L -glutamic acid 99 HPLC 340-90-9 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent - Sabinsa Australia [sabinsa.com.au]
- 10. asianpubs.org [asianpubs.org]
- 11. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]
- 12. Asymmetric steering of the Mannich reaction with phthaloyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Schöllkopf chiron and transition metal mediated reactions, a powerful combination for stereoselective construction of cyclic alpha-quaternary-alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
A Comparative Analysis of N-Phthaloyl-L-glutamic acid and Boc-L-glutamic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of complex synthetic routes. The tert-butyloxycarbonyl (Boc) group represents a cornerstone of solid-phase peptide synthesis (SPPS), particularly in the robust Boc/Bzl strategy.[1][] Conversely, the N-Phthaloyl (Phth) group, while less commonly used in routine SPPS, offers a unique set of properties, primarily its stability to both acidic and basic conditions, providing an orthogonal protection scheme.[1][3] This guide presents a comparative analysis of N-Phthaloyl-L-glutamic acid and Boc-L-glutamic acid, offering insights into their respective performance, applications, and potential pitfalls in peptide synthesis.
Core Principles: A Tale of Two Chemistries
The fundamental distinction between the Boc and N-Phthaloyl protecting groups lies in their lability—the chemical conditions required for their removal. This dictates their orthogonality to other protecting groups and their suitability for different synthetic strategies.
Boc-L-glutamic acid is a staple in the Boc/Bzl strategy for SPPS.[1][] The Boc group is acid-labile, typically removed with moderately strong acids like trifluoroacetic acid (TFA).[1] This allows for the use of benzyl-based side-chain protecting groups, which are cleaved under the harsher conditions of final cleavage with hydrofluoric acid (HF).
This compound , on the other hand, employs a cyclic diacyl protecting group that is stable to the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection.[1][3] Its removal is achieved through hydrazinolysis, offering a truly orthogonal deprotection strategy.[1][4] This makes the phthaloyl group particularly valuable in the synthesis of complex peptides requiring site-specific modifications where other protecting groups might be compromised.[4]
Performance Comparison: A Qualitative and Semi-Quantitative Overview
While direct, side-by-side quantitative comparisons in the published literature are scarce, a qualitative and semi-quantitative assessment can be made based on their known chemical properties and performance in various synthetic contexts.[1]
Data Presentation: Key Performance Characteristics
| Characteristic | This compound | Boc-L-glutamic acid |
| Protecting Group Type | Cyclic Diacyl[1] | Urethane[1] |
| Cleavage Condition | Hydrazinolysis (e.g., hydrazine (B178648) hydrate)[1] | Strong acid (e.g., trifluoroacetic acid - TFA)[1] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups[3] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups[3] |
| Expected Coupling Efficiency | High with standard coupling reagents. | High with standard coupling reagents. |
| Deprotection Mildness | Hydrazinolysis is generally considered harsh and may not be compatible with all functionalities.[1] | Acidic deprotection is harsher than base-labile methods but is a well-established and reliable technique.[] |
| Racemization Risk during Deprotection | Low for glutamic acid itself, but hydrazinolysis conditions can potentially lead to epimerization of other sensitive residues.[5] | The acidic deprotection conditions are generally less prone to causing racemization during deprotection.[1] |
| Common Applications | Amine protection in general organic synthesis; specialized applications in SPPS requiring high orthogonality.[3] | A cornerstone of the Boc/Bzl strategy in SPPS, particularly for long or aggregation-prone sequences.[][3] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a generalized workflow for SPPS, applicable to both N-Phthaloyl and Boc strategies, with variations in the deprotection steps.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Coupling Protocol for this compound and Boc-L-glutamic acid
This protocol is a general guideline for coupling either this compound or Boc-L-glutamic acid to a resin with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound or Boc-L-glutamic acid (3 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)[6]
-
Base (e.g., DIPEA) (6 equivalents)[6]
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
In a separate vial, dissolve the protected glutamic acid and coupling reagent in DMF.
-
Add the base to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM.[1]
Deprotection Protocols
The deprotection step is the key differentiator between the two strategies.
Boc Deprotection:
Caption: Workflow for the deprotection of the Boc group in SPPS.
Procedure:
-
Wash the Boc-protected peptide-resin with DCM.
-
Add a solution of 50% (v/v) TFA in DCM to the resin and agitate for 1-2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM.
-
Neutralize the resin with a solution of 10% (v/v) DIPEA in DMF.
-
Wash the resin thoroughly with DMF and DCM.[1]
N-Phthaloyl Deprotection (Hydrazinolysis):
Caption: Workflow for the deprotection of the N-Phthaloyl group via hydrazinolysis.
Procedure:
-
Wash the Phthaloyl-protected peptide-resin with a suitable solvent like THF or DMF.
-
Add a solution of hydrazine hydrate (B1144303) (e.g., 2-5% in DMF or THF) to the resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by cleaving a small sample of the resin and analyzing by mass spectrometry.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF and DCM to remove the phthalhydrazide byproduct and excess hydrazine.[1] Note: Ethylenediamine has been reported as a milder alternative to hydrazine for phthaloyl deprotection on solid phase.[1]
Potential Side Reactions
Boc-L-glutamic acid:
-
Acid-catalyzed side reactions: The repeated use of TFA for deprotection can lead to side reactions, such as the t-butylation of sensitive residues like tryptophan and methionine.[3]
-
Diketopiperazine formation: This can occur at the dipeptide stage, and in Boc-based synthesis, it can be suppressed by using in situ neutralization protocols.[7]
-
Aspartimide formation: Peptides containing aspartic acid are prone to this side reaction under both acidic and basic conditions.[7]
This compound:
-
Side reactions during hydrazinolysis: The deprotection with hydrazine can be harsh and may not be compatible with all functional groups.[1] For instance, the side-chain amides of asparagine and glutamine could potentially undergo side reactions.[5]
-
Incomplete removal of phthalhydrazide: The phthalhydrazide byproduct of deprotection can be difficult to remove completely and may require extensive washing.[1]
-
Racemization: While less of a concern for glutamic acid itself during deprotection, the conditions of hydrazinolysis could potentially lead to the epimerization of other sensitive amino acid residues in the peptide chain.[5]
Conclusion
The choice between this compound and Boc-L-glutamic acid is a strategic one, dictated by the specific demands of the synthetic target. Boc-L-glutamic acid remains the workhorse for routine peptide synthesis within the Boc/Bzl strategy, offering a robust and well-understood methodology, particularly for longer or aggregation-prone peptides.[][3]
This compound, while less common in everyday SPPS, provides a valuable tool for complex synthetic endeavors. Its stability to both acidic and basic conditions grants it a unique orthogonality that can be leveraged in the synthesis of intricate molecules, such as cyclic or branched peptides, where multiple, distinct protecting groups are essential.[3][4] However, the harsher deprotection conditions with hydrazine necessitate careful consideration of the overall peptide sequence and the presence of sensitive functional groups.[1] Ultimately, a thorough understanding of the chemistry and potential side reactions of each protecting group is paramount for the successful synthesis of the desired peptide.
References
A Comparative Guide to HPLC and Other Techniques for Validating N-Phthaloyl-L-glutamic Acid Purity
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. N-Phthaloyl-L-glutamic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of its purity, supported by experimental data and detailed methodologies.
The purity of this compound is critical, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances in the final product. This guide will delve into the nuances of various analytical methods, offering a comparative framework to aid in selecting the most appropriate technique for specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It offers high resolution, sensitivity, and quantitative accuracy. Two primary HPLC approaches are crucial for a comprehensive purity profile: achiral (reversed-phase) HPLC for overall purity and the quantification of process-related impurities, and chiral HPLC for determining enantiomeric purity.
Achiral Reversed-Phase HPLC: A Proposed Method
Experimental Protocol: Proposed Achiral HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent mixture to a known concentration (e.g., 1 mg/mL).
This method is designed to separate the main component from potential process-related impurities, such as unreacted L-glutamic acid and phthalic anhydride, as well as any degradation products.
Chiral HPLC: Ensuring Enantiomeric Purity
The biological activity of chiral molecules is often stereospecific. Therefore, confirming the enantiomeric purity of this compound is critical.
Experimental Protocol: Chiral HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralcel OD).
-
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
This method can effectively separate the L-enantiomer from any contaminating D-enantiomer.
Comparison of HPLC Methods
| Parameter | Achiral Reversed-Phase HPLC | Chiral HPLC |
| Primary Application | Determination of overall purity and process-related impurities. | Determination of enantiomeric purity (L- vs. D-enantiomer). |
| Stationary Phase | C18 or similar non-polar bonded silica. | Chiral selector immobilized or coated on silica. |
| Mobile Phase | Aqueous buffer/organic solvent mixtures. | Non-polar organic solvents with an alcohol modifier. |
| Typical Impurities Detected | Starting materials (L-glutamic acid, phthalic anhydride), by-products, degradation products. | The unwanted enantiomer (N-Phthaloyl-D-glutamic acid). |
Alternative and Complementary Purity Validation Techniques
While HPLC is a mainstay, a comprehensive purity assessment often involves orthogonal methods that rely on different physicochemical principles.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure, crystalline organic compounds, DSC can be a powerful tool for determining absolute purity.[2] The presence of impurities typically causes a depression and broadening of the melting point, which can be quantitatively related to the impurity content using the van't Hoff equation.
Experimental Protocol: Purity Determination by DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.
-
Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is applied through the melting range of the substance.
-
Data Analysis: The software calculates the purity based on the shape of the melting endotherm.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds. It relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy.
Experimental Protocol: Purity Determination by ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molar masses, and the weights of the sample and the standard.
Elemental Analysis
Elemental analysis (EA) determines the percentage composition of carbon, hydrogen, and nitrogen in a sample. By comparing the experimentally determined percentages to the theoretical values calculated from the molecular formula of this compound (C₁₃H₁₁NO₆), the presence of impurities that alter this ratio can be inferred. While not a chromatographic technique, it provides a fundamental assessment of the compound's composition.
Performance Comparison of Purity Validation Methods
| Method | Principle | Advantages | Limitations |
| Achiral RP-HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, sensitive, quantitative, widely available. | Requires a reference standard for quantification, method development can be time-consuming. |
| Chiral HPLC | Enantioselective interactions with a chiral stationary phase. | The definitive method for determining enantiomeric purity. | CSPs can be expensive and have limited lifetimes. |
| DSC | Measurement of heat flow during a controlled temperature program. | An absolute method (no reference standard needed), fast. | Only applicable to pure, crystalline, and thermally stable compounds; not suitable for amorphous materials or compounds that decompose on melting. |
| qNMR | Proportionality of NMR signal area to the number of nuclei. | A primary ratio method, highly accurate and precise, structurally informative. | Requires a high-field NMR spectrometer, may not detect impurities without protons. |
| Elemental Analysis | Combustion of the sample and measurement of C, H, N content. | Provides fundamental compositional data. | Insensitive to impurities with similar elemental compositions, requires specialized instrumentation. |
Visualizing the Workflow
To effectively validate the purity of this compound, a structured workflow is essential.
Caption: Workflow for comprehensive purity validation.
Logical Relationships in Method Selection
The choice of analytical method is often guided by the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to N-Phthaloyl-L-glutamic acid and N-carbobenzyloxy-L-glutamic acid as Protecting Groups
In the realm of peptide synthesis and the development of complex pharmaceutical compounds, the judicious selection of protecting groups is paramount to achieving desired yields, purity, and stereochemical integrity. This guide provides a comprehensive comparison of two widely used amino-protecting groups for L-glutamic acid: the N-Phthaloyl (Phth) and the N-carbobenzyloxy (Cbz or Z) groups. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to N-Phthaloyl and N-carbobenzyloxy Protecting Groups
The α-amino group of glutamic acid must be reversibly protected to prevent unwanted side reactions during peptide coupling and other chemical transformations. The choice of the protecting group influences the overall synthetic strategy, including the conditions for coupling and deprotection, and the compatibility with other protecting groups in the molecule.
N-Phthaloyl-L-glutamic acid is characterized by a cyclic diacyl-protecting group that is robust and stable under a wide range of conditions, including both acidic and basic environments commonly used in Fmoc and Boc solid-phase peptide synthesis (SPPS).[1] Its removal is typically achieved under specific conditions, primarily hydrazinolysis, which grants it a high degree of orthogonality.[1][2]
N-carbobenzyloxy-L-glutamic acid features a carbamate-based protecting group introduced by Bergmann and Zervas. The Cbz group is a cornerstone of classical peptide synthesis and remains widely used in both solution-phase and, to a lesser extent, solid-phase synthesis.[3][4] It is typically cleaved under reductive conditions, most commonly catalytic hydrogenation, or by strong acids.[5][6]
Comparative Data on Performance
The selection of a protecting group is often a trade-off between stability, ease of introduction and removal, and potential side reactions. The following tables summarize the key characteristics and performance metrics of the N-Phthaloyl and N-carbobenzyloxy protecting groups for L-glutamic acid.
| Feature | This compound | N-carbobenzyloxy-L-glutamic acid |
| Chemical Nature | Phthalimide (B116566) derivative | Carbamate derivative |
| Stability | Highly stable to acid and base | Stable to mild base, labile to strong acid and hydrogenolysis |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[1] | Orthogonal to base-labile (e.g., Fmoc) groups.[6] |
| Racemization Risk | Low, can help mitigate racemization.[1] Partial racemization possible with phthalic anhydride (B1165640) under harsh conditions.[7] | Low, resistant to racemization during activation.[8] |
| Monitoring | Less straightforward real-time monitoring.[2] | No straightforward real-time monitoring of deprotection. |
| Common Applications | Synthesis of γ-glutamyl peptides, complex peptides requiring high orthogonality.[9][10] | Peptide synthesis (solution and solid-phase), synthesis of bioactive peptides and pharmaceuticals.[11][12] |
| Performance Metric | This compound | N-carbobenzyloxy-L-glutamic acid |
| Typical Protection Yield | High | High |
| Typical Deprotection Yield | Generally high, can be affected by byproduct removal. | High, often quantitative under optimal conditions.[11] |
| Purity after Deprotection | Can be high, requires careful removal of phthalhydrazide (B32825) byproduct.[1] | Generally high, byproducts (toluene, CO2) are volatile.[6] |
| Potential Side Reactions | Side reactions with sensitive functional groups during hydrazinolysis.[2] | Catalyst poisoning by sulfur-containing residues; formation of N-benzyl tertiary amines with insufficient hydrogen source.[5] Acid-catalyzed side reactions with sensitive residues.[13] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. The following sections provide methodologies for the introduction and removal of both N-Phthaloyl and N-carbobenzyloxy groups from L-glutamic acid.
Synthesis of this compound
This protocol describes the protection of L-glutamic acid using phthalic anhydride.
Reagents:
-
L-glutamic acid
-
Phthalic anhydride
-
Acetic acid
Procedure:
-
A mixture of L-glutamic acid and an equimolar amount of phthalic anhydride is prepared in acetic acid.
-
The mixture is heated to reflux for a specified period, typically several hours, to drive the condensation reaction.
-
The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product, this compound, is typically precipitated by the addition of water.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.[14]
Deprotection of this compound (Hydrazinolysis)
This protocol outlines the removal of the phthaloyl group using hydrazine (B178648) hydrate (B1144303).
Reagents:
-
This compound derivative
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or a suitable solvent mixture
Procedure:
-
The N-phthaloyl-protected glutamic acid derivative is suspended or dissolved in ethanol.
-
Hydrazine hydrate (typically 2-10 equivalents) is added to the mixture.
-
The reaction mixture is refluxed for 1-3 hours, with the progress monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature, which often results in the precipitation of the phthalhydrazide byproduct.
-
The phthalhydrazide is removed by filtration.
-
The filtrate containing the deprotected glutamic acid derivative is then worked up to isolate the final product.[2]
Synthesis of N-carbobenzyloxy-L-glutamic acid
This protocol details the protection of L-glutamic acid using benzyl (B1604629) chloroformate.
Reagents:
-
L-glutamic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Water and a suitable organic solvent (e.g., THF or ether)
Procedure:
-
L-glutamic acid is dissolved in an aqueous solution of sodium carbonate or sodium hydroxide at 0 °C.
-
Benzyl chloroformate is added dropwise to the cooled, stirred solution, maintaining the pH between 8 and 10.
-
The reaction is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then washed with an organic solvent (e.g., ether) to remove unreacted benzyl chloroformate.
-
The aqueous layer is acidified to a low pH (typically pH 2) with a strong acid (e.g., HCl), leading to the precipitation of N-Cbz-L-glutamic acid.
-
The product is collected by filtration, washed with cold water, and dried.[5]
Deprotection of N-carbobenzyloxy-L-glutamic acid (Catalytic Hydrogenation)
This is the most common and mildest method for Cbz group removal.
Reagents:
-
N-Cbz-L-glutamic acid derivative
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., formic acid, ammonium (B1175870) formate)
-
Methanol (MeOH) or another suitable solvent
Procedure:
-
The N-Cbz-protected glutamic acid derivative is dissolved in methanol.
-
The Pd/C catalyst is carefully added to the solution.
-
The reaction vessel is evacuated and backfilled with hydrogen gas (typically from a balloon or a Parr shaker) or the hydrogen donor is added.
-
The mixture is stirred vigorously at room temperature. The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the deprotected glutamic acid derivative.[15][16]
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of these protecting groups.
Caption: General workflows for the protection and deprotection of L-glutamic acid.
Caption: Orthogonality of Phthaloyl, Cbz, and Boc protecting groups.
Conclusion
The choice between this compound and N-carbobenzyloxy-L-glutamic acid as a protecting group strategy is highly dependent on the specific requirements of the synthetic target.
The N-Phthaloyl group offers exceptional stability and true orthogonality, making it a valuable tool for the synthesis of complex peptides and molecules where multiple, distinct deprotection steps are necessary.[1] The robustness of the phthalimide ring can also serve to minimize racemization.[1] However, the relatively harsh conditions required for its removal (hydrazinolysis) may not be compatible with all functional groups.[2]
The N-carbobenzyloxy group , on the other hand, is a well-established and versatile protecting group with milder deprotection conditions, primarily catalytic hydrogenation.[12] This makes it suitable for a wide range of applications, although its orthogonality is more limited compared to the phthaloyl group.[6] Potential issues such as catalyst poisoning and side reactions under certain deprotection conditions need to be considered.[5]
Ultimately, a careful evaluation of the overall synthetic route, the presence of other sensitive functionalities, and the desired final product will guide the researcher in selecting the most appropriate protecting group for L-glutamic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent - Sabinsa Australia [sabinsa.com.au]
- 11. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Diastereomeric Excess Analysis Using N-Phthaloyl-L-glutamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of diastereomeric excess (d.e.) is a critical aspect of stereoselective synthesis and drug development. Chiral derivatizing agents (CDAs) play a pivotal role in this analysis by converting enantiomeric mixtures into diastereomers, which can then be quantified using standard chromatographic and spectroscopic techniques. This guide provides an objective comparison of N-Phthaloyl-L-glutamic acid derivatives with other common CDAs for the analysis of diastereomeric excess, supported by experimental data and detailed protocols.
Principle of Chiral Derivatization
Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched analyte to form a mixture of diastereomers. Unlike enantiomers, which exhibit identical physical and chemical properties in an achiral environment, diastereomers possess distinct properties. This fundamental difference allows for their separation and quantification using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
An ideal chiral derivatizing agent should:
-
Be of high enantiomeric purity.
-
React quantitatively with the analyte under mild conditions.
-
Not induce racemization of the analyte or itself.
-
Form stable diastereomeric products.
-
Produce diastereomers with significant differences in their NMR chemical shifts or HPLC retention times.
This compound Derivatives as Chiral Derivatizing Agents
This compound and its anhydride (B1165640) are versatile chiral derivatizing agents. The phthaloyl group provides a rigid, planar structure that can enhance the separation of the resulting diastereomers, while the two carboxylic acid functionalities offer multiple points for derivatization or interaction. The readily available and optically pure L-glutamic acid serves as a cost-effective chiral pool starting material.
Comparative Performance Data
The efficacy of a chiral derivatizing agent is primarily assessed by the degree of separation it achieves between the resulting diastereomers. In HPLC, this is quantified by the resolution (Rs) and separation factor (α). In NMR spectroscopy, the difference in chemical shift (Δδ) between corresponding signals of the diastereomers is the key parameter.
While specific quantitative data for the performance of this compound derivatives in direct comparison to other CDAs for a wide range of analytes is not extensively documented in publicly available literature, the principles of chiral derivatization allow for a qualitative and theoretical comparison. The structural features of this compound suggest it would be particularly effective for the derivatization of chiral amines and alcohols.
Table 1: Comparison of Common Chiral Derivatizing Agents for Primary Amines and Alcohols
| Chiral Derivatizing Agent | Typical Analyte | Analytical Method | Key Advantages | Potential Limitations |
| N-Phthaloyl-L-glutamic Anhydride | Primary Amines, Alcohols | HPLC, NMR | Cost-effective; Rigid phthalimide (B116566) structure may enhance separation; Two carboxylic acid groups for potential further derivatization. | Limited published data on comparative performance; Derivatization may require activation of the carboxylic acid. |
| (R)- or (S)-Mosher's Acid Chloride (MTPA-Cl) | Alcohols, Amines | NMR | Well-established method; 19F and 1H NMR signals for analysis; Can be used to determine absolute configuration.[1] | Can be expensive; Potential for kinetic resolution; The presence of a CF3 group can complicate spectra. |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Primary Amines, Amino Acids | HPLC | High reactivity; Strong chromophore for UV detection; Excellent resolution for amino acids.[2] | Primarily for primary amines; Can be sensitive to reaction conditions. |
| (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Amines, Amino Acids | HPLC | Forms highly fluorescent derivatives for sensitive detection. | Can be expensive; May show reagent-derived peaks in the chromatogram. |
| o-Phthalaldehyde (OPA) with a Chiral Thiol | Primary Amines, Amino Acids | HPLC | Rapid derivatization; Forms highly fluorescent and UV-active derivatives.[3] | Derivatives can be unstable; Not suitable for secondary amines. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are generalized protocols for derivatization and analysis.
Protocol 1: Derivatization of a Chiral Amine with N-Phthaloyl-L-glutamic Anhydride for HPLC Analysis
Materials:
-
N-Phthaloyl-L-glutamic anhydride
-
Racemic amine analyte
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Quenching agent (e.g., a small amount of a primary amine like butylamine)
-
HPLC grade solvents for mobile phase
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the racemic amine (1.0 equivalent) in the anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (1.1 equivalents) to the solution.
-
Derivatization: Add a solution of N-Phthaloyl-L-glutamic anhydride (1.05 equivalents) in the same solvent dropwise to the amine solution while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or a rapid HPLC analysis until the starting amine is consumed.
-
Quenching: Add a small amount of the quenching agent to react with any excess anhydride.
-
Work-up: Dilute the reaction mixture with an appropriate solvent and wash with a mild aqueous acid (e.g., 1% HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
HPLC Analysis: Dissolve the resulting diastereomeric mixture in the HPLC mobile phase and inject it into the HPLC system.
HPLC Conditions (General):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the phthalimide group absorbs (e.g., 220 nm).
Protocol 2: Derivatization of a Chiral Alcohol with this compound for NMR Analysis
Materials:
-
This compound
-
Racemic alcohol analyte
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Acylation catalyst (e.g., 4-Dimethylaminopyridine (DMAP))
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Deuterated solvent for NMR (e.g., CDCl3)
Procedure:
-
Reaction Setup: In a dry NMR tube or a small vial, dissolve this compound (1.0 equivalent), the racemic alcohol (1.0 equivalent), and DMAP (0.1 equivalents) in the anhydrous solvent.
-
Coupling: Add the coupling agent (1.1 equivalents) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Work-up (if necessary): If not performed in an NMR tube, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). The crude mixture can often be directly analyzed by NMR.
-
NMR Analysis: Acquire a 1H NMR spectrum of the diastereomeric mixture.
NMR Analysis:
-
Identify well-resolved signals corresponding to protons in the two diastereomers.
-
Integrate the signals for each diastereomer to determine the diastereomeric ratio and calculate the diastereomeric excess (d.e.). The difference in chemical shifts (Δδ) between the signals is a measure of the separation.
Visualization of Experimental Workflow and Logic
Diagram 1: General Workflow for Diastereomeric Excess Analysis
Caption: Workflow for d.e. analysis using a chiral derivatizing agent.
Diagram 2: Decision Pathway for Method Selection
Caption: Decision tree for selecting an analytical method and CDA.
Conclusion
This compound derivatives represent a promising and cost-effective class of chiral derivatizing agents for the determination of diastereomeric excess. Their rigid structure and multiple functional groups offer potential advantages in the separation of diastereomers by both HPLC and NMR. While more extensive comparative studies are needed to fully quantify their performance against more established reagents like Mosher's acid and Marfey's reagent, the fundamental principles of chiral derivatization suggest they are a valuable tool for chemists in research and industry. The provided protocols and workflows offer a solid foundation for the application of these reagents in stereochemical analysis.
References
A Spectroscopic Duel: Unmasking the Chiral Twins, N-Phthaloyl-L-glutamic acid and its Enantiomer
A comprehensive spectroscopic comparison of N-Phthaloyl-L-glutamic acid and its mirror image, N-Phthaloyl-D-glutamic acid, reveals identical properties in achiral environments, yet distinct chiroptical behaviors that unequivocally differentiate the two enantiomers. This guide provides a detailed analysis of their spectroscopic data, offering valuable insights for researchers in drug development and stereoselective synthesis.
Enantiomers, molecules that are non-superimposable mirror images of each other, often exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to distinguish between them is of paramount importance in the pharmaceutical industry. This guide delves into a side-by-side spectroscopic comparison of this compound and N-Phthaloyl-D-glutamic acid, employing a suite of analytical techniques to highlight their similarities and, crucially, their defining differences.
Spectroscopic Data Summary
The foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the structural blueprint of a molecule. As expected for enantiomers, this compound and N-Phthaloyl-D-glutamic acid exhibit identical spectra in these analyses, as the underlying molecular connectivity and vibrational modes are the same.
| Spectroscopic Technique | This compound | N-Phthaloyl-D-glutamic acid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.97 (s, 2H, COOH), 7.92-7.85 (m, 4H, Ar-H), 4.81 (t, J=12Hz, 1H, CH), 2.39-2.22 (m, 4H, CH₂)[1] | Identical to the L-enantiomer |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 173.9 (COOH), 170.5 (COOH), 167.6 (CO), 134.9 (Ar-C), 131.4 (Ar-C), 123.5 (Ar-C), 51.2 (CH), 30.5 (CH₂), 23.8 (CH₂)[1] | Identical to the L-enantiomer |
| FTIR (KBr, cm⁻¹) | ν: 3054 (O-H), 2911 (C-H), 1777, 1728, 1707 (C=O), 1387 (C-N)[1] | Identical to the L-enantiomer |
| Mass Spectrometry (HRMS ESI+) | m/z: 300.0472 [M+Na]⁺[2] | Identical to the L-enantiomer |
Chiroptical Spectroscopy: The Mirror Tells the Tale
The CD spectrum of the D-enantiomer will be a mirror image of the L-enantiomer's spectrum. Where the L-enantiomer exhibits a positive Cotton effect (a positive peak), the D-enantiomer will show a negative Cotton effect (a negative trough) of equal magnitude at the same wavelength, and vice versa. Similarly, their ORD curves will be mirror images of each other, with equal but opposite specific rotations at all wavelengths.
| Spectroscopic Technique | This compound | N-Phthaloyl-D-glutamic acid |
| Circular Dichroism (CD) | Expected to show specific Cotton effects. | Spectrum is a mirror image of the L-enantiomer's spectrum. |
| Optical Rotatory Dispersion (ORD) | Exhibits a specific optical rotation at a given wavelength and solvent. | Exhibits an equal and opposite optical rotation at all wavelengths compared to the L-enantiomer. |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are crucial for reproducibility and comparison.
NMR Spectroscopy
-
¹H and ¹³C NMR spectra were recorded on a BRUKER® AM 400 instrument operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1] Samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak.
Infrared Spectroscopy
-
FTIR spectra were obtained using a BRUKER® VECTOR 22 Spectrometer.[1] Samples were prepared as potassium bromide (KBr) pellets.
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS) was performed on an LTQ ORBITRAP® XL (Thermo Scientific) instrument using electrospray ionization (ESI) in positive ion mode.[1]
Chiroptical Spectroscopy (General Protocol)
-
Circular Dichroism (CD) spectra are typically recorded on a dedicated CD spectropolarimeter. The sample is dissolved in a suitable transparent solvent (e.g., methanol, acetonitrile) and placed in a quartz cuvette. The instrument measures the differential absorption of left and right circularly polarized light as a function of wavelength.
-
Optical Rotatory Dispersion (ORD) spectra are measured using a spectropolarimeter. The sample is dissolved in a suitable solvent, and the optical rotation is measured over a range of wavelengths.
Experimental Workflow
The logical flow for the spectroscopic comparison of this compound and its enantiomer is depicted below.
Caption: Experimental workflow for the spectroscopic comparison of this compound and its D-enantiomer.
References
Reactivity Face-Off: N-Phthaloyl-L-glutamic Acid vs. N-Phthaloyl-L-aspartic Acid in Amide Synthesis
A detailed comparison of the reactivity of N-Phthaloyl-L-glutamic acid and N-Phthaloyl-L-aspartic acid, with a focus on their application in regioselective amide bond formation. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to inform their synthetic strategies.
In the realm of peptide synthesis and the development of complex organic molecules, N-protected amino acids are indispensable building blocks. Among these, this compound and N-Phthaloyl-L-aspartic acid are two closely related structures that exhibit significant, yet subtle, differences in their chemical reactivity. These differences primarily stem from the one-carbon variation in their side chains, which has a profound impact on the stability and reactivity of their corresponding cyclic anhydrides—key intermediates in many synthetic transformations. This guide offers an objective comparison of their reactivity, particularly in the context of amide bond formation, supported by experimental data.
Comparative Reactivity Analysis
The most significant difference in the reactivity of this compound and N-Phthaloyl-L-aspartic acid is observed in the reactions of their cyclic anhydrides. N-Phthaloyl-L-aspartic acid forms a five-membered succinic anhydride (B1165640) ring, while this compound forms a six-membered glutaric anhydride ring. This structural distinction governs the regioselectivity of nucleophilic attack, such as aminolysis, on the anhydride.
Experimental evidence from studies on the controlled regioselective anilide formation from N-protected aspartic and glutamic acid anhydrides reveals that the choice of solvent can direct the nucleophilic attack to either the α-carbonyl or the side-chain (β- or γ-) carbonyl group.[1] For N-Phthaloyl protected anhydrides, this solvent-dependent regioselectivity provides a powerful tool for synthetic chemists.
In non-polar solvents like benzene, the reaction of the N-phthaloyl anhydrides with anilines favors the formation of the α-anilide.[1] Conversely, in polar aprotic solvents such as DMSO, the reaction yields the β-anilide from the aspartic acid derivative and the γ-anilide from the glutamic acid derivative, often with high to exclusive selectivity.[1] This is attributed to the solvent's ability to solvate charged intermediates and influence the transition state energies for nucleophilic attack at the two distinct carbonyl centers.
Quantitative Data Summary
The following table summarizes the regioselectivity observed in the reaction of N-Phthaloyl-L-aspartic anhydride and N-Phthaloyl-L-glutamic anhydride with aniline (B41778) in different solvents, as reported in the literature.
| N-Phthaloyl Amino Acid Anhydride | Solvent | Nucleophile | Product Ratio (α-amide : side-chain amide) | Reference |
| N-Phthaloyl-L-aspartic Anhydride | Benzene | Aniline | Favors α-amide | [1] |
| N-Phthaloyl-L-aspartic Anhydride | DMSO | Aniline | Favors β-amide (as high as 0:100) | [1] |
| N-Phthaloyl-L-glutamic Anhydride | Benzene | Aniline | Favors α-amide (as high as 100:0) | [1] |
| N-Phthaloyl-L-glutamic Anhydride | DMSO | Aniline | Favors γ-amide (as high as 0:100) | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of the anhydrides and their subsequent aminolysis are provided below. These protocols are based on established laboratory procedures.[2][3]
Protocol 1: Synthesis of N-Phthaloyl-L-glutamic Anhydride
-
Reactants: this compound (1 equivalent) and acetic anhydride (excess, ~10 equivalents).
-
Procedure: A mixture of this compound and acetic anhydride is heated to 90°C for 30 minutes under a nitrogen atmosphere.[2]
-
Work-up: The reaction mixture is cooled in a freezer for 3 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried in a desiccator.[2]
Protocol 2: Synthesis of N-Phthaloyl-L-aspartic Anhydride
-
Reactants: N-Phthaloyl-L-aspartic acid (1 equivalent) and acetic anhydride (excess, ~14 equivalents).
-
Procedure: A mixture of N-Phthaloyl-L-aspartic acid and acetic anhydride is refluxed for 3 hours at 90-100°C under a nitrogen atmosphere.[3]
-
Work-up: An opalescent solution with a white precipitate is formed. The precipitate is isolated by filtration, washed with cold diethyl ether, and dried.[3]
Protocol 3: Regioselective Aminolysis of N-Phthaloyl Anhydrides
-
Reactants: N-Phthaloyl amino acid anhydride (1 equivalent), amine (e.g., cyclohexylamine (B46788), 1 equivalent), and a catalytic amount of p-toluenesulfonic acid.
-
Solvent Selection for Regioselectivity:
-
For α-amide formation: Benzene.
-
For side-chain amide formation (β- or γ-): DMSO.[1]
-
-
Procedure: To a solution of the N-Phthaloyl anhydride in the chosen solvent, add the amine and the catalyst. The reaction mixture is then stirred, typically under reflux, for a specified period (e.g., 15 hours at 60°C for cyclohexylamine in 1,4-dioxane).[3]
-
Work-up: The solvent is evaporated under reduced pressure, and the solid residue is filtered and recrystallized from a suitable solvent like diethyl ether.[3]
Visualizations
The following diagrams illustrate the key chemical structures and the experimental workflow for the comparative reactivity study.
Figure 1. Workflow for comparative regioselective aminolysis.
References
Evaluating the Performance of N-Phthaloyl-L-glutamic Acid in Diverse Reaction Media: A Comparative Guide
N-Phthaloyl-L-glutamic acid is a crucial intermediate in peptide synthesis and the development of various biologically active molecules. Its performance, in terms of reaction yield, purity, and efficiency, is intrinsically linked to the choice of reaction medium. This guide provides a comparative analysis of this compound's behavior in different solvent systems, supported by experimental data from published research.
Performance in Synthesis and Derivatization
The selection of an appropriate reaction medium is critical during the synthesis of this compound and its subsequent conversion into derivatives such as anhydrides and amides. The following tables summarize the performance of different reaction media in these key transformations.
Table 1: Synthesis of this compound
| Reaction Medium | Starting Materials | Reagents | Reaction Conditions | Yield | Notes |
| Acetic Acid | L-glutamic acid, Phthalic anhydride (B1165640) | - | Reflux | Not specified | A common method for the initial condensation reaction[1]. |
| Pyridine (B92270) | L-glutamic acid, Phthalic anhydride | - | Boiling | Not specified | Used to prepare the crude phthalamic acid before cyclization[2]. |
| Aqueous Solution (Water) | Glycine, N-carboethoxy phthalimide | Sodium carbonate | 17-20°C, 15 min | 90.5% (for Phthaloyl glycine) | A mild condition synthesis applicable to various amino acids[3]. |
| Solvent-Free | Phthalic anhydride, Amino acids | - | Microwave irradiation (200W, 130°C, 5-6 min) | High | An efficient and environmentally friendly method[4]. |
Table 2: Synthesis of N-Phthaloyl-L-glutamic Anhydride
| Reaction Medium | Starting Material | Reagent | Reaction Conditions | Yield | Notes |
| Acetic Anhydride (as solvent and reagent) | This compound | - | 90°C, 30 min | High | A standard method for anhydride formation[5]. |
| Acetic Anhydride | N-Phthaloyl-DL-glutamic Acid | - | Reflux, 15 min | 95% | Provides a high yield of the corresponding anhydride[6]. |
Table 3: Use of this compound/Anhydride in Further Reactions
| Reaction Type | Reaction Medium | Key Reagents | Reaction Conditions | Product |
| Polyamide Synthesis | N-methyl-2-pyrrolidone (NMP) | Triphenyl phosphite, Pyridine, CaCl2 | 60°C for 1h, 90°C for 2h, 130°C for 8h | Copolyamides |
| Amide Synthesis | Chloroform (B151607) | Pyridine (catalyst) | 50°C, then reflux for 3h | N-phthaloyl-γ-L-glutamyl amide |
| Amide Synthesis | 1,4-Dioxane | p-toluenesulfonic acid (catalyst) | 100°C | γ-L-Glutamylcyclohexylamide |
Experimental Protocols
1. Synthesis of N-Phthaloyl-L-glutamic Anhydride
This protocol details the conversion of this compound to its anhydride, a key intermediate for subsequent reactions.
-
Materials: this compound, Acetic Anhydride.
-
Procedure:
-
A mixture of 3g (0.0108 mol) of this compound and 10mL of acetic anhydride is heated at 90°C for 30 minutes under a nitrogen atmosphere.[5]
-
An opalescent solution will form shortly.[5]
-
The reaction mixture is then cooled in a freezer for 3 hours.[5]
-
The resulting precipitate is filtered, washed with cold ether, and dried in a desiccator for 5 days to yield N-Phthaloyl-L-glutamic Anhydride[5].
-
2. Synthesis of N-phthaloyl-γ-L-glutamyl amide
This protocol describes the regioselective acylation using N-Phthaloyl-L-glutamic Anhydride.
-
Materials: N-Phthaloyl-L-glutamic Anhydride, 4-(octyloxy)aniline, Pyridine, Chloroform.
-
Procedure:
-
A suspension of 2.59g (0.001 mol) of N-Phthaloyl-L-glutamic Anhydride and an equivalent amount of pyridine (as a catalyst) in 20 mL of chloroform is heated at 50°C under a nitrogen atmosphere.[5]
-
A solution of 2.21g (0.001 mol) of 4-(octyloxy)aniline in 10 mL of chloroform is added slowly, dropwise, over a period of 1 hour.[5]
-
The solution is then stirred for 3 hours under reflux.[5]
-
After being kept for 24 hours at room temperature, the solvent is removed under reduced pressure.[5]
-
The residue is triturated with ether, filtered, washed with cold ether, and dried in a desiccator to yield the N-phthaloyl-γ-L-glutamyl amide[5].
-
Visualizing the Workflow and Applications
Diagram 1: Synthesis of N-Phthaloyl-L-glutamic Anhydride
Caption: Workflow for the synthesis of N-Phthaloyl-L-glutamic anhydride.
Diagram 2: Application in Peptide Synthesis
Caption: Logical steps for the synthesis of γ-glutamyl peptides.
Conclusion
The choice of reaction medium significantly influences the synthesis and reactivity of this compound. While traditional methods utilize solvents like acetic acid and pyridine for its initial synthesis, modern approaches are exploring solvent-free microwave-assisted reactions for improved efficiency and sustainability. For subsequent derivatization, polar aprotic solvents such as NMP are effective for polymerization reactions, while less polar solvents like chloroform are suitable for specific acylation reactions. The provided data and protocols offer a foundation for researchers to select the optimal reaction media for their specific applications involving this compound.
References
Comparative Analysis of Allergic Cross-Reactivity of N-Phthaloyl-L-Glutamic Acid Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the allergic cross-reactivity of novel N-Phthaloyl-L-glutamic acid analogs. Due to a lack of direct cross-reactivity studies on this specific class of compounds in allergy research, this document presents a hypothetical study design, including potential data outcomes and detailed experimental protocols. This guide is intended to serve as a blueprint for researchers initiating investigations in this area.
The core of this guide is a hypothetical comparison of this compound with three fictional analogs, modified at the phthaloyl or glutamic acid moiety, to determine their potential for eliciting an IgE-mediated allergic response. The foundational concept is that structural similarities between these analogs and a primary sensitizing agent (hypothetically, this compound) could lead to cross-reactive allergic reactions.
Hypothetical Data Summary
The following tables present hypothetical quantitative data for the cross-reactivity of three fictional analogs compared to the parent compound, this compound.
Table 1: IgE Binding Affinity of this compound Analogs
| Compound | Analog Structure | Modification | Dissociation Constant (KD) (nM) | Relative Binding Affinity (%) |
| NPGA | This compound | Parent Compound | 50 | 100 |
| NPGA-NO2 | N-(4-nitro)Phthaloyl-L-glutamic acid | Nitro group on phthaloyl ring | 75 | 67 |
| NPGA-Me | This compound α-methyl ester | Methyl ester on glutamic acid | 150 | 33 |
| NPGA-NH2 | N-(4-amino)Phthaloyl-L-glutamic acid | Amino group on phthaloyl ring | 200 | 25 |
Table 2: Mast Cell Degranulation Potency of this compound Analogs
| Compound | EC50 for β-hexosaminidase release (µM) | Maximum β-hexosaminidase release (%) |
| NPGA | 10 | 85 |
| NPGA-NO2 | 25 | 70 |
| NPGA-Me | 50 | 40 |
| NPGA-NH2 | >100 | 15 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive ELISA for IgE Cross-Reactivity
This assay quantifies the ability of the analog compounds to inhibit the binding of IgE to the parent compound, this compound (NPGA), immobilized on an ELISA plate.
Materials:
-
High-binding 96-well ELISA plates
-
This compound (NPGA)
-
NPGA-human serum albumin (HSA) conjugate (for coating)
-
Serum from NPGA-sensitized animals (containing anti-NPGA IgE)
-
This compound analogs (NPGA-NO2, NPGA-Me, NPGA-NH2)
-
Peroxidase-conjugated anti-IgE antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
Procedure:
-
Plate Coating: Coat ELISA plate wells with 10 µg/mL of NPGA-HSA conjugate in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Competitive Inhibition:
-
Prepare serial dilutions of the NPGA analogs and the parent NPGA compound (inhibitors).
-
In a separate plate, pre-incubate the serum from NPGA-sensitized animals (diluted 1:100 in blocking buffer) with an equal volume of the inhibitor solutions for 1 hour at 37°C.
-
Transfer the pre-incubated serum-inhibitor mixtures to the washed and blocked ELISA plate.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plates five times with wash buffer.
-
Detection: Add peroxidase-conjugated anti-IgE antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Substrate Addition: Add TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each analog concentration and determine the IC50 values.
Rat Basophil Leukemia (RBL-2H3) Cell Degranulation Assay
This in vitro assay measures the ability of the analogs to induce the degranulation of mast cells, a key event in the allergic cascade.[1]
Materials:
-
RBL-2H3 cells transfected with the human high-affinity IgE receptor (FcεRI)
-
Cell culture medium (e.g., MEM) with supplements
-
Serum from NPGA-sensitized animals (containing anti-NPGA IgE)
-
This compound and its analogs
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Lysis buffer (e.g., Triton X-100)
-
Stop buffer (glycine buffer, pH 10.4)
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate and culture overnight.
-
Sensitization: Sensitize the cells by incubating with serum from NPGA-sensitized animals (diluted in culture medium) overnight.
-
Washing: Wash the cells twice with Tyrode's buffer.
-
Stimulation: Add serial dilutions of the NPGA analogs or parent compound to the cells and incubate for 1 hour at 37°C. Include a positive control (e.g., ionomycin) and a negative control (buffer alone).
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cell Lysis: Lyse the remaining cells with lysis buffer to measure the total β-hexosaminidase content.
-
Enzymatic Reaction:
-
In a new 96-well plate, mix a sample of the supernatant or cell lysate with the pNAG substrate solution.
-
Incubate for 1 hour at 37°C.
-
-
Stopping Reaction: Stop the reaction with the stop buffer.
-
Reading: Read the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration and determine the EC50 values.
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to these cross-reactivity studies.
References
Safety Operating Guide
Proper Disposal of N-Phthaloyl-L-glutamic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like N-Phthaloyl-L-glutamic acid is not just a matter of best practice, but a legal and ethical necessity. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with regulatory standards.
This compound is considered a hazardous substance and requires careful handling in accordance with local, state, and federal regulations[1]. While specific regulations may vary, the fundamental principles of hazardous waste management remain consistent and are outlined below.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. In case of a spill, immediately alert personnel in the area and follow established laboratory emergency procedures. For minor spills, clean up immediately, avoiding contact with skin and eyes, and collect the material in a designated hazardous waste container[1]. For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and its contaminated materials.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound should be disposed of as solid chemical waste. Do not mix it with non-hazardous laboratory trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as filter paper, weigh boats, and contaminated PPE, must also be treated as hazardous waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected as liquid chemical waste. It is crucial to segregate different types of liquid waste. For instance, do not mix aqueous solutions with organic solvent waste[2]. Halogenated and non-halogenated solvent wastes should also be kept separate[3].
-
-
Container Selection and Labeling:
-
Use only appropriate, leak-proof containers for waste collection. For solid waste, a securely sealed polyethylene (B3416737) or polypropylene (B1209903) container is recommended[1]. For liquid waste, ensure the container material is compatible with the solvent used.
-
All waste containers must be clearly labeled as "Hazardous Waste." The label should include the full chemical name ("this compound"), the concentration (if in solution), and the date the waste was first added to the container. Follow your institution's specific labeling requirements.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory[4].
-
Keep waste containers securely sealed except when adding waste.
-
Ensure secondary containment is in place to prevent the spread of material in case of a spill.
-
This compound should be stored away from incompatible materials, particularly strong oxidizing agents[1][5].
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.
-
Provide the EHS department with accurate information about the waste contents to ensure it is transported and disposed of in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[6][7][8].
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₆ | [9] |
| Molecular Weight | 277.23 g/mol | [9][10] |
| Melting Point | 163-165 °C | Not explicitly found in search results |
| Storage Temperature | Room Temperature | Not explicitly found in search results |
| Incompatibilities | Strong oxidizing agents | [1][5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. nipissingu.ca [nipissingu.ca]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fishersci.com [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. dnr.mo.gov [dnr.mo.gov]
- 9. N-Phthaloyl- L -glutamic acid 99 HPLC 340-90-9 [sigmaaldrich.com]
- 10. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safe Handling and Disposal of N-Phthaloyl-L-glutamic Acid: A Comprehensive Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Phthaloyl-L-glutamic acid. The following procedural steps and data are compiled to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.
| Protection Type | Specification | Rationale | References |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | To prevent eye contact which may cause transient discomfort, tearing, or redness.[1] | [2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness). | To avoid skin contact. Gloves must be inspected prior to use.[2][3][4] | [2][3][4] |
| Respiratory Protection | Use a NIOSH-approved N95 (US) or type P1/P3 (EU) particulate respirator. | To be used when dust formation is likely or if exposure limits are exceeded.[2][3][4] | [3][4] |
| Body Protection | Laboratory coat, overalls, or a protective suit. A P.V.C. apron may also be used. | To prevent skin exposure and contamination of personal clothing.[5][6] | [5][6] |
Operational Plan: From Handling to Storage
A systematic approach to handling this compound is crucial for laboratory safety. The following protocols outline the procedural steps for handling and storage.
Handling Protocols
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Dust Formation : This compound is a crystalline powder; care should be taken to avoid the generation of dust, which can be inhaled and may form explosive mixtures with air.[2][5]
-
Personal Contact : Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.
-
Hygiene : Practice good industrial hygiene. Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[2][5]
Storage Protocols
-
Container : Store in the original, tightly sealed, and clearly labeled containers. Polyethylene or polypropylene (B1209903) containers are suitable.
-
Conditions : Keep containers in a cool, dry, and well-ventilated area.
-
Incompatibilities : Store away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[5]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal
-
Regulatory Compliance : All waste, including the chemical and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[6]
-
Waste Segregation : Do not mix with other waste. Leave the chemical in its original container if possible, or in a suitable, labeled waste container.
-
Professional Disposal : It is recommended to consult a licensed professional waste disposal service to dispose of this material.[6][7]
Decontamination
-
Equipment : Any equipment or surfaces that come into contact with this compound should be decontaminated.
-
Wash Water : Do not allow wash water from cleaning or process equipment to enter drains. It may be necessary to collect all wash water for treatment and proper disposal.
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself.
Emergency Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
Minor Spills
-
Evacuate and Secure : Alert others in the immediate area and ensure proper ventilation. Remove all sources of ignition.
-
Use PPE : Don appropriate personal protective equipment before attempting to clean the spill.
-
Containment : Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[5][8]
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[9]
Major Spills
-
Immediate Evacuation : Evacuate the area immediately.
-
Alert Emergency Services : Contact your institution's emergency services or the local fire department and inform them of the location and nature of the hazard.
-
Restrict Access : Prevent personnel from entering the contaminated area until cleanup is complete.
-
Professional Cleanup : A major spill should only be handled by trained emergency response personnel.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for this compound safety.
References
- 1. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. carlroth.com [carlroth.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. benchchem.com [benchchem.com]
- 9. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
